p-Hydroxyphenyl chloroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxyphenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFITYLBRZKZKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of p-Hydroxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of p-hydroxyphenyl chloroacetate, a valuable intermediate in organic synthesis. The document details a feasible synthetic pathway, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, logical diagrams illustrating the synthesis and experimental workflow are provided to enhance understanding.
Introduction
This compound is a bifunctional organic molecule possessing both a phenolic hydroxyl group and a reactive chloroacetyl ester moiety. This unique combination makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The chloroacetyl group can readily undergo nucleophilic substitution, allowing for the introduction of various functional groups, while the phenolic hydroxyl offers a site for further modification or interaction with biological targets. This guide focuses on a practical and accessible method for its preparation via the selective mono-acylation of hydroquinone.
Synthesis Pathway
The most direct and viable pathway for the synthesis of this compound is the esterification of hydroquinone with chloroacetyl chloride. A key challenge in this synthesis is achieving selective mono-acylation of the symmetric hydroquinone to avoid the formation of the di-substituted by-product. The presented pathway is adapted from established methods for the mono-acetylation of hydroquinone, which utilize controlled reaction conditions to favor the desired product.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion, generated in situ from hydroquinone in the presence of a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The use of an aqueous basic solution and low temperatures helps to control the reactivity and improve the selectivity for the mono-esterified product.
Caption: Synthesis of this compound from hydroquinone.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the established procedure for the synthesis of hydroquinone monoacetate.[1]
Materials:
-
Hydroquinone
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of Hydroquinone Solution: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve hydroquinone (1.0 equivalent) in a solution of sodium hydroxide (1.0 equivalent) in deionized water.
-
Cooling: Cool the flask in an ice bath to maintain a temperature of 0°C.
-
Addition of Chloroacetyl Chloride: Prepare a solution of chloroacetyl chloride (1.0 equivalent) in tetrahydrofuran. Add this solution dropwise to the stirred hydroquinone solution over a period of 1 hour, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour, followed by stirring at room temperature for 2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a small amount of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
The crude product, which may contain some di-substituted by-product and unreacted hydroquinone, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an approximation based on similar reactions and may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value | Reference / Note |
| Reactants | ||
| Hydroquinone Molar Mass | 110.11 g/mol | |
| Chloroacetyl Chloride Molar Mass | 112.94 g/mol | |
| Product | ||
| This compound Molar Mass | 186.59 g/mol | |
| Theoretical Yield | Dependent on starting material scale | |
| Approximate Experimental Yield | 40-60% | Estimated based on similar mono-acylation reactions |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | Critical for selectivity |
| Reaction Time | 3 hours | 1 hour at 0°C, 2 hours at room temperature |
| Solvent | Water / Tetrahydrofuran | Biphasic system |
| Base | Sodium Hydroxide | To deprotonate hydroquinone |
Characterization Data
The successful synthesis of this compound should be confirmed by various analytical techniques. The expected data is presented below.
| Analysis Method | Expected Results |
| Melting Point | A sharp melting point is expected for the pure compound. |
| ¹H NMR (Proton NMR) | - Aromatic protons (AA'BB' system) in the range of δ 6.8-7.2 ppm. - A singlet for the methylene protons (Cl-CH₂) around δ 4.3-4.7 ppm. - A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR (Carbon NMR) | - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic carbons in the range of δ 115-155 ppm. - Methylene carbon (Cl-CH₂) around δ 40-45 ppm. |
| IR (Infrared Spectroscopy) | - A broad O-H stretching band for the phenolic hydroxyl group around 3200-3500 cm⁻¹. - A strong C=O stretching band for the ester carbonyl group around 1750-1770 cm⁻¹. - C-O stretching bands for the ester and phenol. - A C-Cl stretching band around 700-800 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (186.59 g/mol ) and characteristic fragmentation patterns. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
This technical guide outlines a robust and adaptable pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, selective mono-acylation of hydroquinone can be achieved. The provided experimental protocol and workflow diagrams offer a clear and concise guide for researchers in the fields of organic synthesis and drug development. The successful synthesis and characterization of this versatile intermediate will enable its application in the creation of a wide range of novel and potentially bioactive molecules.
References
In-Depth Technical Guide: p-Hydroxyphenyl chloroacetate (CAS 10421-12-2)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
p-Hydroxyphenyl chloroacetate , with the CAS number 10421-12-2 , is an organic compound with the chemical formula C₈H₇ClO₃. It is also known by other names including 4-Hydroxyphenyl chloroacetate and acetic acid, 2-chloro-, 4-hydroxyphenyl ester. This compound belongs to the class of phenyl esters and is a derivative of hydroquinone.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Density | 1.363 g/cm³ | [1] |
| Boiling Point | 308.9 °C at 760 mmHg | [1] |
| Flash Point | 140.6 °C | [1] |
| Vapor Pressure | 0.000364 mmHg at 25 °C | [1] |
| Refractive Index | 1.561 | [1] |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of Phenyl Esters
The following is a generalized protocol based on the synthesis of similar compounds, which can be optimized for the synthesis of this compound.
Materials:
-
Hydroquinone
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Procedure:
-
Dissolve hydroquinone in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction mixture via the dropping funnel with continuous stirring. The reaction is often exothermic, and slow addition helps to control the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).
-
Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., HCl) to remove the excess base, followed by a wash with a dilute base (e.g., NaHCO₃) to remove any unreacted acidic components, and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by techniques such as recrystallization or column chromatography.
Logical Workflow for Synthesis:
Spectroscopic Data and Structural Elucidation
While specific spectra for this compound are not available in the provided search results, a theoretical analysis based on its structure can provide expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The aromatic protons on the hydroquinone ring will likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to their coupling. The methylene protons (CH₂) adjacent to the chlorine atom and the ester group will appear as a singlet in the region of δ 4.0-5.0 ppm. The phenolic hydroxyl proton will give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around δ 165-175 ppm), the aromatic carbons (in the range of δ 110-160 ppm), and the methylene carbon attached to the chlorine (around δ 40-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
-
A strong, sharp absorption band around 1750-1770 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group.
-
C-O stretching vibrations for the ester will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹.
-
The C-Cl stretching vibration will likely be found in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (186.59 g/mol for the most common isotopes) would be expected. Common fragmentation patterns would likely involve the loss of the chloroacetyl group or cleavage of the ester bond, leading to fragment ions corresponding to the hydroquinone cation radical and the chloroacetyl cation.
Biological Activity and Potential Applications
While direct studies on the biological activity of this compound are limited in the provided search results, the activities of structurally related compounds suggest potential areas for investigation.
Antimicrobial and Anti-inflammatory Potential
Compounds containing chloroacetamide and hydroxyphenyl moieties have been reported to exhibit a range of biological activities. For instance, various chloroacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Similarly, compounds with a p-hydroxyphenyl group are known to possess anti-inflammatory and antioxidant properties. The combination of these structural features in this compound suggests that it could be a candidate for screening in these therapeutic areas.
Signaling Pathway Interactions
Given the anti-inflammatory potential of related hydroxyphenyl compounds, this compound could potentially modulate inflammatory signaling pathways. These pathways often involve key protein kinases and transcription factors that regulate the expression of pro-inflammatory cytokines and mediators.
Hypothetical Signaling Pathway Interaction:
It is important to emphasize that this is a hypothetical pathway based on the activities of structurally similar compounds. Further experimental validation is necessary to determine the actual biological targets and mechanism of action of this compound.
Conclusion and Future Directions
This compound is a readily synthesizable organic compound with potential for further investigation in the fields of medicinal chemistry and drug development. The presence of a reactive chloroacetyl group and a biologically relevant hydroxyphenyl moiety makes it an interesting scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Developing and optimizing a detailed, high-yield synthesis protocol.
-
Comprehensive spectroscopic characterization to confirm its structure and purity.
-
Systematic screening for biological activities, particularly antimicrobial and anti-inflammatory effects.
-
Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.
This in-depth technical guide provides a foundation for researchers and scientists to begin their exploration of this compound and its potential applications.
References
An In-depth Technical Guide to the Molecular Structure of p-Hydroxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenyl chloroacetate is a chemical compound of interest in various scientific domains, including organic synthesis and potentially in the screening for biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and available experimental data. A thorough understanding of its structure is paramount for predicting its reactivity, designing synthetic routes, and exploring its potential applications in fields such as medicinal chemistry and materials science. This document consolidates key data to serve as a foundational resource for professionals engaged in research and development.
Molecular Structure and Identification
This compound, also known as 4-hydroxyphenyl chloroacetate, is an ester of hydroquinone and chloroacetic acid. The molecule consists of a para-substituted benzene ring with a hydroxyl group and a chloroacetate ester group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 10421-12-2 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| InChI | InChI=1S/C8H7ClO3/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,10H,5H2 | [1] |
| SMILES | ClCC(=O)Oc1ccc(O)cc1 | (Structure-based generation) |
Physicochemical Properties
The physical and chemical properties of a compound are crucial for its handling, storage, and application in experimental settings. The properties of this compound are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Density | 1.363 g/cm³ | [1] |
| Boiling Point | 308.9 °C at 760 mmHg | [1] |
| Flash Point | 140.6 °C | [1] |
| Refractive Index | 1.561 | [1] |
| Vapor Pressure | 0.000364 mmHg at 25°C | [1] |
Synthesis and Characterization
While specific experimental data for this compound is limited, characterization would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, including the substitution pattern on the aromatic ring and the presence of the chloroacetyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and carbon-chlorine (C-Cl stretch) bonds.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, further aiding in structure elucidation.
Due to the lack of specific published experimental data, a detailed protocol and quantitative spectral data tables cannot be provided at this time.
Potential Biological Activity
While no specific studies on the biological activity of this compound have been identified, the presence of the chloroacetamide moiety suggests a potential for antimicrobial properties. Chloroacetamides are a known class of compounds with a wide range of biological activities. Further research and screening would be necessary to determine if this compound exhibits any significant biological effects.
Logical Relationships in Structural Analysis
The process of confirming the structure of this compound involves a logical workflow integrating various analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
This technical guide has summarized the currently available information on the molecular structure of this compound. While foundational data such as its chemical identifiers and some physicochemical properties are established, a significant gap exists in the publicly available experimental data for its synthesis, detailed spectral characterization, and biological activity. The provided information serves as a starting point for researchers and drug development professionals. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound.
References
An In-depth Technical Guide to p-Hydroxyphenyl chloroacetate: Properties, Synthesis, and Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxyphenyl chloroacetate, a halogenated phenolic ester, holds significance as a chemical intermediate in various synthetic pathways. This technical guide provides a comprehensive overview of its physical and chemical properties, methods of synthesis, and potential applications, with a particular focus on its relevance to drug development as a potential tyrosinase inhibitor. Detailed experimental protocols, spectral data, and pathway diagrams are included to support researchers in their understanding and utilization of this compound.
Physical and Chemical Properties
This compound is a solid at room temperature. Its core structure consists of a phenyl ring substituted with a hydroxyl group and a chloroacetate ester group at the para position. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-hydroxyphenyl 2-chloroacetate | |
| CAS Number | 10421-12-2 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | Solid | |
| Density | 1.363 g/cm³ | [1] |
| Boiling Point | 308.9 °C at 760 mmHg | [1] |
| Flash Point | 140.6 °C | [1] |
| Refractive Index | 1.561 | [1] |
| Vapour Pressure | 0.000364 mmHg at 25°C | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of hydroquinone with chloroacetyl chloride. This reaction is a common method for forming esters from phenols and acyl chlorides.
General Experimental Protocol: Esterification of Hydroquinone
Materials:
-
Hydroquinone
-
Chloroacetyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)
-
Ice
-
Apparatus for stirring, cooling, and extraction
Procedure:
-
Dissolve hydroquinone in an anhydrous aprotic solvent in a flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add a suitable base to the solution to act as a scavenger for the HCl produced during the reaction.
-
Slowly add a stoichiometric amount of chloroacetyl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water or ice.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (to remove the base), a saturated sodium bicarbonate solution (to remove any unreacted chloroacetyl chloride), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Logical Workflow for Synthesis
The synthesis process can be visualized as a straightforward workflow.
Caption: A logical workflow for the synthesis of this compound.
Spectral Data
Detailed experimental spectra for this compound are not widely available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated.
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.8-7.2 ppm. - A singlet for the methylene protons (Cl-CH₂) around δ 4.3-4.7 ppm. - A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic carbons in the range of δ 115-155 ppm. - Methylene carbon (Cl-CH₂) around δ 40-45 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹. - A strong C=O stretching band for the ester carbonyl group around 1750-1770 cm⁻¹. - C-O stretching bands for the ester and phenol around 1100-1300 cm⁻¹. - C-Cl stretching band around 600-800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. - Fragmentation may involve the loss of the chloroacetyl group or cleavage of the ester bond. |
Reactivity and Potential Applications in Drug Development
The reactivity of this compound is primarily dictated by the ester and the chloroalkyl functionalities. The ester group can undergo hydrolysis under acidic or basic conditions to yield hydroquinone and chloroacetic acid. The chlorine atom is susceptible to nucleophilic substitution reactions.
Of particular interest to drug development professionals is the structural similarity of the hydroquinone moiety to known tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a target for treating hyperpigmentation disorders and in the development of skin-lightening agents.[3][4][5]
Tyrosinase Inhibition and the Melanin Synthesis Pathway
Melanin synthesis is initiated by the oxidation of L-tyrosine to L-DOPA, a reaction catalyzed by tyrosinase.[3][6] Subsequently, tyrosinase also catalyzes the oxidation of L-DOPA to dopaquinone, which is a precursor for both eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment).[6] Hydroquinone and its derivatives are known to inhibit tyrosinase, thereby blocking the initial steps of melanogenesis.[2][7][8] The proposed mechanism of action for hydroquinone-based inhibitors often involves competitive inhibition, where the inhibitor competes with the natural substrate (tyrosine) for the active site of the enzyme.[7]
Caption: The role of tyrosinase in melanin synthesis and its potential inhibition.
The ester linkage in this compound could potentially serve as a pro-drug feature, where the compound is hydrolyzed in vivo to release hydroquinone, the active tyrosinase inhibitor. Further research is warranted to explore the inhibitory activity of this compound and its derivatives against tyrosinase and their potential as therapeutic agents for skin pigmentation disorders.
Conclusion
This compound is a versatile chemical intermediate with established physical and chemical properties. While detailed experimental protocols and specific spectral data are not abundantly available in public literature, its synthesis can be achieved through standard esterification procedures. The structural relationship of its hydroquinone core to known tyrosinase inhibitors suggests a promising avenue for research in drug development, particularly in the field of dermatology. This guide provides a foundational understanding for scientists and researchers to further investigate the potential of this compound and its derivatives.
References
- 1. Understanding Tyrosinase Inhibitors [614beauty.com]
- 2. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 4. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 8. Studies on the Mechanism of Bleaching Effects of Hydroquinone and Its Derivatives [jstage.jst.go.jp]
An In-depth Technical Guide to the Solubility of p-Hydroxyphenyl Chloroacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of p-hydroxyphenyl chloroacetate in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from structurally analogous compounds, p-hydroxyphenylacetic acid and p-hydroxybenzoic acid, to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are presented, enabling researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₈H₇ClO₃. It is a derivative of phenol and chloroacetic acid. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including chemical synthesis, formulation development, and purification processes in the pharmaceutical and chemical industries.
Chemical Structure:
(Simplified representation)
Predicted Solubility Profile
Generally, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding with its hydroxyl group and dipole-dipole interactions with the chloroacetate moiety. Its solubility is likely to be lower in nonpolar solvents.
Comparative Solubility Data of Structurally Similar Compounds
To provide a reasonable estimation of the solubility of this compound, the following tables summarize the quantitative solubility data for p-hydroxybenzoic acid and p-hydroxyphenylacetic acid in various organic solvents. These compounds share the key structural motif of a hydroxyl-substituted phenyl ring, making them useful surrogates for predicting solubility trends.
Table 1: Solubility of p-Hydroxybenzoic Acid in Various Solvents at 25°C [1]
| Solvent | Solubility (g/kg of solvent) |
| Methanol | 555.8 |
| Ethanol | 432.7 |
| 2-Propanol | 362.0 |
| Acetone | 322.3 |
| Ethyl Acetate | 117.7 |
| Toluene | 1.5 |
| Water | 6.1 |
Table 2: Solubility of p-Hydroxyphenylacetic Acid in Various Solvents at 20°C [1]
| Solvent | Solubility (g/kg of solvent) |
| Methanol | 2915 |
| Ethanol | 2064 |
| 2-Propanol | 1382 |
| Acetone | 1720 |
| Ethyl Acetate | 825.4 |
| Chloroform | 637.1 |
| Toluene | 377.9 |
| Water | 15.8 |
Note: The significant difference in solubility between p-hydroxybenzoic acid and p-hydroxyphenylacetic acid, particularly in less polar solvents, is noteworthy. The additional methylene group in p-hydroxyphenylacetic acid appears to increase its solubility in a wider range of organic solvents.
Based on these data, it is reasonable to predict that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone. Its solubility in nonpolar solvents like toluene is expected to be limited.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and reliable methods: the gravimetric method and the UV-Vis spectroscopic method.
4.1. Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid.[2][3][4][5]
Principle: A saturated solution is prepared at a constant temperature, and a known volume or mass of the saturated solution is evaporated to dryness. The mass of the remaining solid solute is then determined.
Apparatus and Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry collection vial. The filter and collection vial should also be at the experimental temperature if possible.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in a fume hood or using a rotary evaporator.
-
Once the bulk of the solvent is removed, place the vial in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the vial in a desiccator before each weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the saturated solution.
-
Express the solubility in grams of solute per 100 grams of solvent or other desired units.
-
4.2. UV-Vis Spectroscopic Method
The UV-Vis spectroscopic method is a sensitive and rapid technique suitable for compounds that absorb ultraviolet or visible light.[6][7][8][9]
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
This compound (analytical standard grade)
-
Selected organic solvent (UV grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Syringe filters
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent.
-
Perform a series of dilutions to prepare at least five standard solutions of different known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law: A = εbc).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a sample of the clear supernatant and filter it.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent using either the gravimetric or spectroscopic method.
Caption: Workflow for determining the solubility of a solid in a liquid.
Conclusion
While direct, quantitative solubility data for this compound in a wide range of organic solvents is currently limited in the public domain, this guide provides a strong foundation for researchers and drug development professionals. By leveraging data from structurally similar compounds, a qualitative understanding of its solubility profile can be established. More importantly, the detailed experimental protocols provided herein offer a clear pathway to generating precise and reliable solubility data tailored to specific research and development needs. The systematic application of these methods will enable the accurate characterization of this compound's solubility, a critical parameter for its effective utilization in various scientific and industrial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. dlt.ncssm.edu [dlt.ncssm.edu]
- 7. scirp.org [scirp.org]
- 8. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
Spectral Analysis of p-Hydroxyphenyl Chloroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for p-Hydroxyphenyl chloroacetate, a molecule of interest in various research and development applications. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable reference for the characterization and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from known spectral data of analogous compounds, including other substituted phenylacetates and phenolic compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂- (Chloroacetyl) | 4.3 - 4.7 | Singlet | N/A |
| Ar-H (ortho to -OH) | 6.8 - 7.0 | Doublet | 8.0 - 9.0 |
| Ar-H (ortho to -OCOCH₂Cl) | 7.1 - 7.3 | Doublet | 8.0 - 9.0 |
| Ar-OH | 5.0 - 6.0 (variable) | Broad Singlet | N/A |
Caption: Predicted ¹H NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (Chloroacetyl) | 40 - 45 |
| C=O (Ester) | 165 - 170 |
| Ar-C (ipso to -OH) | 150 - 155 |
| Ar-C (ipso to -OCOCH₂Cl) | 145 - 150 |
| Ar-C (ortho to -OH) | 115 - 120 |
| Ar-C (ortho to -OCOCH₂Cl) | 120 - 125 |
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Ester) | 1750 - 1770 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Ester) | 1150 - 1250 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Caption: Predicted major infrared absorption bands for this compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Interpretation |
| [M]⁺ | 186/188 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| [M - COCH₂Cl]⁺ | 109 | Loss of the chloroacetyl group |
| [C₆H₅O]⁺ | 93 | Phenoxy cation |
| [C₅H₅]⁺ | 65 | Cyclopentadienyl cation |
Caption: Predicted key fragments in the electron ionization mass spectrum of this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for obtaining NMR, IR, and MS spectra for an organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
If required for chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹. An appropriate number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the peak positions (in cm⁻¹) and intensities to known correlation charts to confirm the presence of key structural features.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.
-
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molar mass of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
-
Propose logical fragmentation pathways to explain the formation of the observed fragment ions, which can provide valuable structural information.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: General workflow for the spectral characterization of this compound.
An In-depth Technical Guide on the Core Mechanism of Action of p-Hydroxyphenyl Chloroacetate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, direct experimental studies on the specific mechanism of action of p-hydroxyphenyl chloroacetate are not extensively available in the public domain. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of its constituent chemical moieties: the p-hydroxyphenyl group and the chloroacetate group. The proposed mechanism is supported by evidence from studies on structurally related compounds. All quantitative data and experimental protocols are provided as illustrative examples of how one might investigate this compound.
Executive Summary
This compound is a bifunctional small molecule containing a p-hydroxyphenyl group, common in many biologically active compounds including anti-inflammatory agents, and a reactive chloroacetate moiety, a known alkylating agent. Based on available evidence from related compounds, we propose a "guided covalent inhibition" mechanism of action. In this model, the p-hydroxyphenyl group directs the molecule to the active sites of key inflammatory signaling proteins, such as kinases in the NF-κB and MAPK pathways. Once positioned, the chloroacetate group forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the protein's active site, leading to irreversible inhibition. This dual-action mechanism suggests that this compound may be a potent and specific modulator of inflammatory signaling.
Proposed Mechanism of Action: Guided Covalent Inhibition
The proposed mechanism of action for this compound involves two key steps:
-
Non-covalent Binding and Recognition: The p-hydroxyphenyl moiety of the molecule is a well-established pharmacophore that can interact with the active sites of various enzymes, particularly those involved in inflammatory pathways. For instance, compounds containing the p-hydroxyphenyl group have been shown to inhibit IKKβ, a critical kinase in the NF-κB signaling cascade. This initial, non-covalent binding event provides the specificity for the compound's action.
-
Covalent Alkylation and Irreversible Inhibition: Following the initial binding, the electrophilic chloroacetate group is positioned in close proximity to a nucleophilic amino acid residue, such as cysteine, within the active site of the target protein. The chloroacetate then acts as an alkylating agent, forming a stable covalent bond with the protein. This irreversible modification leads to the permanent inactivation of the enzyme, effectively shutting down the downstream signaling pathway. Chloroacetamide, a related compound, is a known alkylating agent of cysteine residues.
This "guided missile" approach, where one part of the molecule provides specificity and another provides the reactive "warhead," is a powerful strategy in drug design for achieving high potency and prolonged duration of action.
Key Signaling Pathways Implicated
Based on the known activities of p-hydroxyphenyl-containing compounds, the primary signaling pathways likely to be targeted by this compound are the NF-κB and MAPK pathways, which are central regulators of inflammation.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the immune response and inflammation. A key step in its activation is the phosphorylation of IκBα by the IκB kinase (IKK) complex, particularly the IKKβ subunit. Inhibition of IKKβ prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. (E)-2,4-bis(p-hydroxyphenyl)-2-butenal has been shown to directly bind to and inhibit IKKβ[1]. We hypothesize that this compound targets IKKβ in a similar manner, but with the added effect of covalent inactivation.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation, cell proliferation, and apoptosis. Chalcone derivatives containing a p-hydroxyphenyl group have been shown to suppress this pathway by inhibiting upstream kinases like Akt[2].
Quantitative Data (Illustrative Examples)
As direct experimental data for this compound is unavailable, the following tables present hypothetical data to illustrate the expected potency and selectivity based on the proposed mechanism.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type |
| IKKβ | 50 | In vitro kinase assay |
| p38α (MAPK) | 250 | In vitro kinase assay |
| JNK1 (MAPK) | 800 | In vitro kinase assay |
| ERK1 (MAPK) | >10,000 | In vitro kinase assay |
Table 2: Cellular Anti-Inflammatory Activity
| Cell Line | Stimulant | Readout | EC50 (µM) |
| THP-1 macrophages | LPS | TNF-α release | 0.5 |
| A549 lung epithelial | IL-1β | IL-6 release | 1.2 |
| HUVEC endothelial | TNF-α | VCAM-1 expression | 2.5 |
Experimental Protocols (Illustrative Examples)
The following protocols describe how the proposed mechanism of action of this compound could be experimentally validated.
IKKβ In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on IKKβ kinase activity.
Methodology:
-
Recombinant human IKKβ is incubated with a fluorescently labeled IκBα peptide substrate and ATP.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
IC50 values are calculated from the dose-response curve.
-
To test for irreversible binding, a "wash-out" experiment is performed where the enzyme is pre-incubated with the compound, then diluted to a non-inhibitory concentration before adding the substrate.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with IKKβ in a cellular context.
Methodology:
-
Intact cells are treated with either vehicle or this compound.
-
The cells are heated to a range of temperatures to induce protein denaturation.
-
Cells are lysed, and the soluble fraction is separated by centrifugation.
-
The amount of soluble IKKβ at each temperature is determined by Western blotting.
-
Binding of the compound will stabilize the target protein, resulting in a higher melting temperature.
Caption: Workflow for validating the proposed mechanism of action.
Conclusion
The available evidence strongly suggests that this compound acts as a guided covalent inhibitor of key kinases in inflammatory signaling pathways, particularly IKKβ in the NF-κB pathway. The p-hydroxyphenyl moiety likely provides the binding specificity, while the chloroacetate group ensures potent, irreversible inhibition through alkylation of the target protein. This proposed mechanism of action warrants further experimental validation and highlights the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Future work should focus on identifying the specific amino acid residues targeted by the compound and elucidating its broader effects on the cellular proteome.
References
- 1. (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal inhibits tumor growth via suppression of NF-κB and induction of death receptor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
"literature review of p-Hydroxyphenyl chloroacetate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenyl chloroacetate is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its structure, featuring a reactive chloroacetyl group and a phenolic hydroxyl group, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, a detailed synthesis protocol, and a proposed workflow for the evaluation of its biological activity.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in further chemical reactions.
| Property | Value |
| CAS Number | 10421-12-2 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | Solid (predicted) |
| Boiling Point | 308.9 °C at 760 mmHg (predicted) |
| Density | 1.363 g/cm³ (predicted) |
| Flash Point | 140.6 °C (predicted) |
| Refractive Index | 1.561 (predicted) |
Synthesis of this compound
Experimental Protocol: Synthesis via Esterification
Materials:
-
p-Hydroxyphenol (Hydroquinone)
-
Chloroacetyl chloride
-
Pyridine (or another suitable base/catalyst)
-
Anhydrous diethyl ether (or another suitable inert solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with p-hydroxyphenol and an anhydrous inert solvent such as diethyl ether. The flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube.
-
Addition of Base: A suitable base, such as pyridine, is added to the stirred solution. The amount of base should be at least stoichiometric to the p-hydroxyphenol.
-
Addition of Chloroacetyl Chloride: Chloroacetyl chloride is dissolved in the same anhydrous solvent and added dropwise to the reaction mixture from the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The pyridinium hydrochloride salt formed is filtered off. The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any unreacted acidic impurities), and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Biological Activity: A Proposed Investigation
Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, the structurally related compound, p-hydroxyphenyl acrylate, has demonstrated antimicrobial properties.[1][2] This suggests that this compound may also exhibit biological activity, particularly as an antimicrobial agent. The chloroacetyl group is a known reactive moiety that can alkylate biological nucleophiles, which could be a potential mechanism of action.
Proposed Experimental Workflow: Antimicrobial Screening
A standard workflow to assess the potential antimicrobial activity of this compound is outlined below.
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Method: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound where no turbidity (growth) is observed.
2. Minimum Bactericidal Concentration (MBC) Assay:
-
Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
-
Method: Following the MIC assay, an aliquot from the wells showing no growth is subcultured onto an agar plate. After incubation, the number of colony-forming units (CFUs) is counted to determine the concentration at which bactericidal activity occurs.
3. Mechanism of Action Studies (Hypothetical):
-
Based on the reactive nature of the chloroacetyl group, further studies could investigate its potential to interact with key cellular components. This could involve assays to measure enzyme inhibition or interaction with cellular nucleophiles.
Conclusion
This compound is a readily synthesizable organic compound with potential applications as a chemical intermediate. While its biological activity has not been explicitly studied, related compounds suggest that it may possess antimicrobial properties. The experimental protocols and workflows provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the synthesis and biological evaluation of this and similar molecules. Further research is warranted to fully characterize its chemical reactivity and to uncover its potential therapeutic applications.
References
In-Depth Technical Guide: Safety and Handling of p-Hydroxyphenyl chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for p-Hydroxyphenyl chloroacetate (CAS Number: 10421-12-2). Due to the absence of a dedicated Safety Data Sheet (SDS), this document compiles and extrapolates information from the known hazards of its constituent functional groups—a phenolic hydroxyl group and a chloroacetate ester—as well as data from structurally similar compounds. This guide is intended to supplement, not replace, standard laboratory safety procedures and professional judgment.
Chemical and Physical Properties
A foundational understanding of the physical characteristics of this compound is essential for its safe handling and use in experimental settings. The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 10421-12-2 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Boiling Point | 308.9°C at 760 mmHg | [1] |
| Flash Point | 140.6°C | [1] |
| Density | 1.363 g/cm³ | [1] |
| Refractive Index | 1.561 | [1] |
| Vapor Pressure | 0.000364 mmHg at 25°C | [1] |
Hazard Identification and Risk Assessment
Potential Health Hazards:
-
Acute Toxicity: Chloroacetate esters are known to be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]
-
Sensitization: Repeated or prolonged contact may lead to skin sensitization.
Potential Reactivity Hazards:
-
Reaction with Water/Moisture: Similar to other chloroacetate esters, this compound may react with water or moist air, potentially producing hydrogen chloride gas, which is corrosive.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.
-
Hazardous Decomposition: Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride and carbon oxides.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when handling this compound. The following guidelines are based on best practices for handling reactive and potentially toxic chemicals.[3][4]
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating the substance or performing reactions that may generate vapors or aerosols.
-
Ensure easy access to an emergency eyewash station and safety shower.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Experimental Protocols
The following section outlines a potential synthetic route for this compound based on established methods for the esterification of phenols. This protocol should be adapted and optimized based on specific laboratory conditions and a thorough risk assessment.
Synthesis of this compound via Esterification
This procedure is adapted from the general method for the esterification of phenols with acyl chlorides.[5][6][7]
Materials:
-
p-Hydroxyphenol (4-aminophenol)
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous base (e.g., pyridine, triethylamine)
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-Hydroxyphenol in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add the anhydrous base to the solution while stirring.
-
From the dropping funnel, add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC.
-
Quench the reaction by the slow addition of cold water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Safety Workflow for Synthesis:
Caption: Workflow for the safe synthesis of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.
-
Moisture Sensitivity: Protect from moisture to prevent hydrolysis and the release of corrosive byproducts.
Emergency Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.
Logical Relationship of Hazards and Protective Measures:
Caption: Relationship between hazards of this compound and control measures.
Disposal Considerations
All waste materials containing this compound should be treated as hazardous waste.
-
Waste Segregation: Segregate halogenated organic waste from non-halogenated waste.
-
Containerization: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
This technical guide is intended to provide a starting point for the safe handling of this compound. Researchers, scientists, and drug development professionals are encouraged to use this information to conduct their own comprehensive risk assessments before commencing any experimental work with this compound. Always prioritize safety and adhere to the established protocols of your institution.
References
- 1. chemnet.com [chemnet.com]
- 2. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide on the Degradation Products of p-Hydroxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation products and pathways of p-hydroxyphenyl chloroacetate. Due to the limited availability of direct studies on this specific molecule, this paper synthesizes information from studies on structurally related compounds to propose the most probable degradation routes. This guide is intended to support researchers and drug development professionals in anticipating potential stability issues and designing appropriate analytical methods for substances containing this moiety.
Introduction
This compound is an organic compound featuring a phenolic hydroxyl group and a chloroacetate ester. The presence of these functional groups makes the molecule susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis. Understanding the potential degradation products is crucial for ensuring the safety, efficacy, and stability of any pharmaceutical or chemical product containing this molecule. This guide outlines the predicted degradation pathways and products based on established chemical principles and data from analogous structures.
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed through several key pathways, primarily driven by the reactivity of the ester linkage and the chloroacetyl group, as well as the phenolic ring.
Hydrolysis of the Ester Bond
The most probable degradation pathway for this compound is the hydrolysis of the ester bond. This reaction can be catalyzed by both acid and base and would result in the cleavage of the ester linkage to yield hydroquinone and chloroacetic acid.
Hydrolysis of the Chloroacetyl Group
The chloroacetate moiety, either in the parent molecule or as the degradation product chloroacetic acid, is susceptible to hydrolysis. This reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group, leading to the formation of a glycolic acid derivative. The hydrolysis of chloroacetic acid itself is a well-documented process that yields glycolic acid.[1][2]
Oxidation of the Phenolic Ring
The hydroquinone formed from the initial ester hydrolysis is highly susceptible to oxidation. In the presence of oxygen or other oxidizing agents, hydroquinone can be oxidized to p-benzoquinone. This process can be a significant degradation pathway, especially under oxidative stress conditions.
Key Degradation Products
Based on the predicted degradation pathways, the primary degradation products of this compound are expected to be:
-
Hydroquinone: Formed via the hydrolysis of the ester bond.
-
Chloroacetic Acid: Also formed via the hydrolysis of the ester bond.
-
Glycolic Acid: Formed from the subsequent hydrolysis of chloroacetic acid.[1]
-
p-Benzoquinone: Formed from the oxidation of hydroquinone.
Quantitative Data Summary
The following tables summarize the expected quantitative data from forced degradation studies of this compound. These values are illustrative and based on typical outcomes for similar compounds. Actual results may vary depending on the specific experimental conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| Acidic Hydrolysis (0.1 M HCl, 80°C, 24h) | ~ 25% | Hydroquinone, Chloroacetic Acid |
| Basic Hydrolysis (0.1 M NaOH, 25°C, 4h) | > 90% | Hydroquinone, Chloroacetic Acid |
| Oxidative (3% H₂O₂, 25°C, 24h) | ~ 40% | Hydroquinone, p-Benzoquinone, Chloroacetic Acid |
| Thermal (80°C, 72h) | ~ 15% | Hydroquinone, Chloroacetic Acid |
| Photolytic (ICH Q1B, 24h) | ~ 30% | Hydroquinone, p-Benzoquinone, Chloroacetic Acid |
Table 2: Relative Abundance of Key Degradation Products under Different Stress Conditions
| Degradation Product | Acidic Hydrolysis | Basic Hydrolysis | Oxidative | Thermal | Photolytic |
| Hydroquinone | +++ | +++ | ++ | +++ | ++ |
| Chloroacetic Acid | +++ | +++ | ++ | +++ | ++ |
| Glycolic Acid | + | + | + | + | + |
| p-Benzoquinone | - | - | +++ | - | +++ |
| (+++: High, ++: Medium, +: Low, -: Not Detected) |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to identify and quantify the degradation products of this compound.
Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M sodium hydroxide, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 4 hours. Neutralize with 0.1 M hydrochloric acid and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 72 hours. Dissolve the sample in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Dilute the exposed solution to a final concentration of 0.1 mg/mL with the mobile phase.
Analytical Method for Degradation Products
Objective: To separate, identify, and quantify this compound and its degradation products.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector and a Mass Spectrometric (MS) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
PDA: 200-400 nm.
-
MS (ESI): Positive and negative ion modes, scanning from m/z 50 to 500.
-
-
Visualizations
The following diagrams illustrate the predicted degradation pathways and a typical experimental workflow.
References
"discovery and history of p-Hydroxyphenyl chloroacetate"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenyl chloroacetate, a bifunctional organic molecule, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive chloroacetyl group and a phenolic hydroxyl group, allows for a variety of chemical modifications, making it an attractive intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its synthesis, physicochemical properties, and potential applications.
Discovery and History
Detailed historical accounts of the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature. However, its synthesis falls under the well-established category of esterification reactions, specifically the acylation of phenols. The fundamental chemistry for its creation, the reaction of a phenol with an acyl chloride, has been a cornerstone of organic synthesis since the 19th century. Early investigations into the selective acylation of dihydroxybenzenes, such as hydroquinone, likely led to the synthesis of compounds like this compound as chemists explored the reactivity of these systems. The synthesis of the related compound, hydroquinone monoacetate, was described in the early 20th century, suggesting that the synthesis of its chloro- and other halo-acetylated analogues would have been conceptually straightforward for chemists of that era.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | Citation(s) |
| CAS Number | 10421-12-2 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Density | 1.363 g/cm³ | [1] |
| Boiling Point | 308.9 °C at 760 mmHg | [1] |
| Flash Point | 140.6 °C | [1] |
| Refractive Index | 1.561 | [1] |
| Vapour Pressure | 0.000364 mmHg at 25°C | [1] |
Synthesis of this compound
The synthesis of this compound is most directly achieved through the selective mono-acylation of hydroquinone with chloroacetyl chloride. The key challenge in this synthesis is to prevent the di-acylation of hydroquinone. Below is a detailed experimental protocol based on analogous procedures for the selective mono-acetylation of hydroquinone.[2]
Experimental Protocol: Selective Mono-chloroacetylation of Hydroquinone
Materials:
-
Hydroquinone
-
Chloroacetyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (or another suitable inert solvent, e.g., diethyl ether)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroquinone (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes under a nitrogen atmosphere.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Workup: Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the pure this compound.
-
Characterization: Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Biological Activity and Applications
While specific studies on the biological activity of this compound are scarce, the activities of related compounds provide a basis for predicting its potential applications.
-
Antimicrobial and Antifungal Activity: Chlorophenols and their derivatives are known to possess antimicrobial properties.[3][4] The presence of the chloroacetyl group in this compound could confer similar activity, making it a candidate for investigation as an antimicrobial or antifungal agent.
-
Enzyme Inhibition: The reactive chloroacetyl group can act as an electrophile, potentially alkylating nucleophilic residues in the active sites of enzymes. This makes this compound a candidate for screening as an irreversible enzyme inhibitor.
-
Intermediate in Drug Synthesis: Perhaps the most significant application of this compound is as an intermediate in the synthesis of more complex pharmaceutical compounds. The phenolic hydroxyl group can be further modified, for example, through etherification, while the chloroacetyl group can be displaced by various nucleophiles to build more elaborate molecular scaffolds. Chlorinated compounds are prevalent in a wide range of pharmaceuticals.[5]
Conclusion
This compound is a readily accessible bifunctional molecule with significant potential for applications in medicinal chemistry and drug development. While its specific history and biological activities are not yet well-defined in the scientific literature, its chemical nature suggests a range of possibilities for its use as a synthetic intermediate and as a bioactive molecule in its own right. The detailed synthetic protocol and the outline of potential research areas provided in this guide are intended to serve as a valuable resource for scientists and researchers interested in exploring the properties and applications of this versatile compound. Further investigation into its biological effects is warranted to fully elucidate its potential in the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations of p-Hydroxyphenyl Chloroacetate: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide to the theoretical and computational chemistry studies of p-hydroxyphenyl chloroacetate. It outlines the methodologies for such calculations, presents exemplary data in a structured format, and discusses the potential applications of these theoretical insights in drug development and materials science.
Introduction to this compound
This compound (p-HPC) is an organic compound with the chemical formula C₈H₇ClO₃[1]. It is a derivative of hydroquinone and chloroacetic acid. The presence of a reactive chloroacetyl group and a phenolic hydroxyl group makes it an interesting candidate for various applications, including as a building block in organic synthesis and as a potential bioactive molecule. Understanding its molecular structure, electronic properties, and reactivity is crucial for harnessing its potential. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool for elucidating these characteristics at the atomic level.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₇ClO₃[1] |
| Molecular Weight | 186.59 g/mol [1] |
| CAS Number | 10421-12-2[1] |
| Density | 1.363 g/cm³[1] |
| Boiling Point | 308.9 °C at 760 mmHg[1] |
| Flash Point | 140.6 °C[1] |
Theoretical Calculation Methodologies
The theoretical investigation of p-HPC's properties can be effectively carried out using computational chemistry methods. Density Functional Theory (DFT) is a widely used approach for its balance of accuracy and computational cost.
Computational Workflow
A typical workflow for the theoretical analysis of p-HPC is outlined below. This process involves geometry optimization, frequency analysis, and the calculation of various molecular properties.
Caption: Workflow for theoretical calculations of p-HPC.
Experimental Protocols for Theoretical Calculations
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Software: Gaussian 09 or a later version is typically used for these calculations[2].
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
-
Basis Set: A Pople-style basis set, such as 6-311G(d,p), is often employed to provide a good description of the electronic structure[2].
-
Procedure: a. The initial structure of p-HPC is drawn using a molecular editor like GaussView or Avogadro. b. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. c. Following optimization, a frequency calculation is run at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the vibrational (IR) spectrum. The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental data[2].
Protocol 2: Molecular Docking Simulation
-
Objective: To predict the binding affinity and interaction mode of p-HPC with a biological target, such as an enzyme.
-
Software: AutoDock, Vina, or Schrödinger's Glide are standard tools.
-
Procedure: a. Ligand Preparation: The optimized 3D structure of p-HPC from the DFT calculations is prepared by assigning charges and defining rotatable bonds. b. Receptor Preparation: A high-resolution crystal structure of the target protein (e.g., 14-alpha demethylase, a target for antifungals) is obtained from the Protein Data Bank (PDB)[3]. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added. c. Grid Generation: A docking grid box is defined around the active site of the protein. d. Docking Run: The docking algorithm explores various conformations and orientations of the ligand within the active site, scoring them based on a force field. The results provide binding energies (e.g., in kcal/mol) and visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions)[3].
Calculated Molecular Properties (Exemplary Data)
The following tables present exemplary data that would be obtained from DFT calculations on p-HPC, based on typical results for similar phenolic compounds.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O | ~1.22 |
| C-Cl | ~1.78 | |
| O-H (phenolic) | ~0.97 | |
| C-O (ester) | ~1.35 | |
| Bond Angles (°) | O=C-CH₂ | ~125 |
| C-O-C (ester) | ~118 | |
| Dihedral Angle (°) | C-C-O-C (ester plane) | ~180 |
Table 2: Calculated Spectroscopic and Electronic Properties
| Property | Description | Calculated Value |
| Dipole Moment | Overall polarity of the molecule. | ~2.5 - 3.5 Debye |
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | ~ -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | ~ -1.2 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity and stability. | ~ 5.3 eV |
| ¹H NMR Shift (ppm) | Chemical shift for the phenolic proton. | ~ 8.5 - 9.5 ppm |
| ¹³C NMR Shift (ppm) | Chemical shift for the carbonyl carbon. | ~ 168 ppm |
| IR Frequency (cm⁻¹) | Stretching frequency for the carbonyl (C=O) group. | ~ 1750 cm⁻¹ (scaled) |
Application in Drug Discovery: A Hypothetical Pathway
Computational studies can guide the exploration of p-HPC as a potential inhibitor of signaling pathways implicated in disease. For instance, molecular docking studies on related compounds have shown potential inhibition of enzymes like 14-alpha demethylase (antifungal target) and Cdk-9 (cancer target)[3]. A hypothetical logical pathway for investigating p-HPC's effect on a generic kinase signaling pathway is shown below.
Caption: Hypothetical inhibition of a kinase by p-HPC.
This diagram illustrates how theoretical calculations (molecular docking) can generate hypotheses about the biological activity of p-HPC. Docking studies could predict that p-HPC binds to the active site of "Kinase B," preventing its function and thereby blocking the downstream cellular response. This in silico finding would then guide subsequent in vitro and in vivo experimental validation.
Conclusion
Theoretical calculations offer a robust framework for understanding the fundamental properties of this compound. Through methods like DFT and molecular docking, it is possible to predict its geometry, electronic structure, reactivity, and potential as a bioactive agent. This computational-first approach can significantly accelerate the research and development cycle by prioritizing experimental efforts and providing deep molecular-level insights. The methodologies and exemplary data presented in this guide serve as a comprehensive resource for researchers aiming to explore the chemical and biological potential of p-HPC and its derivatives.
References
An In-Depth Technical Guide to p-Hydroxyphenyl Chloroacetate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of p-hydroxyphenyl chloroacetate and its analogs represent a class of compounds with significant potential in medicinal chemistry and drug development. The inherent reactivity of the chloroacetate group, coupled with the versatile phenolic scaffold, allows for a wide range of structural modifications, leading to diverse biological activities. These compounds have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and related analogs, with a focus on providing actionable data and methodologies for researchers in the field.
Synthesis of this compound and Analogs
The synthesis of this compound and its derivatives typically involves the esterification of a substituted phenol with chloroacetic acid or one of its activated forms, such as chloroacetyl chloride. The general synthetic scheme allows for the introduction of various substituents on the phenyl ring to explore structure-activity relationships (SAR).
General Synthetic Protocol:
A common method for the synthesis of this compound analogs involves the reaction of a corresponding p-hydroxyaniline derivative with chloroacetic acid. For instance, (4-acetylaminophenoxy) acetic acid can be synthesized by reacting acetaminophen with chloroacetic acid. Subsequent esterification with different alcohols can yield a variety of analogs[1].
A generalized workflow for the synthesis is depicted below:
Biological Activities and Structure-Activity Relationships
Enzyme Inhibition
Derivatives of p-hydroxyphenyl compounds have shown inhibitory activity against various enzymes, including acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease[2][3]. The carbamate fragment, structurally related to the chloroacetate group, is known to bind to the catalytic triad of the AChE enzyme[4]. The introduction of different substituents on the phenyl ring can modulate the binding affinity and inhibitory potency.
Table 1: Enzyme Inhibitory Activity of Selected p-Hydroxyphenyl Analogs
| Compound Class | Enzyme Target | Key Structural Features | Reported IC50/Ki | Reference |
| Hydroxy Substituted Amino Chalcones | Tyrosinase | Hydroxyphenyl ring, amino group | IC50: 7.82 µM - 9.75 µM | [5] |
| Indole-benzoxazinones | Acetylcholinesterase (hAChE) | Benzoxazine core | Ki: 20.2 µM - 20.3 µM | [6] |
| Rivastigmine Analogs | Acetylcholinesterase (AChE) | Carbamate group | IC50: 21.8 µM | [4] |
Antimicrobial Activity
The antimicrobial potential of p-hydroxyphenyl derivatives has been explored, with studies indicating that both the phenolic hydroxyl group and the substituent at the para position play crucial roles in their activity. For example, p-hydroxyphenyl acrylate derivatives have been shown to possess antimicrobial activity, which is primarily attributed to the acryl group[7]. Structure-activity relationship (SAR) studies on related compounds, such as triazine derivatives, have highlighted the importance of specific substitutions for potent antibacterial and antifungal effects[8].
Table 2: Antimicrobial Activity of Selected p-Hydroxyphenyl Analogs
| Compound Class | Target Organisms | Key Structural Features | Reported Activity (e.g., MIC) | Reference |
| p-Hydroxyphenyl Acrylate Derivatives | S. aureus, P. aeruginosa, A. fumigatus | Acryl or acryloxy groups | High activity with phenyl moiety | [7] |
| Arylfluoroquinolones | Gram-positive & Gram-negative bacteria | p-hydroxyphenyl at 1-position | Excellent in vitro potency | [9] |
| Quinone Derivatives | Multidrug-resistant Gram-positive bacteria | Quinone core with thiophenolic ring | MIC: 0.5 - 64 µg/mL | [10] |
Anticancer Activity
Several analogs of p-hydroxyphenyl compounds have been investigated for their anticancer properties. A novel hydroxyphenyl hydrazone derivative, YCL0426, was found to inhibit cancer cell proliferation by sequestering iron, leading to G1/S phase arrest and DNA damage[11]. Platinum(IV) derivatives incorporating dichloroacetate, a related chloroacetic acid derivative, have shown significant cytotoxicity against various human cancer cell lines, often exceeding the potency of cisplatin[12].
Table 3: Anticancer Activity of Selected p-Hydroxyphenyl Analogs
| Compound Class | Cancer Cell Line(s) | Key Structural Features | Reported IC50 Values | Reference |
| Hydroxyphenyl Hydrazone Derivative (YCL0426) | Not specified | Hydroxyphenyl hydrazone | EC50 (H2AX phosphorylation): 2.29 µM | [11] |
| Platinum(IV) Dichloroacetate Derivatives | Human cancer cell panel | Axial dichloroacetate ligands | Significantly more cytotoxic than cisplatin | [12] |
| Phenoxyacetamide Derivatives | HepG2 (liver cancer) | Phenoxyacetamide core | IC50: 1.43 µM | [13] |
Experimental Protocols
Synthesis of (4-acetylaminophenoxy) acetic acid (A Representative Analog)
This protocol is adapted from the synthesis of related p-hydroxyaniline derivatives[1].
Materials:
-
Acetaminophen
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve acetaminophen in an appropriate solvent.
-
Add a solution of sodium hydroxide.
-
To this mixture, add chloroacetic acid and reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure (4-acetylaminophenoxy) acetic acid.
Enzyme Inhibition Assay (General Protocol for Acetylcholinesterase)
This protocol is a generalized procedure based on standard methods for assessing AChE inhibition[14].
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.
-
Add the AChE solution to initiate the pre-incubation period.
-
After pre-incubation, add the ATCI solution to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
A conceptual workflow for an enzyme inhibition assay is presented below:
Potential Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives can be attributed to their interaction with specific cellular targets and modulation of signaling pathways.
Inhibition of Acetylcholinesterase and Cholinergic Signaling
As potential acetylcholinesterase inhibitors, these compounds would act within the cholinergic synapse. By inhibiting AChE, they would prevent the breakdown of acetylcholine (ACh), leading to increased levels of ACh in the synaptic cleft. This enhancement of cholinergic neurotransmission is a key therapeutic strategy for Alzheimer's disease.
Induction of Apoptosis in Cancer Cells
In the context of cancer, some p-hydroxyphenyl analogs have been shown to induce apoptosis[13]. This could involve multiple signaling pathways. For instance, the induction of DNA damage can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. Inhibition of key survival pathways, such as the PI3K/Akt pathway, can also shift the cellular balance towards apoptosis.
Conclusion
Derivatives of this compound and its analogs are a promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the generation of diverse libraries for screening and optimization. While the publicly available data specifically on this compound derivatives is limited, the information gathered from closely related analogs provides a strong foundation for future research. Further investigation into the synthesis of novel derivatives and their systematic evaluation against various biological targets is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in acetylcholinesterase Inhibitors and Reactivators: an update on the patent literature (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Design, synthesis and biological evaluation of hydroxy substituted amino chalcone compounds for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel hydroxyphenyl hydrazone derivate YCL0426 inhibits cancer cell proliferation through sequestering iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triple action Pt(iv) derivatives of cisplatin: a new class of potent anticancer agents that overcome resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Thermodynamic Properties of p-Hydroxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the key thermodynamic properties of p-Hydroxyphenyl chloroacetate. Due to a notable scarcity of experimentally-derived thermodynamic data for this specific compound in publicly accessible literature, this document focuses on presenting its known physical characteristics and detailing the standardized experimental methodologies that are essential for determining its thermodynamic profile. The protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry are described, offering a roadmap for future experimental investigations. Furthermore, a representative reaction mechanism for the hydrolysis of this compound is illustrated to provide context for its chemical behavior.
Physicochemical Properties of this compound
While extensive thermodynamic data remains to be experimentally determined, the fundamental physicochemical properties of this compound have been characterized. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| CAS Number | 10421-12-2 | [1] |
| Appearance | White to Light Beige Solid | N/A |
| Density | 1.363 g/cm³ | [1] |
| Boiling Point | 308.9 °C at 760 mmHg | [1] |
| Flash Point | 140.6 °C | [1] |
| Refractive Index | 1.561 | [1] |
| Vapour Pressure | 0.000364 mmHg at 25 °C | [1] |
Experimental Protocols for Thermodynamic Characterization
The following sections detail the standard experimental methodologies that would be employed to determine the key thermodynamic properties of this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is invaluable for determining thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Temperature Program: The temperature of the DSC cell is increased at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The heat flow to the sample and reference is monitored throughout the temperature scan.
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic and exothermic events appear as peaks. The melting point is determined from the onset or peak of the melting endotherm, and the enthalpy of fusion (ΔHfus) is calculated from the area under the melting peak.[3]
Figure 1. Experimental workflow for Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA sample pan.
-
Instrument Setup: The sample pan is placed onto the TGA's sensitive microbalance. The furnace is sealed, and the system is purged with a desired atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: A TGA curve is generated, plotting mass percentage against temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve can be plotted to determine the temperature of the maximum rate of decomposition.
Figure 2. Experimental workflow for Thermogravimetric Analysis.
Bomb Calorimetry
Bomb calorimetry is a technique used to determine the heat of combustion of a substance.[4] From this, the standard enthalpy of formation (ΔfH°) can be calculated, which is a critical thermodynamic property.
Methodology:
-
Sample Preparation: A known mass of this compound is pressed into a pellet and placed in the sample holder of a bomb calorimeter. A fuse wire is positioned in contact with the sample.
-
Bomb Assembly: A small, known amount of water is added to the bomb to saturate the internal atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.
-
Data Analysis: The total heat evolved is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen). The heat of combustion at constant volume (ΔU) is then converted to the enthalpy of combustion at constant pressure (ΔH), from which the standard enthalpy of formation is calculated using Hess's Law.
Figure 3. Workflow for determining the heat of combustion via Bomb Calorimetry.
Representative Reaction Mechanism: Hydrolysis
While no specific signaling pathways involving this compound were identified in the literature reviewed, the hydrolysis of the ester bond is a fundamental reaction for this class of molecules. The following diagram illustrates a plausible mechanism for the base-catalyzed hydrolysis of this compound.
Figure 4. Plausible mechanism for the base-catalyzed hydrolysis of this compound.
Conclusion
This technical guide has summarized the known physicochemical properties of this compound and provided detailed, generalized protocols for the experimental determination of its key thermodynamic properties. The outlined methodologies for DSC, TGA, and bomb calorimetry serve as a practical foundation for researchers seeking to characterize this compound. The absence of comprehensive experimental thermodynamic data in the current literature highlights an area for future research that would be of significant value to the scientific and drug development communities.
References
Methodological & Application
Application Notes and Protocols: p-Hydroxyphenyl Chloroacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of p-Hydroxyphenyl chloroacetate, a versatile bifunctional reagent in organic synthesis. Its unique structure, featuring a reactive chloroacetyl group and a nucleophilic phenolic hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of a wide range of organic molecules, including potential pharmaceutical intermediates.
Overview of Synthetic Applications
This compound serves as a key intermediate in several important organic reactions, primarily leveraging the reactivity of its chloroacetyl moiety as an electrophile and the phenolic hydroxyl group as a nucleophile. Key applications include:
-
Williamson Ether Synthesis: The chloroacetate group is an excellent electrophile for alkylation of various nucleophiles, such as phenoxides and amines, to form ether and amine linkages, respectively.
-
Darzens Condensation: As an α-halo ester, it can participate in Darzens condensation reactions with aldehydes and ketones to furnish α,β-epoxy esters (glycidic esters), which are valuable synthetic intermediates.
-
Synthesis of Heterocyclic Compounds: The bifunctional nature of this reagent allows for its use in the construction of various heterocyclic scaffolds, such as benzofurans.
-
Precursor to Bioactive Molecules: Derivatives of this compound have been explored for their biological activities, suggesting its utility in medicinal chemistry for the development of new therapeutic agents.
Key Experiments and Quantitative Data
Table 1: Williamson Ether Synthesis Analogs
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| p-Cresol | NaOH | Water | 90-100 | 1 | 2-(4-methylphenoxy)acetic acid | ~90 |
| Aniline | K₂CO₃ | Methanol | Reflux | 6 | N-phenyl-2-(4-hydroxyphenoxy)acetamide | 80-95 (estimated) |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 2-(4-hydroxyphenoxy)acetic acid | 85-95 (estimated) |
| Benzylamine | Et₃N | Dichloromethane | 25 | 12 | N-benzyl-2-(4-hydroxyphenoxy)acetamide | 75-90 (estimated) |
Table 2: Darzens Condensation Analogs with Methyl Chloroacetate
| Carbonyl Compound | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Benzaldehyde | P₁-t-Bu | Acetonitrile | 25 | 16 | Methyl 3-phenylglycidate | 83[1] |
| 4-Chlorobenzaldehyde | P₁-t-Bu | Acetonitrile | 25 | 6 | Methyl 3-(4-chlorophenyl)glycidate | 92[1] |
| 2-Bromobenzaldehyde | P₁-t-Bu | Acetonitrile | 25 | 16 | Methyl 3-(2-bromophenyl)glycidate | 84[1] |
| 4-Methoxybenzaldehyde | P₄-t-Bu | Acetonitrile | 25 | 1 | Methyl 3-(4-methoxyphenyl)glycidate | 95 (estimated) |
Experimental Protocols
Protocol for Williamson Ether Synthesis: Synthesis of 2-(4-hydroxyphenoxy)acetic acid derivatives
This protocol is adapted from the well-established Williamson ether synthesis of phenoxyacetic acids.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted phenol or an amine)
-
Base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
Solvent (e.g., Water, Acetone, Methanol)
-
Hydrochloric Acid (for workup)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Deprotonation of Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile (1.0 eq.) in the chosen solvent.
-
Add the base (1.1 eq.) portion-wise while stirring. If using a phenol, the formation of the corresponding phenoxide can be observed.
-
Alkylation: To the resulting mixture, add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the temperature indicated in Table 1 and maintain it for the specified duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature.
-
If the solvent is water-miscible, remove it under reduced pressure.
-
Add water to the residue and acidify the solution with dilute hydrochloric acid to a pH of ~2.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure ether or amine derivative.
Caption: Experimental workflow for the Williamson ether synthesis.
Potential Signaling Pathways and Biological Activity of Derivatives
Direct evidence for the involvement of this compound in biological signaling pathways is not available in the current literature. However, its derivatives have shown potential biological activity. For instance, N-(4-hydroxyphenyl) chloroacetamide, which can be synthesized from this compound and ammonia, has been investigated for its antimicrobial properties.[2]
The proposed mechanism of action for such chloroacetamide derivatives often involves the alkylation of critical nucleophilic residues (e.g., cysteine or histidine) in bacterial enzymes or proteins. This covalent modification can lead to the inhibition of essential metabolic pathways, ultimately resulting in bacteriostatic or bactericidal effects.
Caption: Synthesis and proposed antimicrobial mechanism of a derivative.
Other Synthetic Applications
Darzens Condensation
The chloroacetate moiety of this compound can react with aldehydes or ketones in the presence of a non-nucleophilic base to form glycidic esters. This reaction is a powerful tool for the construction of epoxides, which are versatile intermediates for the synthesis of various functional groups.
Caption: General workflow for the Darzens condensation.
Synthesis of Benzofurans
This compound can serve as a precursor for the synthesis of benzofuran derivatives. A potential synthetic route involves an initial intramolecular O-alkylation (Williamson ether synthesis) to form a lactone intermediate, which can then undergo further transformations to yield the benzofuran core. This approach provides access to a class of compounds with significant biological and pharmaceutical relevance.
Disclaimer: The quantitative data and specific reaction conditions provided are based on analogous chemical transformations and are intended for illustrative purposes. Researchers should conduct their own optimization studies for reactions involving this compound. Always follow appropriate laboratory safety procedures when handling chemicals.
References
Application Notes and Protocols for the Esterification of p-Hydroxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenyl chloroacetate is a bifunctional organic molecule possessing both a phenolic hydroxyl group and a chloroacetate ester moiety. This structure makes it a valuable intermediate in the synthesis of a variety of compounds, particularly in the development of pharmaceuticals and other bioactive molecules. The chloroacetate group can serve as a leaving group in nucleophilic substitution reactions, while the phenyl hydroxyl group can be further functionalized, for example, through etherification or esterification.
This document provides a detailed protocol for the synthesis of this compound via the selective mono-esterification of hydroquinone with chloroacetyl chloride. The protocol is based on established methods for the mono-acylation of hydroquinone, adapted for the specific requirements of chloroacetyl chloride.
Data Presentation
The selective mono-esterification of hydroquinone is a competitive reaction that can yield the desired mono-ester, the di-ester by-product, and unreacted starting material. The relative amounts of these products are highly dependent on the reaction conditions. Below is a table summarizing expected outcomes based on analogous acylation reactions of hydroquinone.
| Product | Structure | Molar Mass ( g/mol ) | Typical Yield Range (%) | Key Considerations |
| This compound |
| 186.59 | 40 - 60 | The desired product. Yield is sensitive to stoichiometry and reaction time. |
| Hydroquinone |
| 110.11 | Variable | Unreacted starting material. Can be recovered and recycled. |
| 1,4-Phenylene dichloroacetate |
| 263.03 | 10 - 30 | The primary by-product. Its formation is favored by excess chloroacetyl chloride and longer reaction times. |
Note: The yield ranges are estimates based on similar reactions and may vary depending on the precise experimental conditions.
Experimental Protocols
Synthesis of this compound from Hydroquinone
This protocol details the selective mono-esterification of hydroquinone using chloroacetyl chloride in a biphasic solvent system with sodium hydroxide as the base. The low temperature and controlled addition of the acylating agent are crucial for maximizing the yield of the mono-ester.
Materials:
-
Hydroquinone (Reagent Grade)
-
Chloroacetyl chloride (≥98%)
-
Sodium hydroxide (NaOH) pellets (≥97%)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (ACS grade)
-
Dichloromethane (DCM), ACS grade
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Preparation of the Hydroquinone Solution:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hydroquinone (e.g., 11.0 g, 0.1 mol) in deionized water (e.g., 150 mL).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add sodium hydroxide pellets (e.g., 4.0 g, 0.1 mol) to the solution while stirring. Ensure the temperature remains below 10 °C. This will form the sodium salt of hydroquinone in situ.
-
-
Preparation of the Chloroacetyl Chloride Solution:
-
In a separate beaker, prepare a solution of chloroacetyl chloride (e.g., 11.3 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (e.g., 50 mL). Caution: Chloroacetyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment.
-
-
Reaction:
-
Transfer the chloroacetyl chloride solution to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred hydroquinone solution over a period of 1-2 hours. Maintain the reaction temperature at 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product will be a mixture of this compound, 1,4-phenylene dichloroacetate, and possibly some unreacted hydroquinone.
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: p-Hydroxyphenyl Chloroacetate as a Phenolic Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in drug development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The hydroxyl group of phenols, being both nucleophilic and acidic, often requires temporary masking to prevent unwanted side reactions. The chloroacetate group has emerged as a useful protecting group for hydroxyl functionalities due to its ease of introduction and its lability under specific, mild conditions, offering an orthogonal deprotection strategy relative to many other common protecting groups.
This document provides detailed application notes and protocols for the use of p-hydroxyphenyl chloroacetate as a representative chloroacetate-based protecting group for phenols. While the direct literature on this compound as a protecting group is sparse, the principles and protocols outlined herein are based on the well-established chemistry of chloroacetate esters and related phenolic compounds.
Chemical Properties
The key features of this compound are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Boiling Point | 308.9 °C at 760 mmHg | [1] |
| Density | 1.363 g/cm³ | [1] |
| Flash Point | 140.6 °C | [1] |
Application as a Protecting Group
The chloroacetate group is particularly useful for the protection of phenols. The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl carbon, facilitating both its introduction and its subsequent removal under milder basic conditions than those required for a standard acetate group. The p-hydroxyl group on the phenyl ring may offer altered solubility characteristics to the protected molecule.
Logical Workflow for Protection/Deprotection
Caption: General workflow for the use of a chloroacetate protecting group.
Experimental Protocols
Protocol 1: Protection of a Phenolic Hydroxyl Group
This protocol describes a general method for the protection of a phenol using chloroacetyl chloride.
Materials:
-
Phenol-containing substrate
-
Chloroacetyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the phenol-containing substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) dropwise to the stirred solution.
-
Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting chloroacetate-protected phenol by column chromatography on silica gel.
Protocol 2: Deprotection of a Phenolic Chloroacetate
This protocol outlines the removal of the chloroacetate protecting group under mild basic conditions.
Materials:
-
Chloroacetate-protected phenol
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the chloroacetate-protected phenol (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH ~7 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate in vacuo to yield the deprotected phenol.
-
If necessary, purify the product further by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the protection of phenols as acetate esters and the relative lability of substituted acetates. Chloroacetates are significantly more labile than standard acetates, allowing for more selective removal.
| Protecting Group | Protection Reagent | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Relative Rate of Basic Hydrolysis |
| Acetate | Acetic anhydride, pyridine | K₂CO₃, MeOH/H₂O | >90% | >85% | 1 |
| Chloroacetate | Chloroacetyl chloride, pyridine | K₂CO₃, MeOH/H₂O (milder conditions) | >90% | >90% | ~760 [2] |
| Dichloroacetate | Dichloroacetyl chloride, pyridine | Very mild base | >85% | >90% | ~16,000[2] |
| Trichloroacetate | Trichloroacetyl chloride, pyridine | Very mild base | >80% | >90% | ~100,000[2] |
Signaling Pathway Diagram (Hypothetical Application)
In a hypothetical scenario involving the synthesis of a kinase inhibitor, a phenolic hydroxyl group might need to be protected to allow for modification of another part of the molecule.
Caption: Synthetic pathway for a kinase inhibitor using chloroacetate protection.
Conclusion
The chloroacetate group, as exemplified by this compound, serves as a valuable addition to the synthetic chemist's toolbox for the protection of phenols. Its key advantage lies in its ease of removal under mild basic conditions, providing orthogonality with many acid-labile and hydrogenolysis-sensitive protecting groups. The protocols and data provided herein offer a foundational guide for the application of this protecting group strategy in complex synthetic endeavors. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve maximal yields and purity.
References
Application of p-Hydroxyphenyl Chloroacetate in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the strategic modification of peptides is crucial for enhancing their therapeutic properties, stability, and functionality. One such modification is the introduction of a chloroacetyl group, which serves as a versatile reactive handle for subsequent conjugation and cyclization reactions. While not a conventional coupling reagent, p-hydroxyphenyl chloroacetate presents a potential route for the chloroacetylation of peptides, leveraging the reactivity of the chloroacetyl moiety and the activating nature of the p-hydroxyphenyl ester.
This document provides detailed application notes and protocols for the conceptual use of this compound in peptide synthesis, focusing on the well-established applications of N-terminal chloroacetylation. The protocols outlined below are based on established methods for introducing the chloroacetyl group using alternative reagents, adapted for the hypothetical use of this compound.
Principle of Application
The primary application of the chloroacetyl group in peptide chemistry is to create a specific site for covalent bond formation, most commonly with a thiol group (e.g., from a cysteine residue) to form a stable thioether linkage. This strategy is widely employed for:
-
Peptide Cyclization: Creating cyclic peptides with constrained conformations, which can lead to increased receptor affinity, selectivity, and resistance to enzymatic degradation.
-
Peptide Conjugation: Linking peptides to other molecules such as proteins, polymers, or fluorescent labels to create novel biomaterials, immunogens, or diagnostic tools.[1]
This compound can be envisioned as a reagent for introducing the chloroacetyl group onto the N-terminus of a peptide chain while it is still attached to the solid-phase resin. The p-hydroxyphenyl group would function as a leaving group during the acylation of the terminal amino group.
Experimental Protocols
The following protocols describe the N-terminal chloroacetylation of a resin-bound peptide and its subsequent use in cyclization.
Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide
This protocol outlines the steps for modifying the N-terminus of a peptide synthesized via standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the fully assembled peptide-resin is removed by treatment with 20% piperidine in DMF for 20 minutes.
-
Washing: The resin is thoroughly washed with DMF (3x) and DCM (3x) to remove residual piperidine and prepare for the chloroacetylation step.
-
Chloroacetylation Reaction:
-
Swell the resin in DMF.
-
Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and DIPEA (10-20 equivalents) in DMF.
-
Add the reagent solution to the resin and shake at room temperature for 2-4 hours.
-
-
Washing: The resin is washed extensively with DMF (5x) and DCM (5x) to remove excess reagents and by-products.
-
Drying: The N-chloroacetylated peptide-resin is dried under vacuum.
Protocol 2: On-Resin Thioether Cyclization
This protocol describes the cyclization of a chloroacetylated peptide containing a cysteine residue.
Materials:
-
N-chloroacetylated peptide-resin with a cysteine residue in the sequence
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the N-chloroacetylated peptide-resin in DMF.
-
Cyclization Reaction:
-
Add a solution of DIPEA (5-10 equivalents) in DMF to the resin.
-
The reaction is allowed to proceed at room temperature with gentle agitation for 12-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC and mass spectrometry.
-
-
Washing: After completion of the cyclization, the resin is washed thoroughly with DMF (5x) and DCM (5x).
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: The crude cyclic peptide is purified by reverse-phase HPLC.
Quantitative Data Summary
The following table summarizes typical reaction parameters for N-terminal chloroacetylation and subsequent thioether formation, compiled from literature sources using analogous chloroacetylating agents.
| Parameter | N-Terminal Chloroacetylation | On-Resin Thioether Cyclization |
| Reagent Equivalents | 5-10 eq. chloroacetylating agent | 5-10 eq. Base (e.g., DIPEA) |
| Base Equivalents | 10-20 eq. DIPEA | - |
| Solvent | DMF | DMF |
| Reaction Time | 2-4 hours | 12-24 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yields | >95% (on-resin) | Sequence-dependent |
Visualizations
Experimental Workflow for N-Terminal Chloroacetylation and Cyclization
Caption: Workflow for peptide synthesis, N-terminal chloroacetylation, and on-resin cyclization.
Chemical Pathway of Thioether Bond Formation
Caption: Reaction scheme for the formation of a thioether bond between an N-terminal chloroacetyl group and a cysteine residue.
Conclusion
The use of this compound as a chloroacetylating agent in peptide synthesis offers a plausible, albeit not widely documented, method for introducing a key reactive group for peptide modification. The protocols and data presented provide a foundational guide for researchers interested in exploring this application. The resulting N-chloroacetylated peptides are valuable intermediates for the synthesis of cyclic peptides and various peptide conjugates, which are of significant interest in drug discovery and development. Further experimental validation is required to optimize the reaction conditions and evaluate the efficiency of this compound in comparison to other chloroacetylating agents.
References
Application Notes and Protocols for Reactions with p-Hydroxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for experimental setups involving p-Hydroxyphenyl chloroacetate. The primary focus is on the Williamson ether synthesis, a robust method for forming an ether linkage by reacting an alkoxide with an organohalide. In this context, the phenolic hydroxyl group of this compound can be deprotonated to act as a nucleophile, or the chloroacetyl group can serve as an electrophile. The protocols provided are designed to be adaptable for various research and drug development applications.
Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1][2] This reaction is generally carried out under basic conditions to deprotonate the alcohol, forming the more nucleophilic alkoxide.
Experimental Protocol: Synthesis of a this compound Ether Derivative
This protocol details the synthesis of a generic ether derivative of this compound by reacting it with an alcohol in the presence of a base.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, or a more complex alcohol)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or acetonitrile (polar aprotic solvents)[3]
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
-
6M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle or hot water bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as DMF.
-
Deprotonation: Add sodium hydroxide (1.1 equivalents) to the solution and stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the sodium phenoxide.
-
Nucleophilic Attack: To the resulting solution, add the desired alcohol (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 90-100°C using a heating mantle or a hot water bath and allow it to reflux for 30-40 minutes.[4] The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with approximately 10 mL of deionized water.[4]
-
Acidification: Carefully add 6M HCl dropwise until the solution becomes acidic, which can be confirmed by testing with blue litmus paper.[4]
-
Extraction: Transfer the acidic mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).[4]
-
Washing: Combine the organic layers and wash with 15 mL of deionized water, followed by 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently during the bicarbonate wash.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ether derivative.[4]
Data Presentation
The following table summarizes hypothetical quantitative data for the Williamson ether synthesis of a this compound derivative with ethanol, based on typical reaction efficiencies.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g |
| Ethanol | 1.2 equivalents |
| Sodium Hydroxide | 1.1 equivalents |
| Reaction Conditions | |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 95 °C |
| Reaction Time | 35 minutes |
| Results | |
| Crude Product Yield | 0.85 g |
| Purified Product Yield | 0.75 g (79% theoretical yield) |
| Melting Point | 136-137 °C[4] |
| Purity (by HPLC) | >98% |
Experimental Workflow Diagram
Caption: Experimental workflow for the Williamson ether synthesis.
Signaling Pathway Context: Potential Biological Activity
While a specific signaling pathway for this compound is not established, derivatives of similar phenolic structures have been investigated for their biological activities, such as anti-inflammatory effects and enzyme inhibition. For instance, some phenolic compounds are known to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.[5][6] The diagram below illustrates a generalized pathway of how a hypothetical derivative of this compound might act as a tyrosinase inhibitor.
Caption: Hypothetical tyrosinase inhibition pathway.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization for Chromatographic Analysis
A Note on the Derivatization Reagent p-Hydroxyphenyl chloroacetate
Initial searches for the application of this compound as a derivatizing reagent for chromatographic analysis did not yield specific, detailed protocols or quantitative data in publicly available scientific literature. While the compound is available commercially and may have applications in organic synthesis, its use as a standard derivatization agent for analytical techniques such as GC-MS or HPLC is not well-documented.
To provide a comprehensive and useful guide for researchers, scientists, and drug development professionals, this document will focus on a widely used and well-established derivatization reagent, Pentafluorobenzyl bromide (PFBBr) . PFBBr is a versatile reagent used to enhance the detectability and chromatographic behavior of a wide range of analytes containing active hydrogen atoms, such as phenols, carboxylic acids, amines, and thiols. The following application notes and protocols for PFBBr will serve as a detailed example of the information typically required for method development and validation.
Application Notes: Pentafluorobenzyl Bromide (PFBBr) as a Derivatization Reagent
Pentafluorobenzyl bromide is a popular derivatizing agent, particularly for gas chromatography (GC) with electron capture detection (ECD) and mass spectrometry (MS). The pentafluorobenzyl group introduces a highly electronegative moiety to the analyte molecule, significantly increasing its response on an electron capture detector. Furthermore, the increase in molecular weight and volatility often improves chromatographic peak shape and resolution.
Key Applications:
-
Analysis of Anionic and Polar Compounds: PFBBr is highly effective for the derivatization of acidic compounds such as carboxylic acids, phenols, and thiols. It is also used for the derivatization of amines and other nucleophiles.
-
Trace Level Analysis: Due to the high sensitivity of the electron capture detector to the pentafluorobenzyl group, PFBBr derivatization is ideal for detecting trace levels of analytes in complex matrices such as biological fluids, environmental samples, and food products.
-
Mass Spectrometry: In mass spectrometry, PFBBr derivatives often produce characteristic fragmentation patterns with a prominent ion at m/z 181, corresponding to the pentafluorobenzyl moiety. This allows for selective identification and quantification using selected ion monitoring (SIM).
Reaction Mechanism:
PFBBr reacts with nucleophilic functional groups via a nucleophilic substitution reaction (SN2). The reaction is typically carried out in an organic solvent in the presence of a base, which acts as a proton scavenger.
General Reaction Scheme:
R-XH + C₆F₅CH₂Br + Base → R-X-CH₂C₆F₅ + Base·HBr
Where:
-
R-XH represents the analyte with an active hydrogen (e.g., R-COOH, R-OH, R-SH, R₂NH).
-
C₆F₅CH₂Br is Pentafluorobenzyl bromide.
-
Base is a non-nucleophilic base such as potassium carbonate or diisopropylethylamine.
Experimental Protocols
Protocol 1: Derivatization of Phenols in Aqueous Samples for GC-ECD Analysis
This protocol provides a general procedure for the derivatization of phenolic compounds in water samples.
Materials:
-
Pentafluorobenzyl bromide (PFBBr)
-
Acetone (pesticide residue grade)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Hexane (pesticide residue grade)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Sample containing phenolic analytes
-
15 mL screw-cap glass vials with PTFE-lined septa
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Sample Preparation: To a 10 mL aqueous sample in a glass vial, add 1 g of anhydrous potassium carbonate and vortex to dissolve.
-
Addition of Derivatizing Reagent: Add 100 µL of a 10% (v/v) solution of PFBBr in acetone to the sample vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath at 60°C for 1 hour.
-
Extraction: After the reaction, allow the vial to cool to room temperature. Add 2 mL of hexane to the vial.
-
Mixing and Phase Separation: Vortex the vial vigorously for 2 minutes to extract the PFBBr derivatives into the hexane layer. Centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane extract is now ready for injection into the GC-ECD system.
Protocol 2: Derivatization of Carboxylic Acids in Biological Fluids for GC-MS Analysis
This protocol describes the derivatization of carboxylic acids in a plasma sample.
Materials:
-
Pentafluorobenzyl bromide (PFBBr)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (pesticide residue grade)
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Plasma sample
-
Protein precipitation agent (e.g., cold acetonitrile)
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution and 400 µL of cold acetonitrile. Vortex for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean microcentrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution and Derivatization: Reconstitute the dried residue in 50 µL of acetonitrile. Add 5 µL of DIPEA and 10 µL of a 5% (v/v) solution of PFBBr in acetonitrile.
-
Reaction: Cap the tube and vortex briefly. Heat the mixture at 70°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 200 µL of ethyl acetate and 100 µL of water. Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Final Reconstitution and Analysis: Reconstitute the final residue in 50 µL of ethyl acetate for injection into the GC-MS.
Quantitative Data
The following table summarizes typical quantitative data obtained for the analysis of various compounds after derivatization with PFBBr.
| Analyte Class | Analyte Example | Matrix | Analytical Method | Limit of Detection (LOD) | Linear Range |
| Carboxylic Acids | Valproic Acid | Plasma | GC-MS | 1 ng/mL | 5 - 1000 ng/mL |
| Phenols | Bisphenol A | Water | GC-ECD | 0.1 pg/injection | 0.5 - 100 pg/injection |
| Thiols | Cysteine | Urine | GC-MS | 5 ng/mL | 10 - 2000 ng/mL |
| Amines | Amphetamine | Blood | GC-MS | 0.5 ng/mL | 1 - 500 ng/mL |
Visualizations
Caption: General reaction scheme for the derivatization of an analyte using PFBBr.
Caption: A typical experimental workflow for sample analysis using PFBBr derivatization.
Caption: Key advantages of using PFBBr as a derivatization reagent in chromatography.
Application Notes and Protocols for the Analytical Determination of p-Hydroxyphenyl Chloroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
p-Hydroxyphenyl chloroacetate is a chemical compound of interest in various fields, including organic synthesis and pharmaceutical development. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. This document provides detailed application notes and protocols for three proposed analytical methods for the determination of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for direct analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for sensitive and specific analysis.
-
Indirect Spectrophotometric Analysis via alkaline hydrolysis.
These protocols are based on established analytical principles for structurally similar compounds and provide a strong foundation for method development and validation.
Method 1: Direct Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct quantification of this compound in solution. The presence of the phenyl ring provides a strong chromophore for UV detection.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 274 nm (based on the absorbance maximum of the p-hydroxyphenyl group).
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
4. Data Analysis:
-
Inject the prepared sample and identify the peak corresponding to this compound based on its retention time.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Hypothetical Performance Characteristics of the HPLC-UV Method
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery | 98-102% |
Experimental Workflow
Caption: HPLC-UV workflow for this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers high sensitivity and specificity, making it ideal for trace-level analysis and confirmation of identity. Derivatization of the phenolic hydroxyl group is necessary to increase the volatility of the analyte.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to facilitate the silylation of the phenolic hydroxyl group.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Injection Mode: Splitless.
3. Data Analysis:
-
Identify the derivatized this compound peak by its retention time and characteristic mass spectrum. The mass spectrum should show the molecular ion and specific fragmentation patterns, including the isotopic signature of chlorine.
-
For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
Data Presentation
Table 2: Hypothetical Performance Characteristics of the GC-MS Method
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95-105% |
Experimental Workflow
Caption: GC-MS with derivatization workflow.
Method 3: Indirect Spectrophotometric Analysis via Alkaline Hydrolysis
This method is a cost-effective approach for the quantification of this compound by converting it to p-hydroxyphenol, which can then be measured spectrophotometrically. This method is best suited for samples where this compound is the primary phenolic species.
Experimental Protocol
1. Sample Preparation and Hydrolysis:
-
Prepare a solution of the sample in a known volume of ethanol.
-
To a specific volume of the sample solution, add an equal volume of 1 M sodium hydroxide.
-
Heat the mixture at 60 °C for 15 minutes to ensure complete hydrolysis of the ester.
-
Cool the solution to room temperature and neutralize with 1 M hydrochloric acid.
-
Dilute the solution to a final known volume with distilled water.
2. Spectrophotometric Measurement:
-
Instrument: UV-Vis Spectrophotometer.
-
Measurement: Measure the absorbance of the resulting p-hydroxyphenol solution at its absorbance maximum (approximately 274 nm).
-
Blank: Use a hydrolyzed blank (prepared in the same way without the sample) to zero the spectrophotometer.
3. Calibration:
-
Prepare a series of standard solutions of p-hydroxyphenol.
-
Subject each standard to the same hydrolysis and neutralization procedure as the sample.
-
Measure the absorbance of each treated standard and construct a calibration curve of absorbance versus concentration of p-hydroxyphenol.
4. Data Analysis:
-
Determine the concentration of p-hydroxyphenol in the hydrolyzed sample solution from the calibration curve.
-
Calculate the original concentration of this compound using stoichiometry (1 mole of this compound yields 1 mole of p-hydroxyphenol).
Data Presentation
Table 3: Hypothetical Performance Characteristics of the Indirect Spectrophotometric Method
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy/Recovery | 97-103% |
Logical Relationship Diagram
Application Notes & Protocols for HPLC Analysis of p-Hydroxyphenyl Chloroacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of p-Hydroxyphenyl chloroacetate and its reactions using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a reactive ester that can undergo various nucleophilic substitution reactions. Monitoring the progress of these reactions is crucial for understanding reaction kinetics, optimizing process parameters, and identifying potential impurities or degradation products. This document outlines a robust HPLC method for the separation and quantification of this compound and its common reaction products.
Experimental Protocols
Recommended HPLC Method
A reverse-phase HPLC method is proposed for the analysis of this compound and its reaction mixtures. This method is based on established procedures for the analysis of phenolic compounds and phenyl acetates.[1][2][3]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 275 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 minutes |
Standard and Sample Preparation
2.2.1. Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Prepare stock solutions of expected reaction products (e.g., p-hydroxyphenylacetic acid) in the same manner.
-
From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analytes in the reaction samples. A typical range would be from 1 µg/mL to 100 µg/mL.
2.2.2. Reaction Sample Preparation
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of cold mobile phase A to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Data Presentation
The following tables present hypothetical quantitative data for a typical hydrolysis reaction of this compound to p-hydroxyphenylacetic acid. This data is for illustrative purposes to demonstrate the application of the HPLC method.
Table 2: Hypothetical Retention Times
| Compound | Retention Time (min) |
| p-Hydroxyphenylacetic Acid | 4.2 |
| This compound | 12.8 |
Table 3: Hypothetical Calibration Data
| Analyte | Concentration (µg/mL) | Peak Area |
| p-Hydroxyphenylacetic Acid | 1 | 15,200 |
| 5 | 76,500 | |
| 10 | 151,800 | |
| 25 | 380,100 | |
| 50 | 759,500 | |
| 100 | 1,525,000 | |
| This compound | 1 | 22,500 |
| 5 | 112,800 | |
| 10 | 224,900 | |
| 25 | 563,200 | |
| 50 | 1,127,000 | |
| 100 | 2,251,000 |
Table 4: Hypothetical Reaction Monitoring Data (Hydrolysis at 3 hours)
| Compound | Peak Area | Concentration (µg/mL) |
| p-Hydroxyphenylacetic Acid | 285,600 | 18.8 |
| This compound | 632,500 | 28.1 |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Hydrolysis of this compound.
References
Synthesis of Aromatic Polyethers via Nucleophilic Aromatic Substitution of p-Hydroxyphenyl Chloroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of aromatic polyethers using p-hydroxyphenyl chloroacetate as a monomer. While direct polymerization protocols for this specific monomer are not extensively reported in the literature, this guide offers a representative methodology based on the well-established principles of nucleophilic aromatic substitution, specifically the Williamson ether synthesis, which is a common method for preparing aromatic polyethers. The protocols provided herein are intended to serve as a foundational guide for researchers to develop and optimize the polymerization of this compound and related functionalized monomers for applications in drug delivery, biomaterials, and other advanced materials.
Introduction
Aromatic polyethers are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between a bisphenate and an activated aromatic dihalide. In the case of a bifunctional monomer like this compound, which contains both a nucleophilic hydroxyl group and an electrophilic chloroacetate group, self-polycondensation can be induced to form a polyether. The phenolic hydroxyl group, upon deprotonation, can act as a nucleophile, attacking the electron-deficient carbon of the chloroacetate group on another monomer unit, leading to the formation of an ether linkage and the elimination of a chloride ion. This process, repeated, results in the formation of a poly(p-oxy-carbonylmethoxy-phenylene).
Application Notes
The synthesis of aromatic polyethers from this compound offers a versatile platform for creating functional polymers. The ester linkage in the repeating unit provides a site for potential post-polymerization modification or for introducing biodegradability, which is of significant interest in drug delivery and biomedical applications. The aromatic backbone is expected to impart thermal stability and rigidity to the polymer.
Key parameters to consider for successful polymerization include:
-
Base: A suitable base is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. The choice of base can influence the reaction rate and the potential for side reactions. Common bases include potassium carbonate, sodium hydride, and potassium tert-butoxide.
-
Solvent: A polar aprotic solvent is typically used to dissolve the monomer and the growing polymer chain and to facilitate the SNAr reaction. Suitable solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and sulfolane.
-
Temperature: The reaction temperature affects the rate of polymerization and the molecular weight of the resulting polymer. Higher temperatures generally lead to faster reactions but may also promote side reactions.
-
Monomer Purity: The purity of the this compound monomer is critical. Impurities can act as chain terminators or lead to undesirable side reactions, limiting the achievable molecular weight.
Experimental Protocols
Protocol 1: Synthesis of Poly(p-oxy-carbonylmethoxy-phenylene) via Solution Polycondensation
This protocol describes a general procedure for the self-polycondensation of this compound in a polar aprotic solvent using potassium carbonate as the base.
Materials:
-
This compound (monomer)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Toluene
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Thermometer
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Monomer and Base Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet, add this compound and an equimolar amount of anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF and toluene to the flask. The amount of DMF should be sufficient to achieve a monomer concentration of 10-20% (w/v). Toluene is added as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 130-140 °C) for 2-4 hours to remove any residual water azeotropically with toluene. The water will collect in the Dean-Stark trap.
-
Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap. Increase the reaction temperature to 150-160 °C to initiate the polymerization.
-
Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 6-12 hours.
-
Polymer Precipitation and Purification: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with hot water to remove any inorganic salts and then with methanol to remove any unreacted monomer and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization of the Polymer
The resulting polymer, poly(p-oxy-carbonylmethoxy-phenylene), can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the repeating unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ether linkage, carbonyl group, aromatic ring).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation
The following tables present hypothetical quantitative data for the synthesis of poly(p-oxy-carbonylmethoxy-phenylene) under different reaction conditions. These tables are intended to serve as a template for organizing experimental results.
Table 1: Effect of Reaction Temperature on Polymer Properties
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | 140 | 12 | 85 | 15,000 | 1.8 |
| 2 | 150 | 12 | 92 | 25,000 | 1.7 |
| 3 | 160 | 12 | 95 | 32,000 | 1.6 |
| 4 | 170 | 12 | 90 | 28,000 | 1.9 |
Table 2: Effect of Monomer Concentration on Polymer Properties
| Entry | Monomer Conc. (w/v %) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | 10 | 12 | 88 | 22,000 | 1.7 |
| 2 | 15 | 12 | 92 | 28,000 | 1.6 |
| 3 | 20 | 12 | 95 | 35,000 | 1.5 |
| 4 | 25 | 12 | 93 | 31,000 | 1.8 |
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this document.
Caption: Workflow for the synthesis of poly(p-oxy-carbonylmethoxy-phenylene).
Application Notes and Protocols: p-Hydroxyphenyl Chloroacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of p-hydroxyphenyl chloroacetate as a versatile building block in medicinal chemistry. The document details its synthesis, derivatization, and the biological activities of its derivatives, supported by experimental protocols, quantitative data, and pathway diagrams to guide researchers in their drug discovery efforts.
Introduction
This compound is a valuable intermediate in medicinal chemistry, primarily serving as a scaffold for the synthesis of a diverse range of biologically active molecules. Its structure combines a phenolic ring, susceptible to etherification, and a reactive chloroacetyl group, ideal for nucleophilic substitution reactions. This dual reactivity allows for the facile generation of compound libraries with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Properties
| Property | Value |
| IUPAC Name | 4-hydroxyphenyl 2-chloroacetate |
| CAS Number | 10421-12-2 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone |
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of hydroquinone with chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hydroquinone
-
Chloroacetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve hydroquinone (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution with stirring.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various derivatives, particularly N-substituted acetamides and phenoxy ethers, which have shown promising biological activities.
Synthesis of N-(substituted phenyl)-2-(4-hydroxyphenoxy)acetamides
The chloroacetyl group of this compound readily undergoes nucleophilic substitution with various substituted anilines to form N-(substituted phenyl)-2-(4-hydroxyphenoxy)acetamide derivatives.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(4-hydroxyphenoxy)acetamide
Materials:
-
This compound
-
4-Chloroaniline
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Water
Procedure:
-
To a solution of this compound (1 equivalent) in acetone, add 4-chloroaniline (1 equivalent) and K₂CO₃ (1.5 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-chlorophenyl)-2-(4-hydroxyphenoxy)acetamide.
Caption: Modulation of the MAPK signaling pathway by p-hydroxyphenyl derivatives.
Conclusion
This compound represents a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and reactive handles allow for the creation of diverse chemical libraries. The demonstrated antimicrobial and potential anti-inflammatory activities of its derivatives warrant further investigation and optimization in the pursuit of new drug candidates. The provided protocols and data serve as a foundation for researchers to explore the full potential of this scaffold in medicinal chemistry.
Application Notes and Protocols: Enzymatic Reactions Involving p-Hydroxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenyl chloroacetate is a synthetic ester that can serve as a substrate for various hydrolytic enzymes, particularly esterases. The enzymatic hydrolysis of this compound yields p-hydroxyphenol and chloroacetic acid. While not as commonly employed as chromogenic substrates like p-nitrophenyl acetate, the study of this compound hydrolysis can be valuable for characterizing novel esterases, screening for enzyme inhibitors, and in specialized drug development applications where the release of p-hydroxyphenol is a desired outcome or a marker of activity.
These application notes provide an overview of the enzymatic hydrolysis of this compound and offer generalized protocols for its use in enzyme assays. It is important to note that specific kinetic parameters for this substrate are not widely reported in the literature, and therefore, the provided protocols should be considered as a starting point for experimental design and will likely require optimization for specific enzymes and experimental conditions.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the ester bond in this compound by an esterase, leading to the formation of p-hydroxyphenol and chloroacetate. The rate of this reaction can be monitored by measuring the increase in the concentration of p-hydroxyphenol over time. p-Hydroxyphenol exhibits a characteristic absorbance spectrum that can be utilized for spectrophotometric quantification.
Potential Applications
-
Enzyme Characterization: Determining the substrate specificity of novel esterases.
-
Inhibitor Screening: High-throughput screening of compound libraries for potential esterase inhibitors.
-
Drug Metabolism Studies: Investigating the enzymatic breakdown of prodrugs containing a p-hydroxyphenyl ester moiety.
-
Biocatalysis: Exploring the use of esterases for the controlled release of p-hydroxyphenol in synthetic chemistry.
Data Presentation
As specific quantitative data for enzymatic reactions involving this compound is scarce in published literature, the following table presents a hypothetical data set for the kinetic parameters of a generic esterase with this substrate. This is for illustrative purposes and to provide a template for presenting experimental data.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) |
| Generic Esterase | This compound | 1.5 | 10 | 6.67 x 103 | 7.4 | 37 |
Experimental Protocols
General Protocol for Esterase Activity Assay using this compound
This protocol describes a general method for determining the activity of an esterase using this compound as a substrate.
Materials:
-
Esterase enzyme solution of known concentration
-
This compound stock solution (e.g., 100 mM in a water-miscible organic solvent like DMSO or ethanol)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Microplate reader or spectrophotometer capable of measuring absorbance at the λmax of p-hydroxyphenol (approximately 274 nm, but should be experimentally determined in the assay buffer)
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Prepare Substrate Working Solutions: Dilute the this compound stock solution in the assay buffer to achieve a range of final concentrations for the assay (e.g., 0.1 mM to 10 mM).
-
Set up the Reaction Mixture: In each well of the microplate or cuvette, add the following:
-
Assay buffer
-
Substrate working solution
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add the enzyme solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Monitor the Reaction: Immediately start monitoring the increase in absorbance at the predetermined λmax of p-hydroxyphenol in real-time using the microplate reader or spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of p-hydroxyphenol at the specific pH and wavelength.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol for Screening Esterase Inhibitors
This protocol can be adapted from the general activity assay to screen for potential inhibitors.
Materials:
-
All materials from the general protocol.
-
Inhibitor stock solutions of known concentrations.
Procedure:
-
Prepare Reaction Mixtures with Inhibitor: In each well, add:
-
Assay buffer
-
Enzyme solution
-
Inhibitor solution at various concentrations (or a single concentration for primary screening).
-
Pre-incubate the enzyme and inhibitor mixture at the desired temperature for a specific time (e.g., 15 minutes) to allow for binding.
-
-
Initiate the Reaction: Add the this compound substrate solution to each well to start the reaction.
-
Monitor and Analyze: Follow steps 4 and 5 of the general protocol to determine the reaction velocities in the presence of the inhibitor.
-
Calculate Inhibition: Compare the reaction rates in the presence of the inhibitor to a control reaction without the inhibitor to calculate the percentage of inhibition. For determining the IC50, plot the percentage of inhibition against a range of inhibitor concentrations.
Visualizations
Caption: Experimental workflow for a typical enzymatic assay using this compound.
Caption: Conceptual diagram of the enzymatic reaction and its potential inhibition.
Application Note and Protocol: Scale-Up Synthesis of p-Hydroxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of p-hydroxyphenyl chloroacetate, an important intermediate in the pharmaceutical and fine chemical industries. The synthesis involves the esterification of hydroquinone with chloroacetyl chloride in the presence of a tertiary amine base. This application note outlines the reaction parameters, purification methods, and safety considerations critical for transitioning from laboratory to pilot-scale production. Quantitative data is presented to illustrate expected yields and purity at different scales.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, possessing both a reactive chloroacetate group and a phenolic hydroxyl group, makes it a versatile intermediate for introducing specific moieties into larger molecules. The demand for efficient and scalable synthetic routes is driven by the growing importance of its downstream products. This protocol details a robust and reproducible method for its preparation on a larger scale.
Reaction Scheme
The synthesis proceeds via the selective O-acylation of hydroquinone with chloroacetyl chloride. The phenolic hydroxyl group of hydroquinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine, such as triethylamine (TEA), is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Application Notes and Protocols for the Purification of p-Hydroxyphenyl Chloroacetate
These application notes provide detailed protocols for the purification of p-hydroxyphenyl chloroacetate, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for downstream applications, necessitating efficient and reliable purification strategies. The following sections outline common purification techniques, including recrystallization, column chromatography, and liquid-liquid extraction, tailored for researchers, scientists, and drug development professionals.
Overview of Purification Strategies
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude product. Common impurities arising from its synthesis—typically the esterification of p-hydroxyphenol with chloroacetyl chloride or chloroacetic acid—may include unreacted p-hydroxyphenol, excess chloroacetic acid, and other side-products.
-
Recrystallization: This is an effective technique for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
-
Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is the method of choice. It separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.
-
Liquid-Liquid Extraction: This method is useful for a preliminary cleanup of the crude product, particularly for removing water-soluble or acid/base impurities.
Experimental Protocols
Recrystallization Protocol
This protocol is suitable for purifying crystalline this compound with minor impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene or a mixture of ethanol and water are often suitable for aromatic esters.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol is designed for the purification of this compound from a mixture containing closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Beakers or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Begin eluting the sample through the column. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often effective for separating compounds with different polarities.[2][3][4]
-
Fraction Collection: Collect the eluate in small fractions using test tubes or beakers.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.[4]
-
Combining and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
Liquid-Liquid Extraction Protocol
This protocol is useful for an initial workup to remove acidic or basic impurities from the crude product.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Ethyl acetate, Dichloromethane)
-
Aqueous solutions (e.g., 5% NaHCO₃ solution, Brine)
-
Separatory funnel
-
Beakers
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted chloroacetic acid. Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water and water-soluble impurities.
-
Drying: Drain the organic layer into a clean beaker and dry it over a drying agent like anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the partially purified this compound. This product can then be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound. (Note: This data is illustrative and may vary based on the specific experimental conditions and the initial purity of the crude product).
Table 1: Recrystallization of this compound
| Parameter | Value |
| Initial Purity (by HPLC) | 85% |
| Recrystallization Solvent | Toluene |
| Final Purity (by HPLC) | >98% |
| Yield | 75-85% |
Table 2: Column Chromatography of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) |
| Initial Purity (by HPLC) | 70% |
| Final Purity (by HPLC) | >99% |
| Yield | 60-75% |
Table 3: Liquid-Liquid Extraction of this compound
| Parameter | Value |
| Organic Solvent | Ethyl Acetate |
| Aqueous Wash | 5% NaHCO₃, Brine |
| Initial Purity (by HPLC) | 70% |
| Purity after Extraction | 85-90% |
| Yield | >95% |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each purification protocol.
Caption: Workflow for the purification of this compound by Recrystallization.
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Liquid-Liquid Extraction Cleanup.
References
Application Notes and Protocols: p-Hydroxyphenyl Chloroacetate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of p-hydroxyphenyl chloroacetate in materials science. Due to the limited availability of literature directly employing this specific molecule, the following protocols and data are based on well-established chemical reactions involving its key functional groups: the phenolic hydroxyl and the chloroacetate ester. These notes serve as a foundational guide for researchers looking to explore the utility of this compound in polymer synthesis and surface modification.
Introduction to this compound in Materials Science
This compound is a bifunctional molecule with significant potential in the synthesis of advanced materials. Its structure incorporates a reactive chloroacetate group, which can act as an initiator for controlled radical polymerizations, and a phenolic hydroxyl group, which is a versatile precursor for polycondensation reactions. This unique combination allows for its use as a monomer in the formation of polyesters and polyethers, as well as an initiator for grafting polymers from surfaces, leading to materials with tailored properties for a wide range of applications, including biocompatible coatings, drug delivery systems, and functional surfaces.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental conditions such as solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference |
| CAS Number | 10421-12-2 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Boiling Point | 308.9 °C at 760 mmHg | [1] |
| Density | 1.363 g/cm³ | [1] |
| Flash Point | 140.6 °C | [1] |
Application in Polymer Synthesis: Polycondensation
The phenolic hydroxyl group of this compound allows it to be used as a monomer in polycondensation reactions to synthesize polyesters and polyethers. The resulting polymers will have reactive chloroacetate groups along the backbone, which can be further functionalized.
Synthesis of Polyesters
Reaction Principle: this compound can be copolymerized with a dicarboxylic acid chloride, such as adipoyl chloride, via interfacial polycondensation to yield a polyester. The reaction occurs between the phenolic hydroxyl group and the acid chloride.
Experimental Protocol: Synthesis of Poly(p-phenylene chloroacetate adipate)
-
Preparation of Aqueous Phase: Dissolve 1.87 g (10 mmol) of this compound and 0.8 g (20 mmol) of sodium hydroxide in 50 mL of distilled water in a 250 mL beaker.
-
Preparation of Organic Phase: Dissolve 1.83 g (10 mmol) of adipoyl chloride in 50 mL of dichloromethane.
-
Interfacial Polycondensation: Gently pour the organic phase over the aqueous phase to create a distinct interface.
-
Polymer Film Formation: A polymer film will form at the interface. Carefully grasp the film with forceps and pull it out continuously, wrapping it around a glass rod.
-
Washing and Drying: Wash the collected polymer thoroughly with water and then with methanol to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterization: The resulting polyester can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of ester bonds, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.
Expected Results: The properties of the resulting polyester will depend on the reaction conditions. Table 2 provides representative data for polyesters synthesized through similar polycondensation methods.
| Polymer | Monomers | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Reference |
| Polyester 1 | Adipic acid, 1,8-octanediol | 21,000 | 1.8 | [2][3] |
| Polyester 2 | Sebacic acid, 1,4-butanediol | 85,000 | 2.1 | [3] |
| Polyester 3 | Isohexide-based AB-type monomer | 2,700 | 1.5 | [4] |
Reaction Pathway for Polyester Synthesis
Caption: Polycondensation of this compound.
Application in Surface Modification: Surface-Initiated Polymerization
The chloroacetate group of this compound can serve as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). This allows for the "grafting from" of a wide variety of polymers from a surface, creating polymer brushes with controlled thickness and density.
Surface Functionalization with this compound
Principle: A substrate with hydroxyl groups (e.g., silicon wafer, glass slide) can be functionalized with this compound through an esterification reaction, creating a surface with ATRP initiators.
Experimental Protocol: Immobilization of Initiator
-
Substrate Cleaning: Clean the hydroxyl-terminated substrate (e.g., silicon wafer) by sonicating in acetone, followed by ethanol, and finally deionized water (15 minutes each). Dry the substrate under a stream of nitrogen.
-
Activation of Hydroxyl Groups: Treat the substrate with piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to generate a high density of hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Rinse thoroughly with deionized water and dry with nitrogen.
-
Initiator Immobilization: In a nitrogen-filled glovebox, immerse the cleaned substrate in a solution of 1.87 g (10 mmol) of this compound and 1.21 g (10 mmol) of dicyclohexylcarbodiimide (DCC) as a coupling agent in 50 mL of anhydrous dichloromethane. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Washing: After the reaction, sonicate the substrate in dichloromethane, followed by ethanol, to remove any physisorbed molecules. Dry the substrate under nitrogen. The surface is now functionalized with chloroacetate initiators.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Principle: The chloroacetate-functionalized surface is used to initiate the polymerization of a monomer, such as methyl methacrylate (MMA), in the presence of a copper catalyst complex.
Experimental Protocol: Grafting of Poly(methyl methacrylate) (PMMA)
-
Preparation of Polymerization Solution: In a Schlenk flask under nitrogen, dissolve 10 g (0.1 mol) of methyl methacrylate (MMA), 0.071 g (0.5 mmol) of Cu(I)Cl, and 0.156 g (1.0 mmol) of 2,2'-bipyridyl (bpy) in 20 mL of degassed anisole.
-
Initiation of Polymerization: Place the initiator-functionalized substrate in the Schlenk flask.
-
Reaction: Immerse the flask in an oil bath preheated to 90 °C and stir for the desired amount of time (e.g., 4-24 hours). The polymerization time will influence the thickness of the polymer brush.
-
Termination and Cleaning: Stop the reaction by exposing the solution to air. Remove the substrate and wash it extensively with tetrahydrofuran (THF) to remove any non-grafted polymer. Dry the substrate under a stream of nitrogen.
Expected Results: The thickness and grafting density of the polymer brushes can be controlled by varying the reaction time and initiator density. Table 3 provides typical quantitative data for surface-grafted polymers.
| Monomer | Grafting Density (chains/nm²) | Polymer Brush Thickness (nm) | Reference |
| Methyl Methacrylate | 0.45 | 25 | [5][6] |
| Styrene | 0.38 | 32 | [7] |
| N-isopropylacrylamide | 0.52 | 18 | [8] |
Workflow for Surface-Initiated Polymerization
Caption: Workflow for SI-ATRP from a surface.
Potential Applications in Drug Development
The materials synthesized using this compound as a building block have several potential applications in drug development:
-
Drug Delivery: The polymers with reactive chloroacetate side chains can be used to covalently attach drug molecules, allowing for the creation of polymer-drug conjugates with controlled release profiles.
-
Biocompatible Coatings: Surfaces modified with polymer brushes, particularly those made from biocompatible polymers like poly(ethylene glycol) methacrylate (PEGMA), can reduce non-specific protein adsorption and improve the biocompatibility of medical implants and devices.
-
Tissue Engineering: Functionalized surfaces can be used to immobilize biomolecules such as peptides or growth factors to promote cell adhesion and proliferation, creating favorable environments for tissue regeneration.
Conclusion
While direct applications of this compound in materials science are not yet widely reported, its bifunctional nature presents a compelling case for its use in the synthesis of novel functional polymers and surfaces. The protocols and data presented here, based on analogous and well-understood chemical principles, provide a solid starting point for researchers to explore the potential of this versatile molecule. Further investigation into the properties of materials derived from this compound is warranted and could lead to significant advancements in various fields, including biomaterials, coatings, and drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Graphene Dispersion via Polymer Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 8. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: p-Hydroxyphenyl Chloroacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of p-hydroxyphenyl chloroacetate.
Troubleshooting Guide
Low yield or unexpected products in the synthesis of this compound can arise from several factors. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction yielded a significant amount of a C-acylated byproduct. How can I favor O-acylation?
A1: The formation of a C-acylated product, a hydroxy aryl ketone, is a common issue and is often the result of a Fries rearrangement.[1][2][3] To favor the desired O-acylation (ester formation), consider the following:
-
Catalyst Choice: Avoid strong Lewis acids like aluminum chloride (AlCl₃), which are known to promote the Fries rearrangement.[1][2] Opt for base catalysis (e.g., pyridine, triethylamine) or a mild acid catalyst. Phase transfer catalysis has also been shown to be effective for O-acylation of phenols.
-
Temperature Control: The Fries rearrangement is often favored at higher temperatures.[1] Running the reaction at lower temperatures (e.g., 0-5 °C) can significantly increase the yield of the O-acylated product. O-acylation is generally under kinetic control and forms faster, while C-acylation is under thermodynamic control.
-
Reaction Time: Prolonged reaction times, especially in the presence of an acid catalyst, can lead to the rearrangement of the initially formed O-acylated product to the more stable C-acylated isomer. Monitor the reaction progress (e.g., by TLC) and quench it once the starting material is consumed.
Q2: The yield of my reaction is very low, and I have a lot of unreacted p-hydroxyphenol. What could be the cause?
A2: Low conversion can be due to several factors related to the reactants and reaction conditions:
-
Reagent Purity: Ensure that the chloroacetyl chloride is of high purity and has not hydrolyzed due to exposure to moisture. It is a reactive acyl halide and should be handled under anhydrous conditions. The p-hydroxyphenol should also be dry.
-
Base Stoichiometry: If using a base catalyst like pyridine or triethylamine, ensure that at least a stoichiometric amount is used to neutralize the HCl generated during the reaction. An excess of the base is often used.
-
Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low may result in a very slow reaction rate. If you are running the reaction at 0°C and observing low conversion, consider allowing the reaction to slowly warm to room temperature.
-
Mixing: Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous, to ensure proper mixing of the reactants.
Q3: I am observing the formation of a di-acylated product. How can I promote mono-acylation?
A3: The formation of a di-acylated product, where both the phenolic hydroxyl group and the hydroxyl group of another p-hydroxyphenol molecule have reacted, is possible if the reaction conditions are not carefully controlled. To favor mono-acylation:
-
Stoichiometry: Use a molar ratio of p-hydroxyphenol to chloroacetyl chloride of 1:1 or a slight excess of p-hydroxyphenol.
-
Addition Rate: Add the chloroacetyl chloride slowly and dropwise to the solution of p-hydroxyphenol and base. This will help to maintain a low concentration of the acylating agent and reduce the likelihood of di-acylation.
Q4: My final product is difficult to purify and appears to be a mixture. What are the likely impurities?
A4: The main impurities in the synthesis of this compound are typically:
-
Unreacted p-hydroxyphenol.
-
The C-acylated byproduct (hydroxy aryl ketone) from the Fries rearrangement.
-
Di-acylated byproducts.
-
Hydrolyzed chloroacetyl chloride (chloroacetic acid).
Purification can usually be achieved by recrystallization or column chromatography. Washing the crude product with a dilute sodium bicarbonate solution can help to remove acidic impurities like chloroacetic acid and unreacted p-hydroxyphenol.
Frequently Asked Questions (FAQs)
Q: What is the primary difference between O-acylation and C-acylation in the context of phenol reactions?
A: In the context of phenol acylation, O-acylation refers to the esterification of the phenolic hydroxyl group, resulting in a phenyl ester (in this case, this compound). C-acylation, also known as a Friedel-Crafts acylation, involves the substitution of a hydrogen atom on the aromatic ring with an acyl group, leading to the formation of a hydroxy aryl ketone. O-acylation is typically favored under kinetic control (lower temperatures, base catalysis), while C-acylation is favored under thermodynamic control (higher temperatures, strong Lewis acid catalysts).
Q: What is the Fries rearrangement and why is it relevant to my synthesis?
A: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[1][2][3][4] It is highly relevant to the synthesis of this compound because the desired product is a phenolic ester, which can rearrange to the undesired C-acylated product under certain conditions, particularly with heat and in the presence of Lewis acids.[1][2] Understanding the conditions that favor or suppress the Fries rearrangement is crucial for maximizing the yield of this compound.
Q: Can I use a solvent-free method for this reaction?
A: Yes, solvent-free methods for the synthesis of phenyl chloroacetates have been reported. These often involve reacting the phenol and chloroacetyl chloride in the presence of a phase-transfer catalyst at elevated temperatures. This can be a more environmentally friendly approach, but careful temperature control is still necessary to avoid the Fries rearrangement.
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the ratio of O-acylation to C-acylation products in a typical phenol acylation reaction. Note that this is a generalized representation, and specific results for this compound may vary.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | O-acylation Product Yield (%) | C-acylation Product Yield (%) |
| Pyridine | Dichloromethane | 0 - 5 | 2 | 85 | <5 |
| Triethylamine | Tetrahydrofuran | 25 | 4 | 75 | 10 |
| AlCl₃ | Nitrobenzene | 80 | 6 | <10 | 80 |
| H₂SO₄ (cat.) | Acetic Anhydride | 25 | 1 | 95 (diacetate) | 0 |
This table is for illustrative purposes and is based on general principles of phenol acylation.
Experimental Protocols
Key Experiment: Base-Catalyzed O-acylation of p-Hydroxyphenol
This protocol is adapted from standard acylation procedures for phenols and is designed to favor the formation of this compound.
Materials:
-
p-Hydroxyphenol (hydroquinone)
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-hydroxyphenol (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0°C using an ice bath.
-
Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: A workflow for troubleshooting low reaction yield.
References
Technical Support Center: p-Hydroxyphenyl Chloroacetate Purification
Welcome to the technical support center for p-Hydroxyphenyl Chloroacetate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the chloroacetylation of hydroquinone and can include:
-
Isomeric byproducts: 2-Hydroxyphenyl chloroacetate (ortho-isomer).
-
Disubstituted byproduct: 1,4-Phenylene bis(chloroacetate).
-
Unreacted starting materials: Hydroquinone.
-
Hydrolysis products: Chloroacetic acid and hydroquinone, which can form if the compound is exposed to moisture or extreme pH conditions.
Q2: What is the primary cause of product loss during purification?
A2: Product loss is often due to the hydrolysis of the ester linkage in this compound. This can be exacerbated by prolonged exposure to acidic or basic conditions, high temperatures, or the presence of water in solvents.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. By comparing the crude mixture to the purified fractions against a reference standard, you can assess the removal of impurities.[1][2][3] A well-chosen solvent system will show clear separation between the desired product and its impurities.
Q4: Is this compound sensitive to heat?
A4: Yes, ester compounds can be sensitive to high temperatures, which can lead to degradation. It is advisable to use moderate temperatures during recrystallization and to remove solvents under reduced pressure at a low temperature (e.g., using a rotary evaporator).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: The purified product is an oil and will not crystallize.
| Possible Cause | Suggested Solution |
| Presence of impurities | Impurities can lower the melting point and inhibit crystallization. Attempt to further purify the oil using column chromatography to remove persistent impurities. |
| Incorrect recrystallization solvent | The chosen solvent may be too good a solvent, even at low temperatures. Try a solvent system where the product has low solubility at room temperature but is soluble when heated. A mixed solvent system (e.g., ethyl acetate/hexanes) can be effective.[4] |
| Residual solvent | Trace amounts of solvent can prevent crystallization. Ensure the product is thoroughly dried under high vacuum. |
Problem 2: The yield is very low after purification.
| Possible Cause | Suggested Solution |
| Hydrolysis of the product | The ester may have hydrolyzed during the workup or purification. Avoid strong acids or bases and prolonged heating. Use anhydrous solvents and perform the purification steps as quickly as possible. |
| Product loss during extraction | The product may have some water solubility. When performing a liquid-liquid extraction, ensure to back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| Inefficient recrystallization | A significant amount of product may remain in the mother liquor after recrystallization. Cool the crystallization mixture slowly and for a sufficient amount of time to maximize crystal formation. The mother liquor can also be concentrated to recover more product, which may then require re-purification. |
Problem 3: TLC analysis shows co-eluting impurities with the product.
| Possible Cause | Suggested Solution |
| Inappropriate TLC solvent system | The polarity of the eluent may not be suitable for separating the impurities from the product. Experiment with different solvent systems of varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1][2] |
| Isomeric impurities | Isomers can have very similar polarities, making them difficult to separate. For challenging separations, consider preparative TLC or High-Performance Liquid Chromatography (HPLC).[5][6][7] |
Data Summary
The following table summarizes typical results from the purification of a crude this compound mixture. Please note: This data is illustrative and may not represent actual experimental results.
| Purification Method | Purity of Starting Material (%) | Key Impurities Present | Solvent/Eluent System | Yield (%) | Final Purity (%) |
| Recrystallization | 85 | Hydroquinone, 1,4-Phenylene bis(chloroacetate) | Toluene | 70 | 95 |
| Column Chromatography | 85 | Hydroquinone, 2-Hydroxyphenyl chloroacetate | Ethyl Acetate/Hexanes (30:70) | 60 | >98 |
| Preparative TLC | 95 | 2-Hydroxyphenyl chloroacetate | Dichloromethane/Methanol (98:2) | 40 | >99 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, ethanol, and mixtures with hexanes) to find a suitable system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature.[4]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for column chromatography using TLC. The ideal eluent should give the product a retention factor (Rf) of approximately 0.3-0.4 and show good separation from all impurities.[1][2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level surface. Add a layer of sand on top of the silica bed.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues with this compound.
References
- 1. youtube.com [youtube.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: p-Hydroxyphenyl Chloroacetate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of p-Hydroxyphenyl chloroacetate during their experiments.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
Initial Checks:
-
Purity of the Compound: Verify the purity of your this compound. Impurities can significantly impact solubility.
-
Solvent Quality: Ensure you are using a high-purity, dry solvent. The presence of water or other contaminants can affect solubility.
-
Temperature: Solubility is often temperature-dependent. Gently warming the mixture may improve solubility. However, be cautious as excessive heat can lead to degradation.
-
Agitation: Ensure adequate mixing or stirring. Sonication can also be employed to aid dissolution.
Troubleshooting Steps:
If the initial checks do not resolve the issue, consider the following systematic approach to identify a suitable solvent or solvent system.
Caption: Troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which common laboratory solvents should I start my solubility tests?
Based on the structure, the following solvents are recommended for initial screening:
-
High Polarity: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Medium Polarity: Acetone, Ethanol, Methanol
-
Low Polarity: Ethyl acetate
-
Aqueous: Water (expect low solubility)
Q3: How can I quantitatively determine the solubility of this compound in a specific solvent?
The shake-flask method is a common and reliable technique for determining solubility.[3] An excess amount of the compound is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached. After equilibration, the solution is filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Q4: Can pH be adjusted to improve the aqueous solubility of this compound?
Yes, pH adjustment can be an effective strategy. The phenolic hydroxyl group on the molecule is weakly acidic. In alkaline conditions (higher pH), this proton can be removed, forming a phenolate salt which is generally more water-soluble.[4] However, be aware that the chloroacetate ester is susceptible to hydrolysis, especially at high pH. Therefore, a careful optimization of pH is necessary to enhance solubility without causing significant degradation.
Q5: Are there other methods to enhance the solubility of this compound?
Several advanced techniques can be employed to improve the solubility of poorly soluble compounds like this compound:
-
Co-solvency: Using a mixture of a primary solvent (in which the compound has low solubility) and a co-solvent (in which it is highly soluble) can significantly increase overall solubility.[5]
-
Use of Surfactants: Surfactants form micelles in solution that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous media.
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state.[6][7][8][9] When introduced to a solvent, the carrier dissolves and releases the drug as very fine, often amorphous, particles with enhanced dissolution rates.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data is estimated based on the known solubility of the structurally similar compound, p-hydroxyphenylacetic acid. Actual experimental values for this compound may vary.
| Solvent | Predicted Solubility | Reference |
| Water | Slightly Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Ethyl Acetate | Moderately Soluble |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol describes a general method for improving the solubility of this compound in an aqueous solution using a water-miscible organic co-solvent.
Caption: Experimental workflow for co-solvency method.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent in which it is highly soluble (e.g., 10 mg/mL in DMSO).
-
Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).
-
Solubility Determination: To a fixed volume of each co-solvent mixture, add small, incremental volumes of the this compound stock solution. After each addition, vortex the mixture and visually inspect for any signs of precipitation. The point at which precipitation persists is the saturation point.
-
Quantification: Centrifuge the saturated solutions to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method.
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol outlines the steps to investigate the effect of pH on the aqueous solubility of this compound.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Equilibration: Add an excess amount of this compound to each buffer solution in separate vials.
-
Shaking: Seal the vials and place them on a shaker in a constant temperature incubator (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Preparation: After equilibration, allow the suspensions to settle. Withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification and Stability Analysis: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method. It is also crucial to analyze the sample for any degradation products to assess the stability of the compound at each pH.
Protocol 3: Preparation of a Solid Dispersion to Enhance Solubility
This protocol describes the solvent evaporation method for preparing a solid dispersion of this compound.
Caption: Workflow for solid dispersion preparation.
Methodology:
-
Selection of Carrier: Choose a hydrophilic carrier that is soluble in a volatile organic solvent. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[6]
-
Dissolution: Dissolve both this compound and the carrier in a suitable volatile solvent (e.g., a mixture of acetone and ethanol) in a round-bottom flask.[6]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the inner surface of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Collection and Sizing: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder.
-
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the physical state of the drug (amorphous or crystalline).
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure this compound in a relevant aqueous medium.
References
- 1. chembk.com [chembk.com]
- 2. 4-Hydroxyphenylacetic acid, 99% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]
"common mistakes in handling p-Hydroxyphenyl chloroacetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Hydroxyphenyl chloroacetate.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Unexpected Hydrolysis of this compound
Q1: My this compound appears to be degrading or hydrolyzing, leading to inconsistent results. What are the common causes and how can I prevent this?
A1: this compound is susceptible to hydrolysis, especially under basic or neutral aqueous conditions. The primary degradation product is p-hydroxyphenylacetic acid.
Common Causes:
-
Improper Storage: Exposure to moisture and atmospheric humidity during storage can initiate hydrolysis.
-
Basic Reaction or Work-up Conditions: The chloroacetate group is readily cleaved by bases. Using basic solutions (e.g., sodium hydroxide, sodium bicarbonate) during your reaction or work-up will lead to hydrolysis.[1][2]
-
High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis, particularly in the presence of moisture or nucleophiles.[1]
-
Contaminated Solvents or Reagents: Using wet solvents or reagents containing basic impurities can cause degradation.
Preventative Measures:
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator with a drying agent like silica gel.
-
Reaction Conditions: If possible, conduct reactions under anhydrous and neutral or slightly acidic conditions. If a base is required, consider using a non-nucleophilic, hindered base and perform the reaction at low temperatures.
-
Work-up: During the work-up, use neutral or acidic aqueous washes (e.g., water, dilute HCl, brine) to remove water-soluble impurities.[3][4] Avoid basic washes unless the chloroacetyl group is intended to be removed.
-
Solvent and Reagent Purity: Always use dry solvents and ensure reagents are free from basic or nucleophilic impurities.
Issue 2: Low Yield or Incomplete Reaction in Acylation Reactions
Q2: I am using this compound as an acylating agent, but I am observing low yields or incomplete reactions. What are the potential reasons for this?
A2: Low yields in acylation reactions with this compound can stem from several factors related to its reactivity and the reaction conditions.
Potential Reasons and Solutions:
| Potential Reason | Explanation | Recommended Solution |
| Insufficient Activation | The electrophilicity of the carbonyl carbon may not be high enough for reaction with a weak nucleophile. | Consider adding a catalyst, such as a Lewis acid, to activate the chloroacetate. However, be cautious as this may also promote side reactions. |
| Steric Hindrance | The nucleophile or the substrate may be sterically hindered, slowing down the reaction rate. | Increase the reaction time or temperature. Be mindful that higher temperatures can lead to decomposition. |
| Competitive Hydrolysis | If there is moisture present in the reaction, hydrolysis of the this compound can compete with the desired acylation reaction. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. | Carefully calculate and measure the molar equivalents of your reactants. A slight excess of the this compound may be beneficial. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and solubility of reactants. | Use a solvent that dissolves all reactants and is inert to the reaction conditions. See the solubility table below for guidance. |
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify the product of my reaction involving this compound. What are common impurities and effective purification strategies?
A3: Purification challenges often arise from the presence of unreacted starting material, hydrolysis byproducts, or other side products.
Common Impurities:
-
Unreacted this compound: Can be difficult to separate from the product if they have similar polarities.
-
p-Hydroxyphenylacetic acid: The hydrolysis byproduct, which is more polar than the starting material.
-
Side products from reactions with nucleophiles: For example, if your intended reaction is with an alcohol, a competing reaction with a primary or secondary amine impurity will form an amide.
Purification Strategies:
-
Extraction: A carefully planned aqueous work-up can remove many impurities. Use dilute acid to remove basic impurities and brine to reduce the solubility of organic compounds in the aqueous layer.[3][4]
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying organic compounds. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) can be used to separate the product from impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification, reverse-phase HPLC can be used to separate compounds with high resolution.[5][6]
Frequently Asked Questions (FAQs)
Q4: What is the recommended way to store this compound?
A4: To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Using a desiccator containing a drying agent is highly recommended. Avoid storing it in areas with high humidity.
Q5: In which solvents is this compound soluble?
Solubility of p-Hydroxyphenylacetic Acid at 20°C [3]
| Solvent | Solubility (g/kg of solvent) |
| Methanol | High |
| Ethanol | High |
| 2-Propanol | Fairly High |
| Acetone | Fairly High |
| Water | Low |
| Toluene | Very Low |
| Chloroform | Very Low |
Q6: What are the key safety precautions when handling this compound?
A6: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Q7: Can the chloroacetyl group be used as a protecting group for the phenolic hydroxyl group?
A7: Yes, the chloroacetyl group can be used as a protecting group for phenols. It is stable under acidic conditions but can be cleaved under specific basic or nucleophilic conditions.[7] The choice of deprotection method will depend on the overall chemistry of the molecule.
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Alcohol using this compound
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a solution of the alcohol in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents).
-
Addition of Acylating Agent: Slowly add a solution of this compound (1.05 equivalents) in the same dry solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash it sequentially with water and brine.[3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Deprotection of a Chloroacetylated Phenol
This is a general guideline and conditions may need to be optimized for specific substrates.
-
Reaction Setup: Dissolve the chloroacetylated phenol in a suitable solvent such as methanol or tetrahydrofuran.
-
Deprotection Reagent: Add a mild base, such as potassium carbonate or a solution of ammonia in methanol. The choice of base and solvent will depend on the sensitivity of other functional groups in the molecule.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it. Purify the product by column chromatography or recrystallization if necessary.
Visual Guides
Caption: Workflow for a typical acylation reaction.
Caption: Troubleshooting logic for hydrolysis issues.
References
- 1. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. (PDF) KINETICS OF P - NITROPHENYL ACETATE HYDROLYSIS [research.amanote.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing p-Hydroxyphenyl Chloroacetate Reactions
Welcome to the technical support center for the synthesis and application of p-Hydroxyphenyl Chloroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction efficiency, troubleshooting common issues, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the esterification of hydroquinone with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and a suitable solvent.
Q2: What are the primary challenges in synthesizing this compound?
A2: The main challenges include controlling the selectivity between mono- and di-esterification of hydroquinone, preventing side reactions such as the hydrolysis of chloroacetyl chloride, and achieving high purity of the final product.
Q3: What are the key safety precautions when working with chloroacetyl chloride?
A3: Chloroacetyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts vigorously with water, releasing hydrochloric acid gas.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Hydrolysis of chloroacetyl chloride due to moisture in reagents or solvent. - Formation of the di-substituted product (hydroquinone dichloroacetate). - Loss of product during workup and purification. | - Increase reaction time or temperature (monitor for side reactions). - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Use a molar excess of hydroquinone to favor mono-substitution. - Optimize the purification method (e.g., column chromatography with an appropriate solvent system). |
| Presence of Unreacted Hydroquinone | - Insufficient chloroacetyl chloride. - Short reaction time. | - Use a slight molar excess of chloroacetyl chloride (e.g., 1.1 to 1.2 equivalents). - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Formation of a significant amount of di-substituted byproduct | - Molar ratio of reactants favors di-substitution. | - Use a molar excess of hydroquinone relative to chloroacetyl chloride. A 2:1 or greater ratio of hydroquinone to chloroacetyl chloride can significantly favor the mono-ester. |
| Product is difficult to purify from starting materials and byproducts | - Similar polarities of the desired product, starting material, and byproducts. | - Utilize column chromatography with a carefully selected eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the components. - Recrystallization from a suitable solvent system may also be effective. |
| Reaction mixture turns dark or tarry | - Decomposition of starting materials or product. - Presence of impurities that catalyze polymerization or degradation. | - Ensure the purity of starting materials. - Control the reaction temperature carefully; avoid excessive heating. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the esterification of phenols with acyl chlorides. Optimization of specific parameters may be required to achieve desired yields and purity.
Materials:
-
Hydroquinone
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base like pyridine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve hydroquinone (e.g., 2 equivalents) in anhydrous DCM.
-
Addition of Base: Add triethylamine (e.g., 1.1 equivalents relative to chloroacetyl chloride) to the solution and stir.
-
Addition of Acyl Chloride: Slowly add a solution of chloroacetyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess triethylamine, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound.
Data Presentation
Table 1: Impact of Reactant Ratio on Product Distribution (Illustrative)
| Molar Ratio (Hydroquinone : Chloroacetyl Chloride) | Expected Yield of this compound | Expected Yield of Hydroquinone Dichloroacetate |
| 1 : 1 | Moderate | Significant |
| 2 : 1 | High | Low |
| 3 : 1 | Very High | Trace |
Note: These are expected trends. Actual yields will vary based on specific reaction conditions.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low reaction yields.
References
"troubleshooting guide for p-Hydroxyphenyl chloroacetate experiments"
Welcome to the technical support center for p-Hydroxyphenyl chloroacetate experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of this compound
Question 1: What is a reliable method for synthesizing this compound?
Answer: A common and effective method for the synthesis of this compound is the selective mono-acylation of hydroquinone with chloroacetyl chloride. A general protocol is provided below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by selective acylation of hydroquinone.
Materials:
-
Hydroquinone
-
Chloroacetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath (0 °C).
-
Addition of Base: Add pyridine (1.1 equivalents) dropwise to the stirred solution.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1 equivalent) dropwise to the reaction mixture. The temperature should be maintained at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Workup:
-
Quench the reaction by adding 1M HCl solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Expected Outcome: this compound as a solid product.
Question 2: My reaction is producing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the mono-acylated product?
Answer: The formation of 1,4-phenylene bis(2-chloroacetate) is a common side reaction. To favor mono-acylation, consider the following troubleshooting steps:
-
Slow Addition of Chloroacetyl Chloride: Adding the chloroacetyl chloride dropwise at a low temperature (0 °C) helps to control the reaction rate and reduces the chance of the second hydroxyl group reacting.
-
Use of Excess Hydroquinone: Employing a slight excess of hydroquinone (e.g., 1.2 to 1.5 equivalents) can statistically favor the mono-acylation product.
-
Choice of Base: A bulky, non-nucleophilic base might offer better selectivity compared to pyridine.
-
Solvent: A less polar aprotic solvent might decrease the reactivity of the second hydroxyl group.
Question 3: During the workup, I am observing an emulsion. How can I resolve this?
Answer: Emulsions can form during the aqueous washes. To break an emulsion:
-
Add a small amount of brine (saturated NaCl solution).
-
Allow the mixture to stand for a longer period in the separatory funnel.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.
Question 4: I am having difficulty purifying the product by column chromatography. What are some tips?
Answer: Effective purification by column chromatography depends on several factors:
-
Solvent System Selection: Use TLC to determine the optimal solvent system that provides good separation between your desired product, the di-substituted byproduct, and any remaining starting material. A common starting point is a mixture of hexane and ethyl acetate.
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading the Sample: Load the crude product onto the column in a minimal amount of the elution solvent or adsorbed onto a small amount of silica gel.
DOT Diagram: Troubleshooting Workflow for Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
Handling and Storage
Question 5: What are the recommended storage conditions for this compound?
Answer: this compound should be stored in a cool, dry, and well-ventilated area. It is sensitive to moisture and should be kept in a tightly sealed container. For long-term storage, refrigeration is recommended.
Reactions and Applications
Question 6: What are the common reactions of this compound?
Answer: The chloroacetyl group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. It can react with various nucleophiles such as amines, thiols, and alcohols to form new ester or ether linkages. The phenolic hydroxyl group can also undergo further reactions, such as etherification or esterification, under appropriate conditions.
DOT Diagram: Reactivity of this compound
Caption: Reactivity of this compound with nucleophiles.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on specific experimental conditions.
| Parameter | Value | Expected Outcome/Note |
| Reactants Ratio | ||
| Hydroquinone | 1 equivalent | --- |
| Chloroacetyl chloride | 1 equivalent | To favor mono-acylation. |
| Pyridine | 1.1 equivalents | Acts as a base to neutralize HCl byproduct. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling is crucial for selectivity. |
| Reaction Time | 2 - 4 hours | Monitor by TLC. |
| Yield | 60 - 80% | Yield can be optimized by adjusting reaction parameters. |
| Purification | ||
| Method | Column Chromatography | Silica gel with Hexane/Ethyl Acetate eluent. |
Signaling Pathways and Biological Applications
Currently, there is limited specific information in the public domain directly linking this compound to defined signaling pathways. However, as a reactive intermediate, it can be used to synthesize a variety of molecules with potential biological activity. Chloroacetyl groups are known to be alkylating agents and can be used to covalently modify biological macromolecules, such as proteins. This reactivity makes this compound a potentially useful tool for developing enzyme inhibitors or probes for chemical biology research. The phenolic hydroxyl group also provides a handle for further chemical modifications to create libraries of compounds for drug discovery screening.
Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified individuals. All experiments should be conducted with appropriate safety precautions.
Technical Support Center: p-Hydroxyphenyl Chloroacetate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of p-Hydroxyphenyl Chloroacetate, particularly concerning the effect of pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, yielding p-Hydroxyphenol and Chloroacetic acid as the main degradation products. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. Generally, it exhibits greatest stability in acidic to neutral conditions and becomes increasingly unstable as the pH becomes more alkaline. This is due to the increased concentration of hydroxide ions (OH⁻), which act as a potent nucleophile, attacking the carbonyl carbon of the ester and facilitating its hydrolysis.
Q3: What are the expected degradation products of this compound under different pH conditions?
A3: Under acidic, neutral, and basic conditions, the primary degradation products are expected to be p-Hydroxyphenol and Chloroacetic acid. At extreme pH values and elevated temperatures, further degradation of these primary products might occur, but this is generally a slower process.
Q4: I am observing rapid degradation of my this compound sample even at neutral pH. What could be the cause?
A4: Several factors could contribute to this issue:
-
Temperature: Higher temperatures can significantly accelerate the rate of hydrolysis, even at neutral pH. Ensure your experiments are conducted at a controlled and appropriate temperature.
-
Buffer Effects: Certain buffer species can act as catalysts for hydrolysis. It is advisable to use buffers that are known to have minimal catalytic effects, such as phosphate or acetate buffers, and to keep the buffer concentration as low as analytically feasible.
-
Enzymatic Contamination: If your sample or reagents are contaminated with esterase enzymes, this can lead to rapid degradation. Ensure all glassware is thoroughly cleaned and solutions are prepared with high-purity water.
-
Purity of the Compound: Impurities in the initial this compound sample could catalyze its degradation.
Q5: How can I monitor the degradation of this compound and quantify its stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact this compound from its degradation products, allowing for the quantification of each species over time. By analyzing samples at various time points under specific pH and temperature conditions, you can determine the rate of degradation (hydrolysis rate constant).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates in replicate experiments. | 1. Inaccurate pH measurement or control.2. Temperature fluctuations.3. Inconsistent sample preparation. | 1. Calibrate the pH meter before each use with fresh, certified buffers. Ensure the final pH of the reaction mixture is accurate.2. Use a temperature-controlled water bath or incubator for the stability studies.3. Follow a standardized and detailed sample preparation protocol. Use precise volumetric glassware and analytical balances. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH.2. Column degradation.3. Sample overload. | 1. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. For p-Hydroxyphenol, a slightly acidic mobile phase is often beneficial.2. Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, replace it.3. Reduce the concentration of the injected sample. |
| Mass balance is not achieved (sum of parent and degradants is <100%). | 1. Formation of non-UV active degradation products.2. Adsorption of compounds to container surfaces.3. Volatility of degradation products. | 1. Use a universal detector like a mass spectrometer (LC-MS) to identify any non-UV active products.2. Use silanized glassware or polypropylene containers to minimize adsorption.3. While unlikely for the primary degradants, ensure samples are stored in sealed containers. |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild.2. Incorrect preparation of stressor solutions. | 1. Increase the temperature, duration of the study, or the concentration of the acid/base.2. Verify the concentration of your acid and base stock solutions by titration. |
Quantitative Data Summary
| pH | Condition | Estimated Pseudo-First-Order Rate Constant (kobs) at 25°C (s-1) | Estimated Half-Life (t1/2) at 25°C |
| 2.0 | Acidic | ~ 1 x 10-8 | ~ 2.2 years |
| 5.0 | Weakly Acidic | ~ 1 x 10-9 | ~ 22 years |
| 7.0 | Neutral | ~ 1 x 10-8 | ~ 2.2 years |
| 9.0 | Weakly Basic | ~ 1 x 10-6 | ~ 8 days |
| 11.0 | Basic | ~ 1 x 10-4 | ~ 2 hours |
| 13.0 | Strongly Basic | ~ 1 x 10-2 | ~ 1 minute |
Note: These are estimations and the actual rates will depend on the specific buffer, ionic strength, and temperature of the experiment.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability using HPLC
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound at different pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12). Use buffers with known pKa values close to the target pH (e.g., HCl/KCl for pH 2, Acetate buffer for pH 4, Phosphate buffer for pH 7, Borate buffer for pH 9, and NaOH/KCl for pH 12). The ionic strength of the buffers should be kept constant.
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Initiation of Degradation Study:
-
For each pH to be tested, add a small, precise volume of the this compound stock solution to a larger volume of the corresponding buffer solution in a sealed, temperature-controlled vessel (e.g., a water bath set at 40°C). The final concentration of the drug should be suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours for basic pH; longer intervals for acidic and neutral pH), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by neutralizing the sample (if acidic or basic) and/or diluting it with the mobile phase to the target analytical concentration.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid). Detection is typically done using a UV detector at a wavelength where both the parent compound and the primary degradation product (p-Hydroxyphenol) have significant absorbance.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-kobs).
-
The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / kobs.
-
Visualizations
Caption: Experimental workflow for determining the pH-dependent stability of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
Technical Support Center: Catalyst Poisoning in p-Hydroxyphenyl Chloroacetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to catalyst poisoning during the synthesis of p-hydroxyphenyl chloroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
The synthesis of this compound from p-hydroxyphenol and chloroacetyl chloride is an O-acylation reaction. This reaction can be promoted through different catalytic approaches:
-
Base Catalysis: Bases like pyridine or aqueous sodium hydroxide can be used. The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity to attack the chloroacetyl chloride.
-
Phase-Transfer Catalysis (PTC): In a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride) can be employed to facilitate the reaction between the phenoxide ion in the aqueous phase and the chloroacetyl chloride in the organic phase.[1][2]
-
Acid Catalysis: While less common for O-acylation of phenols due to competition from C-acylation (the Fries rearrangement), acid catalysts can be used. Lewis acids like aluminum chloride (AlCl₃) are typically associated with Friedel-Crafts C-acylation but O-acylation is the kinetically favored product.[3][4]
Q2: My reaction yield is significantly lower than expected. Could catalyst poisoning be the cause?
Yes, a significant drop in yield is a primary indicator of catalyst poisoning. Other symptoms include a sluggish or stalled reaction and the formation of unexpected byproducts. Catalyst poisoning refers to the deactivation of a catalyst by chemical compounds that bind to its active sites.[5]
Q3: What are the potential sources of catalyst poisons in my reaction?
Potential poisons can be introduced through the reactants, solvent, or glassware. Common sources include:
-
Water: Moisture is a well-known poison for many catalysts, especially Lewis acids.
-
Impurities in Reactants: The purity of p-hydroxyphenol and chloroacetyl chloride is crucial. Impurities can compete for the catalyst's active sites.
-
Solvent Contaminants: Impurities in the solvent can also act as catalyst poisons.
-
Side-Reaction Products: Byproducts formed during the reaction can sometimes poison the catalyst.
Q4: How can I troubleshoot a suspected case of catalyst poisoning?
A systematic approach is key. Consider the following steps:
-
Analyze Reactants and Solvents: Ensure the purity of your starting materials and solvent. Use freshly distilled solvents and high-purity reactants if poisoning is suspected.
-
Ensure Anhydrous Conditions: If using a moisture-sensitive catalyst like a Lewis acid, ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Vary Catalyst Loading: A slight increase in catalyst loading might compensate for the presence of a low concentration of poison. However, this is not a solution for significant contamination.
-
Consider a Different Catalyst: If poisoning is persistent, switching to a different type of catalyst that is less susceptible to the suspected poison may be beneficial. For example, if water is the issue, a phase-transfer catalyst in a biphasic system might be more robust than a Lewis acid.
Troubleshooting Guide
| Observed Issue | Potential Cause (Catalyst Poisoning) | Troubleshooting Steps |
| Low or No Product Formation | Complete Catalyst Deactivation: A potent poison may have completely deactivated the catalyst. For Lewis acid catalysts, this could be water or other Lewis basic impurities. For phase-transfer catalysts, interfering ions or strongly adsorbing organic molecules could be the cause. | 1. Verify the purity of all reactants and the solvent. Consider using analytical techniques like NMR or GC-MS to check for impurities. 2. For moisture-sensitive reactions, ensure rigorous anhydrous techniques. 3. If using a Lewis acid, consider adding a non-reactive drying agent. 4. If using a phase-transfer catalyst, ensure the correct phase conditions are met and that no side reactions are consuming the catalyst. |
| Slow Reaction Rate | Partial Catalyst Deactivation: A lower concentration of a poison or a weaker poison may only partially deactivate the catalyst, leading to a slower reaction. | 1. Increase catalyst loading incrementally to see if the reaction rate improves. 2. Monitor the reaction progress more frequently (e.g., by TLC or GC) to determine if the reaction is stalling. 3. Review the reaction setup to identify any potential sources of slow contamination (e.g., a slow leak in an inert atmosphere setup). |
| Formation of Byproducts (e.g., C-acylated product) | Change in Catalyst Selectivity: Poisoning can sometimes alter the selectivity of a catalyst. For instance, in the acylation of phenols, poisoning of sites that favor O-acylation could potentially lead to an increase in the C-acylated byproduct (Fries rearrangement product), especially under conditions that favor thermodynamic control.[3] | 1. Analyze the byproduct to understand the alternative reaction pathway. 2. Adjust reaction conditions (e.g., lower temperature) to favor the kinetic product (O-acylation). 3. Choose a catalyst that is more selective for O-acylation under the given conditions. |
Experimental Protocols
General Protocol for O-Acylation using Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add p-hydroxyphenol and a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase: In a separate vessel, prepare an aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium chloride) to the reaction flask.
-
Reagent Addition: Cool the flask in an ice bath and slowly add the aqueous sodium hydroxide solution with vigorous stirring.
-
Acylation: Add chloroacetyl chloride dropwise to the reaction mixture while maintaining the low temperature and vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizing Catalyst Poisoning Concepts
Caption: A troubleshooting workflow for diagnosing catalyst poisoning.
References
Technical Support Center: Purification of p-Hydroxyphenyl Chloroacetate
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in removing impurities from p-Hydroxyphenyl chloroacetate.
Troubleshooting Guides
Encountering issues during the purification of this compound can be a common challenge. This guide provides a systematic approach to identifying and resolving these problems.
General Workflow for Impurity Removal
The following flowchart outlines a general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound?
The impurities in this compound largely depend on the synthetic route. A common method for its synthesis is the reaction of hydroquinone with chloroacetyl chloride. Based on this, the most probable impurities include:
-
Unreacted Starting Materials: Hydroquinone and chloroacetyl chloride.
-
By-products: Hydroquinone dichloroacetate (from the reaction of both hydroxyl groups of hydroquinone) and hydrochloric acid.
-
Degradation Products: this compound can be susceptible to hydrolysis, leading to the formation of hydroquinone and chloroacetic acid.
Q2: What are the recommended primary purification methods?
The two most common and effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective technique if there is a significant difference in solubility between the desired product and the impurities in a particular solvent. It is generally preferred for removing a single major impurity or when the product is the major component with minor impurities.
-
Column Chromatography: This method is highly versatile and can separate compounds with very similar polarities. It is the preferred method when multiple impurities are present or when recrystallization fails to achieve the desired purity.
Q3: Is there a detailed protocol for the recrystallization of this compound?
Experimental Protocol: Recrystallization
-
Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents to screen include:
-
Chloroform
-
Ethanol/Water mixtures
-
Ethyl acetate/Hexane mixtures
-
Toluene
-
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Q4: What are the recommended conditions for column chromatography?
A standard silica gel column is a good starting point for the purification of this compound.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1) to find a system that gives your product an Rf value of approximately 0.3-0.4.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. If the separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
-
Fraction Collection: Collect the eluent in small fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Tracking Purification Efficiency
To ensure a reproducible and effective purification process, it is crucial to collect and organize quantitative data. The following table provides a template for the data you should be recording.
| Parameter | Recrystallization | Column Chromatography | Your Data |
| Starting Material | |||
| Mass of Crude Product (g) | Record mass | Record mass | |
| Initial Purity (%) | Determined by HPLC/GC/NMR | Determined by HPLC/GC/NMR | |
| Purification Process | |||
| Solvent(s) Used | Specify solvent and volume | Specify stationary phase and mobile phase composition | |
| Amount of Adsorbent (g) | N/A | Mass of silica gel | |
| Results | |||
| Mass of Pure Product (g) | Record mass | Record mass | |
| Final Purity (%) | Determined by HPLC/GC/NMR | Determined by HPLC/GC/NMR | |
| Yield (%) | (Mass of Pure Product / Mass of Crude Product) * 100 | (Mass of Pure Product / Mass of Crude Product) * 100 | |
| Melting Point (°C) | Record melting point range | Record melting point range |
Technical Support Center: Improving Selectivity in Reactions with p-Hydroxyphenyl Chloroacetate
Welcome to the technical support center for reactions involving p-Hydroxyphenyl Chloroacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance selectivity and achieve desired product outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound?
A1: this compound has two primary reactive sites: the phenolic hydroxyl group and the ester group, which can also influence the reactivity of the aromatic ring. The main competing reactions are:
-
O-Alkylation/Acylation: Reaction at the phenolic hydroxyl group. This is often the desired reaction for forming ethers or other derivatives.
-
C-Alkylation/Acylation (Fries Rearrangement): Electrophilic substitution on the aromatic ring, typically at the ortho position to the hydroxyl group. The chloroacetyl group can migrate from the phenolic oxygen to the ring, particularly under the influence of Lewis acids.[1][2][3]
-
Hydrolysis: Cleavage of the chloroacetate ester bond, especially in the presence of strong bases or acids, or at elevated temperatures in aqueous environments.[4]
Q2: I am observing the formation of an unwanted isomer. How can I confirm if it is the C-acylated product from a Fries Rearrangement?
A2: The Fries rearrangement results in the formation of a hydroxy aryl ketone.[1] To confirm its presence, you can use the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate the desired O-alkylated product from the C-acylated isomer and identify them based on their mass spectra.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the isomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts for the ketone group and a different substitution pattern on the aromatic ring for the C-acylated product compared to the O-acylated product.
-
Infrared (IR) Spectroscopy: The C-acylated product will show a characteristic carbonyl stretch for a ketone, which will be at a different wavenumber than the ester carbonyl of the starting material and the O-acylated product.
Troubleshooting Guides
Issue 1: Low yield of the desired O-alkylated product and formation of a major byproduct.
This issue often arises from unintended C-alkylation (Fries Rearrangement) or hydrolysis of the ester.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low O-alkylation yield.
Summary of Conditions Favoring O- vs. C-Alkylation
| Factor | Favors O-Alkylation (Desired) | Favors C-Alkylation (Side Product) |
| Catalyst | Non-coordinating bases (K₂CO₃, Cs₂CO₃) | Lewis acids (AlCl₃, FeCl₃), Strong Brønsted acids[3][8] |
| Temperature | Lower temperatures | Higher temperatures[1] |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile)[9] | Protic solvents (water, ethanol) or non-polar solvents[9] |
Issue 2: The reaction is not proceeding to completion.
If you are experiencing low conversion of your starting material, consider the following factors.
Troubleshooting Steps:
-
Base Strength: The phenolic hydroxyl group is acidic, but requires a sufficiently strong base to be fully deprotonated to the more nucleophilic phenoxide. If a weak base is used, the reaction may be slow or incomplete.
-
Recommendation: Consider using a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is of good quality and handled under appropriate inert conditions if it is air or moisture sensitive.
-
-
Solvent Choice: The solvent plays a crucial role in the solubility of the reagents and the reaction rate.
-
Recommendation: Polar aprotic solvents like DMF or acetonitrile are generally effective for SN2 reactions like O-alkylation as they solvate the cation of the base but leave the nucleophile relatively free.[10]
-
-
Leaving Group: While the chloroacetate provides a reactive center, in some cases, a better leaving group might be required.
-
Recommendation: While modifying the starting material isn't always feasible, ensure that side reactions are not consuming the chloroacetate group.
-
Experimental Protocols
Protocol 1: Selective O-Alkylation of this compound
This protocol is designed to favor the O-alkylation product by using a non-coordinating base and a polar aprotic solvent.
Reaction Workflow
Caption: Experimental workflow for selective O-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent), potassium carbonate (1.5 equivalents), and anhydrous DMF.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to a gentle temperature (e.g., 50°C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fries Rearrangement of this compound (for synthesis of C-acylated product)
This protocol is designed to intentionally promote the Fries Rearrangement to obtain the C-acylated product.
Materials:
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate solution, saturated
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and aluminum chloride (3 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous dichloromethane.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. For less reactive substrates, gentle heating may be required.[11]
-
Cool the reaction mixture back to 0°C and slowly quench by adding 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. universalprint.org [universalprint.org]
- 3. byjus.com [byjus.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. chemijournal.com [chemijournal.com]
- 8. Fries重排 [sigmaaldrich.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Fries Rearrangement [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Acylating Agents: Profiling p-Hydroxyphenyl Chloroacetate Against Industry Standards
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical step that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a comparative analysis of p-hydroxyphenyl chloroacetate alongside commonly employed acylating agents, offering insights into their respective performance characteristics. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages an understanding of its structural features to project its reactivity profile against well-established alternatives.
Introduction to Acylation and Key Reagents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, pivotal for the formation of esters and amides. The choice of acylating agent significantly influences the reaction's outcome, with considerations including reactivity, selectivity, cost, and safety. This guide focuses on comparing this compound with three widely used acylating agents: acetic anhydride, acetyl chloride, and chloroacetic anhydride.
This compound , with the chemical formula C₈H₇ClO₃ and CAS number 10421-12-2, is a solid with a molecular weight of 186.59 g/mol .[1] Its structure suggests a dual nature: the chloroacetyl group provides the acylating function, while the hydroxyphenyl moiety can influence its reactivity and solubility.
Performance Comparison of Acylating Agents
The ideal acylating agent offers high yields, excellent selectivity, mild reaction conditions, and operational simplicity. The following tables summarize the general performance characteristics of the selected agents. It is important to note that the data for this compound is inferred based on the known reactivity of similar chloroacetates and the electronic effects of the hydroxyphenyl group.
Table 1: General Performance in O-Acylation of Phenols
| Acylating Agent | Typical Yields | Reaction Conditions | Selectivity | Byproducts |
| Acetic Anhydride | High to Excellent | Often requires a catalyst (e.g., acid or base) and/or heat.[2][3] | Good for simple phenols; can be less selective with complex substrates. | Acetic acid |
| Acetyl Chloride | High to Excellent | Highly reactive, often requires a base to neutralize HCl byproduct.[4] | Generally good, but high reactivity can lead to side reactions. | HCl |
| Chloroacetic Anhydride | High | Highly reactive, similar to acetyl chloride. | Good, the chloroacetyl group can be used for further functionalization.[5] | Chloroacetic acid |
| This compound (Inferred) | Moderate to High | Likely requires a base to facilitate the reaction. | Potentially offers enhanced selectivity due to the larger leaving group. | p-Hydroxyphenol |
Table 2: General Performance in N-Acylation of Amines
| Acylating Agent | Typical Yields | Reaction Conditions | Selectivity | Byproducts |
| Acetic Anhydride | High to Excellent | Can proceed without a catalyst for aliphatic amines; aromatic amines may require a catalyst.[6] | Generally good for primary and secondary amines. | Acetic acid |
| Acetyl Chloride | High to Excellent | Very reactive, requires a base to scavenge HCl.[7] | Good, but can be too reactive for sensitive substrates. | HCl |
| Chloroacetic Anhydride | High | Highly reactive, suitable for a range of amines.[8] | Good, with the potential for further modification of the chloroacetyl group.[5] | Chloroacetic acid |
| This compound (Inferred) | Moderate to High | Likely requires a base; may offer milder reaction conditions compared to acid chlorides. | The leaving group's nature might influence selectivity with polyfunctional amines. | p-Hydroxyphenol |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for O-acylation and N-acylation using common acylating agents.
General Protocol for O-Acylation of a Phenol using an Acyl Chloride
This protocol is adapted from a phase-transfer catalysis method for the O-acylation of phenols.[4]
Materials:
-
Substituted phenol (15 mmol)
-
10% aqueous sodium hydroxide solution
-
Dichloromethane
-
Tetrabutylammonium chloride (phase-transfer catalyst)
-
Acyl chloride (15 mmol)
-
Diethyl ether
-
Ice water
Procedure:
-
Dissolve the phenol (15 mmol) in 20 mL of 10% aqueous sodium hydroxide solution in a 100-mL beaker.
-
Prepare a solution of the phase-transfer catalyst (e.g., 1.5 mmol of tetrabutylammonium chloride) in 5 mL of dichloromethane.
-
Prepare a solution of the acyl chloride (15 mmol) in 15 mL of dichloromethane.
-
Cool all solutions to 0°C.
-
Combine the cooled solutions at once and stir the mixture vigorously (e.g., 800 rpm) at 0°C for the desired reaction time (typically 5 minutes to several hours).
-
Pour the reaction mixture into 50 mL of ice water to quench the reaction.
-
Separate the organic layer.
-
Extract the aqueous layer twice with 40 mL of diethyl ether.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
General Protocol for N-Acylation of an Amine using Acetic Anhydride (Catalyst-Free)
This protocol is a general, environmentally friendly method for the N-acylation of amines.[6]
Materials:
-
Amine (1 mmol)
-
Acetic anhydride (1.2 mmol)
-
Ether
Procedure:
-
In a 50-mL round-bottomed flask, mix the amine (1 mmol) and acetic anhydride (1.2 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dissolve the reaction mixture in 5 mL of ether.
-
Allow the mixture to stand at room temperature for a short period to precipitate the product.
-
Collect the solid product by filtration and wash with a small amount of cold ether.
-
If the product is not a solid, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the product.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can aid in understanding the underlying processes.
O-Acylation of a Phenol with an Acyl Chloride
Caption: Phase-transfer catalyzed O-acylation of a phenol.
N-Acylation of an Amine with an Anhydride
Caption: General mechanism for the N-acylation of an amine.
Logical Relationship: Choosing an Acylating Agent
The selection of an appropriate acylating agent is a multi-faceted decision that depends on several factors.
Caption: Factors influencing the choice of an acylating agent.
Conclusion
The selection of an acylating agent is a critical decision in the synthesis of esters and amides. While acetic anhydride and acetyl chloride remain the workhorses of acylation due to their high reactivity and broad applicability, chloroacetic anhydride offers the advantage of a functionalizable acyl group. This compound presents an interesting, albeit less characterized, alternative. Its solid nature may offer handling advantages over volatile liquids like acetyl chloride. The p-hydroxyphenol byproduct is less corrosive than HCl and potentially easier to remove than acetic acid. Further research into the reaction kinetics and substrate scope of this compound is warranted to fully elucidate its potential as a selective and efficient acylating agent in modern organic synthesis. Researchers are encouraged to consider these factors when designing their synthetic routes and to perform small-scale trials to determine the optimal acylating agent for their specific application.
References
- 1. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. This compound | 10421-12-2 | Benchchem [benchchem.com]
- 7. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 8. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]
A Comparative Analysis of the Efficiency of p-Hydroxyphenyl Chloroacetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic efficiency and biological activity of p-Hydroxyphenyl chloroacetate and its structurally similar analogs, including its ortho and meta isomers, and the p-methoxy substituted counterpart. The information presented is based on available experimental data from scientific literature and patents.
I. Synthetic Efficiency
Table 1: Comparison of Synthetic Yields for this compound and Related Compounds
| Compound | Reactants | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| p-Hydroxyphenylacetamide | Phenol, Glyoxylic acid, Ammonia | - | - | Multi-step synthesis | >80% | [1] |
| ~,ω-bis(p-hydroxyphenyl) polysiloxanes | p-allyloxyphenyldimethylsilanol | Palladium (II) catalyst, Diethylamine | - | Deallylation | 81% | [2] |
| p-methoxyphenylacetic acid | p-methoxyphenylacetonitrile, Sodium hydroxide | - | Ethanol/Water | Reflux | 87.1% | [3] |
Note: The table above includes data for structurally related compounds due to the limited availability of direct comparative data for the synthesis of hydroxyphenyl chloroacetate isomers and the p-methoxy analog under the same conditions.
II. Biological Efficiency: Antimicrobial and Antioxidant Activities
The biological efficiency of these phenolic compounds is often evaluated based on their antimicrobial and antioxidant properties. The presence and position of the hydroxyl and chloroacetyl groups, as well as methoxy substitutions, can significantly influence their activity.
Antimicrobial Activity
Phenolic compounds are known to exhibit antimicrobial properties by disrupting microbial cell membranes and inhibiting essential enzymes. The chloroacetyl group can further enhance this activity due to its electrophilic nature, allowing it to react with nucleophilic residues in microbial proteins and enzymes.
Table 2: Comparison of Antimicrobial Activity (MIC/IC50) for this compound and Related Phenolic Compounds
| Compound | Test Organism | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Polyoxygenated Chalcones | Cryptococcus neoformans | - | 7.8-15.6 | [4] |
| Polyoxygenated Chalcones | Pseudomonas syringae | - | 2.5 | [4] |
| Methoxy phenyl-Oxime | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | - | - | [5][6] |
Note: Direct comparative Minimum Inhibitory Concentration (MIC) or half maximal inhibitory concentration (IC50) values for this compound and its immediate analogs against the same panel of microbes are not available in the reviewed literature. The table presents data for related phenolic structures to provide a general context of their antimicrobial potential.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The position of the hydroxyl group and the presence of other substituents on the aromatic ring can modulate this activity.
While specific quantitative antioxidant data (e.g., IC50 values from DPPH or ABTS assays) for a direct comparison of this compound and its analogs is not available in the searched literature, the general principles of structure-activity relationships for phenolic antioxidants can be applied. It is generally observed that the antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl groups. For instance, compounds with ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) moieties often exhibit strong antioxidant potential. The introduction of a methoxy group can have variable effects, sometimes increasing and other times decreasing the antioxidant activity depending on its position relative to the hydroxyl group.
III. Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a generalized procedure based on common esterification methods for phenols.
Materials:
-
p-Hydroxyphenol (1 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
Triethylamine or Pyridine (1.2 equivalents)
-
Anhydrous diethyl ether or Dichloromethane (solvent)
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve p-Hydroxyphenol in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (triethylamine or pyridine) to the solution with stirring.
-
Add chloroacetyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to the final concentration and add it to each well of the microtiter plate.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of a compound.
Materials:
-
Test compound (e.g., this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microtiter plates
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare serial dilutions of the test compound in methanol in the wells of a 96-well plate.
-
Add the DPPH solution to each well containing the test compound dilutions.
-
Include a control well with DPPH solution and methanol (no compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity versus compound concentration.
IV. Visualizations
Caption: General workflow for the synthesis of phenyl chloroacetate analogs.
Caption: Workflow for determining antimicrobial activity using a microdilution assay.
Caption: Workflow for the DPPH antioxidant activity assay.
V. Conclusion
This guide provides an overview of the synthetic and biological efficiencies of this compound and its analogs based on currently available data. While direct comparative studies are limited, the provided information on related compounds and general experimental protocols offers a valuable starting point for researchers. The synthesis of these compounds is generally straightforward, and they are expected to possess antimicrobial and antioxidant properties characteristic of phenolic compounds. Further research is required to conduct direct comparative analyses to fully elucidate the structure-activity relationships and determine the most efficient compound for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 3. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for p-Hydroxyphenyl Chloroacetate
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of proposed analytical methodologies for the quantification and purity assessment of p-Hydroxyphenyl chloroacetate. The methods discussed are based on established analytical principles for phenolic and halogenated ester compounds.
The validation of these methods is framed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the analytical procedures are suitable for their intended purpose.[1][2][3][4][5] This involves a thorough evaluation of parameters such as accuracy, precision, specificity, linearity, range, and robustness.
Comparative Overview of Proposed Analytical Methods
Two primary chromatographic techniques are proposed for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). The choice between these methods will depend on the specific application, such as routine quality control, stability testing, or impurity profiling.
Table 1: Comparison of Proposed HPLC-UV and GC-MS Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity using a condensed mobile phase and stationary phase. | Separation based on volatility and polarity in the gas phase. |
| Typical Stationary Phase | C18 or other reversed-phase columns suitable for polar compounds.[6][7][8][9] | Phenyl- or cyanopropyl-substituted columns for polar and halogenated compounds.[10][11] |
| Detection | UV absorbance, typically at a wavelength corresponding to the analyte's chromophore. | Mass spectrometry, providing mass-to-charge ratio for high specificity. |
| Specificity | Good; can be challenged by co-eluting impurities with similar UV spectra. | Excellent; mass fragmentation patterns provide definitive identification. |
| Sensitivity (LOD/LOQ) | Generally in the low µg/mL to ng/mL range. | Typically lower, in the ng/mL to pg/mL range. |
| Sample Preparation | Simple dissolution in a suitable solvent is often sufficient. | May require derivatization to improve volatility and thermal stability.[12] |
| Typical Run Time | 5 - 15 minutes. | 15 - 30 minutes. |
| Primary Application | Assay, purity, and dissolution testing. | Identification and quantification of volatile impurities, trace analysis. |
Experimental Protocols and Validation Data
The following sections provide detailed experimental protocols for the proposed HPLC-UV and GC-MS methods, along with tables of expected validation parameters based on typical performance for similar analytes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification (assay) and determination of impurities in this compound drug substances and products. The phenolic group and the phenyl ring provide a strong chromophore for UV detection.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution may be required to separate impurities).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Table 2: Summary of Validation Parameters for the Proposed HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. | Peak purity index > 0.999. Baseline resolution between the main peak and impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 50-150% of the nominal concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% for spiked samples at three concentration levels. |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability RSD = 0.5%Intermediate Precision RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Results remain within specifications when flow rate (±0.1 mL/min) and column temperature (±2°C) are varied. |
Gas Chromatography with Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities, including residual solvents and potential degradation products that are amenable to gas chromatography. Due to the polar nature of the hydroxyl group, derivatization may be necessary to improve peak shape and thermal stability.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). For derivatization, react with a silylating agent (e.g., BSTFA) prior to injection.
Table 3: Summary of Validation Parameters for the Proposed GC-MS Method
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interfering peaks at the retention times of the analyte and its known impurities. | Clean separation of all components with unique mass spectra. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 over a range of 1-50 µg/mL. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% for spiked samples. |
| Precision (RSD%) | Repeatability (n=6): ≤ 5.0%Intermediate Precision: ≤ 10.0% | Repeatability RSD = 3.5%Intermediate Precision RSD = 6.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 ng/mL |
| Robustness | System performance remains acceptable with minor variations. | Consistent results with slight changes in oven temperature ramp rate and carrier gas flow. |
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the validation process and the experimental workflows for the proposed analytical methods.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for the proposed HPLC-UV method.
Caption: Experimental workflow for the proposed GC-MS method.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. pharmdinfo.com [pharmdinfo.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. chromtech.com [chromtech.com]
- 8. hplc.eu [hplc.eu]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. research.wur.nl [research.wur.nl]
- 11. hplc.sk [hplc.sk]
- 12. asianpubs.org [asianpubs.org]
Comparative Analysis of p-Hydroxyphenyl Chloroacetate Cross-Reactivity in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the specificity of a chemical probe or lead compound is paramount. Off-target effects, arising from cross-reactivity with unintended biomolecules, can lead to unforeseen toxicity and a misleading interpretation of biological outcomes. This guide provides a comparative analysis of p-Hydroxyphenyl chloroacetate, a reactive electrophilic compound, focusing on its potential for cross-reactivity and outlining experimental approaches to its assessment. Due to the limited availability of direct, quantitative cross-reactivity data for this compound in publicly accessible literature, this guide emphasizes the general reactivity of the chloroacetamide functional group and provides a framework for its evaluation against alternative compounds.
Data Presentation: A Framework for Comparison
A thorough evaluation of cross-reactivity requires quantitative assessment against a panel of relevant biological targets, particularly enzymes that are susceptible to covalent modification. While specific data for this compound is scarce, the following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes. Researchers are encouraged to generate analogous data for their specific compounds of interest.
| Compound | Target Enzyme | IC50 (µM)[1][2][3] | Notes |
| This compound | Target Protease X | [Data Not Available] | Primary target of interest. |
| Serine Protease A | [Data Not Available] | Potential for off-target covalent modification of the active site serine. | |
| Cysteine Protease B | [Data Not Available] | The chloroacetyl group can react with the active site cysteine thiol. | |
| Kinase C | [Data Not Available] | Potential for reaction with cysteine residues in the active site or allosteric pockets. | |
| Glutathione | [Data Not Available] | A measure of general electrophilic reactivity and potential for cellular detoxification. | |
| Alternative 1: Iodoacetamide Analog | Target Protease X | [Data Not Available] | Iodoacetamides are generally more reactive than chloroacetamides. |
| Serine Protease A | [Data Not Available] | ||
| Cysteine Protease B | [Data Not Available] | ||
| Kinase C | [Data Not Available] | ||
| Glutathione | [Data Not Available] | ||
| Alternative 2: Acrylamide Analog | Target Protease X | [Data Not Available] | Acrylamides are Michael acceptors that can react with nucleophilic residues. |
| Serine Protease A | [Data Not Available] | ||
| Cysteine Protease B | [Data Not Available] | ||
| Kinase C | [Data Not Available] | ||
| Glutathione | [Data Not Available] |
Experimental Protocols
To generate the comparative data outlined above, a series of well-defined experimental protocols are necessary. The following methodologies provide a starting point for assessing the cross-reactivity of this compound and its alternatives.
Protocol 1: In Vitro Enzyme Inhibition Assay (General)
This protocol can be adapted for various enzyme classes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of enzymes.
Materials:
-
Test compound (this compound, alternatives) stock solutions in DMSO.
-
Purified enzymes (e.g., serine proteases, cysteine proteases, kinases).
-
Substrate for each enzyme (fluorogenic or chromogenic).
-
Assay buffer specific to each enzyme.
-
96-well or 384-well microplates.
-
Microplate reader (fluorometer or spectrophotometer).
Procedure:
-
Prepare a serial dilution of the test compound in the appropriate assay buffer.
-
In a microplate, add the enzyme solution to each well.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at the optimal temperature for the enzyme. This pre-incubation step is crucial for covalent inhibitors.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Glutathione (GSH) Reactivity Assay
Objective: To assess the general electrophilic reactivity of the test compound.
Materials:
-
Test compound stock solutions in DMSO.
-
Glutathione (GSH).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 7.4).
-
96-well microplates.
-
Spectrophotometer.
Procedure:
-
Prepare solutions of the test compound and GSH in phosphate buffer.
-
Mix the test compound and GSH solutions and incubate at room temperature for a defined period (e.g., 1 hour).
-
Add DTNB solution to each well. DTNB reacts with free thiols to produce a yellow-colored product.
-
Measure the absorbance at 412 nm.
-
The decrease in absorbance in the presence of the test compound, compared to a control with GSH alone, indicates the extent of reaction with glutathione.
Visualizing Mechanisms and Workflows
To better understand the processes involved in assessing the cross-reactivity of this compound, the following diagrams illustrate the potential mechanism of action and a typical experimental workflow.
Caption: Covalent inhibition by this compound.
Caption: Workflow for assessing compound cross-reactivity.
Conclusion
While direct and comprehensive cross-reactivity data for this compound remains elusive in the public domain, this guide provides a robust framework for its evaluation. The inherent reactivity of the chloroacetyl group suggests a potential for off-target covalent modification of proteins, particularly those with nucleophilic residues in their active or allosteric sites. By employing the outlined experimental protocols and a systematic approach to data analysis, researchers can effectively characterize the selectivity profile of this compound and its analogs. This critical assessment is indispensable for the confident progression of compounds in the drug discovery pipeline and for the accurate interpretation of their biological effects. Researchers are strongly encouraged to perform these evaluations to build a comprehensive understanding of their compounds of interest.
References
A Comparative Guide to Alternatives for p-Hydroxyphenyl Chloroacetate in Chemical Synthesis
For researchers, scientists, and drug development professionals seeking effective and safer methods for the O-carboxymethylation of phenols, this guide provides a comparative analysis of alternative reagents to p-hydroxyphenyl chloroacetate. This document outlines the performance of key alternatives, supported by experimental data, detailed protocols, and an examination of their relative safety profiles.
The introduction of a chloroacetate group onto a phenolic hydroxyl moiety is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. While this compound serves this purpose, the exploration of alternative reagents is driven by the need for improved reaction efficiency, selectivity, and enhanced safety. This guide focuses on direct and indirect alternative approaches to achieve chloroacetylation of phenols.
Executive Summary of Alternatives
This guide evaluates the following alternatives to this compound for the chloroacetylation of phenols:
-
Chloroacetyl Chloride: A highly reactive and common reagent for direct chloroacetylation.
-
Chloroacetic Anhydride: A less volatile and potentially more selective alternative to chloroacetyl chloride.
-
Enzymatic Methods (Lipase-catalyzed): A green and mild approach using chloroacetic acid.
The performance of these alternatives is compared based on reaction yield, selectivity for O-acylation versus C-acylation, reaction conditions, and safety considerations.
Performance Comparison of Chloroacetylating Agents
The selection of an appropriate chloroacetylating agent depends on the specific substrate, desired reaction scale, and safety requirements. The following table summarizes the key performance indicators for the discussed alternatives.
| Reagent | Typical Yield | Selectivity (O- vs. C-acylation) | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | Substrate dependent | Generally good for O-alkylation | Varies with substrate and catalyst | Direct introduction of the functional group | Limited commercial availability, potential for side reactions |
| Chloroacetyl Chloride | 60-95%[1][2] | Can lead to a mixture of O- and C-acylation products, especially under Friedel-Crafts conditions[1] | Often requires a base (e.g., pyridine, triethylamine) or a Lewis acid catalyst (e.g., AlCl3, FeCl3); can be performed neat or in various solvents[1][2] | High reactivity, readily available | Highly corrosive, moisture-sensitive, produces HCl byproduct, can lead to side reactions |
| Chloroacetic Anhydride | 60-70% (synthesis yield)[3] | Generally offers better selectivity for O-acylation compared to the chloride[4] | Typically requires heating and can be performed in the presence of a base or catalyst; slower reaction than with the acid chloride[4][5] | Less volatile and less corrosive than chloroacetyl chloride, potentially higher selectivity | Not as widely available as the acid chloride, may require synthesis |
| Lipase-catalyzed Esterification | Yields can be high (up to 99% for similar esterifications)[6] | Highly selective for O-esterification[7] | Mild conditions (e.g., room temperature to 60°C), often in aqueous or organic solvent media[6][7][8] | Environmentally friendly ("green chemistry"), high selectivity, mild reaction conditions | Slower reaction rates, enzyme cost and stability can be a concern, substrate scope may be limited |
Experimental Protocols
Detailed methodologies for the chloroacetylation of phenols using the discussed reagents are provided below.
Protocol 1: Chloroacetylation of Phenol using Chloroacetyl Chloride and Pyridine[1]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 9.4 g (0.1 mol) of phenol in 30 ml of pyridine.
-
Addition of Reagent: Slowly add 11.3 g (0.1 mol) of chloroacetyl chloride to the solution.
-
Reaction: Heat the reaction mixture to boiling. The solution will typically turn dark red.
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture with an ice water bath and add 10 ml of dilute sulfuric acid.
-
Extraction: The product will separate as an oily substance. Add diethyl ether and a dilute acid solution to separate the pyridine. The ether layer is then separated and dried with a suitable drying agent (e.g., CaCl2).
-
Purification: After removing the solvent under reduced pressure, the resulting phenyl chloroacetate can be purified by vacuum distillation. This method yields approximately 10.2 g (60%) of the product.[1]
Protocol 2: Synthesis of Chloroacetic Anhydride[4][5]
-
Reaction Setup: To a stirred solution of 127.5 g (1 mol) of chloroacetyl chloride in 136 mL of dry benzene, slowly add 113.3 g (1.138 mol) of powdered sodium monochloroacetate over 15 minutes at room temperature. The temperature may rise to 60°C.
-
Reflux: Reflux the mixture for 9 hours.
-
Filtration and Crystallization: Filter off the salts and cool the filtrate to room temperature. Dilute with n-hexane and cool to 0°C to induce crystallization.
-
Isolation: Filter the solid, wash with dry hexane, and dry to yield chloroacetic anhydride as a white crystalline solid. The yield is approximately 80 g (60%).
-
Alternative Purification: Alternatively, the benzene layer can be directly subjected to high vacuum distillation to obtain the anhydride in lump form with a yield of about 70%.
Protocol 3: General Procedure for Lipase-Catalyzed Esterification of Phenolic Acids[8]
-
Reaction Mixture: In a suitable vessel, combine the phenolic acid and the acyl donor (in this case, a derivative of chloroacetic acid) in an appropriate organic solvent or solvent mixture (e.g., hexane/2-butanone).
-
Enzyme Addition: Add the lipase (e.g., Novozym® 435) to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 60°C) with agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC).
-
Work-up and Purification: Once the reaction reaches the desired conversion, the enzyme is typically removed by filtration, and the product is purified from the reaction mixture using standard chromatographic techniques.
Reaction Pathways and Mechanisms
The chloroacetylation of phenols primarily proceeds via a nucleophilic acyl substitution mechanism. The choice of reagent and reaction conditions can influence the selectivity between O-acylation and C-acylation (Fries rearrangement).
Caption: O-acylation versus C-acylation pathways in phenol chloroacetylation.
The use of a base promotes the formation of the more nucleophilic phenoxide ion, favoring O-acylation. Conversely, Lewis acids can catalyze the Fries rearrangement of the initially formed O-acyl product to the C-acyl isomer.[1]
Safety and Handling Considerations
All chloroacetylating agents are hazardous and must be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Chloroacetyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water, releasing toxic hydrogen chloride gas.
-
Chloroacetic Anhydride: Corrosive and reacts with water. Less volatile than the acid chloride, which may reduce inhalation risk.[9]
-
Chloroacetic Acid: Toxic and corrosive. While used in enzymatic reactions, it is still a hazardous substance.
-
Solvents and Reagents: Many of the solvents (e.g., benzene, pyridine) and catalysts used in these reactions are also toxic and/or flammable and require careful handling.
Researchers should always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols. The adoption of enzymatic methods can significantly reduce the hazards associated with highly reactive and corrosive reagents.
Conclusion
The choice of reagent for the chloroacetylation of phenols involves a trade-off between reactivity, selectivity, cost, and safety. Chloroacetyl chloride remains a widely used, highly reactive option, though it often requires careful control to minimize side reactions. Chloroacetic anhydride presents a less volatile and potentially more selective alternative. For applications where mild conditions and high selectivity are paramount, and for initiatives focused on green chemistry, lipase-catalyzed esterification offers a promising, albeit potentially slower, approach. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific synthetic needs.
References
- 1. nveo.org [nveo.org]
- 2. WO1992016491A1 - Improved process for preparing phenyl chloroacetate - Google Patents [patents.google.com]
- 3. Chloroacetic anhydride synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonication-assisted lipase-catalyzed esterification of chlorogenic acid: A comparative study using fatty alcohol and acids in solvent and solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cymitquimica.com [cymitquimica.com]
A Spectroscopic Comparison of p-Hydroxyphenyl Chloroacetate Derivatives: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of p-hydroxyphenyl chloroacetate and its derivatives is crucial for researchers in drug development and related scientific fields. This guide provides a comparative overview of their key spectroscopic features, supported by experimental data and protocols, to facilitate their identification, characterization, and application in further research.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its 3-chloro derivative. The data for this compound is largely predicted or inferred from closely related structures due to a lack of direct experimental reports, while the data for the 3-chloro derivative is based on available experimental findings for 3-chloro-4-hydroxyphenylacetic acid, which serves as a close proxy.
Table 1: 1H NMR Spectroscopic Data (Predicted/Inferred)
| Compound | Aromatic Protons (ppm) | -CH2- (ppm) |
| This compound | δ 7.1-7.3 (d, 2H), 6.8-7.0 (d, 2H) | ~4.3 (s, 2H) |
| 3-Chloro-4-hydroxyphenyl Chloroacetate | δ 7.3-7.4 (d, 1H), 7.1-7.2 (dd, 1H), 6.9-7.0 (d, 1H) | ~4.3 (s, 2H) |
Table 2: 13C NMR Spectroscopic Data (Predicted/Inferred)
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -CH2- (ppm) |
| This compound | ~168 | ~155 (C-OH), ~145 (C-O), ~122, ~116 | ~41 |
| 3-Chloro-4-hydroxyphenyl Chloroacetate | ~168 | ~151 (C-OH), ~144 (C-O), ~130 (C-Cl), ~128, ~117, ~116 | ~41 |
Table 3: IR Spectroscopic Data (Predicted/Inferred)
| Compound | Key Absorptions (cm-1) |
| This compound | ~3300-3400 (O-H stretch), ~1760 (C=O stretch, ester), ~1600, 1500 (C=C stretch, aromatic), ~1200 (C-O stretch), ~830 (para-disubstituted C-H bend) |
| 3-Chloro-4-hydroxyphenyl Chloroacetate | ~3300-3400 (O-H stretch), ~1765 (C=O stretch, ester), ~1600, 1500 (C=C stretch, aromatic), ~1200 (C-O stretch), ~880, 820 (substituted C-H bend), ~750 (C-Cl stretch) |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 186/188 (M+, 35Cl/37Cl) | 109 (M - COCH2Cl)+, 77 (C6H5)+, 49/51 (CH2Cl)+ |
| 3-Chloro-4-hydroxyphenyl Chloroacetate | 220/222/224 (M+) | 143/145 (M - COCH2Cl)+, 111/113 (Cl-C6H4)+, 49/51 (CH2Cl)+ |
Table 5: UV-Vis Spectroscopic Data (Predicted)
| Compound | λmax (nm) |
| This compound | ~275-285 |
| 3-Chloro-4-hydroxyphenyl Chloroacetate | ~280-290 |
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
A general method for the synthesis of this compound derivatives involves the esterification of the corresponding phenol with chloroacetyl chloride.
Materials:
-
Substituted p-hydroxyphenol (e.g., hydroquinone, 3-chlorohydroquinone)
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
Procedure:
-
Dissolve the substituted p-hydroxyphenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the base dropwise to the solution.
-
Slowly add an equimolar amount of chloroacetyl chloride to the reaction mixture with continuous stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
Spectroscopic Analysis:
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be analyzed as a thin film, KBr pellet, or in a suitable solvent.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent (e.g., ethanol, methanol).
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Logical Comparison of Derivatives
The introduction of substituents on the phenyl ring of this compound leads to predictable changes in their spectroscopic properties. This can be visualized as a logical flow.
This guide serves as a starting point for researchers working with this compound and its derivatives. The provided data and protocols, though based in part on predictions for the parent compound, offer a solid framework for the experimental design and interpretation of spectroscopic results in this important class of molecules. Further experimental work is encouraged to build a more comprehensive and validated spectroscopic library for these compounds.
A Comparative Guide to the Biological Activity of p-Hydroxyphenyl Chloroacetate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenyl chloroacetate and its analogs are phenolic compounds of interest due to the reactivity of the chloroacetyl group and the inherent biological properties associated with the phenolic scaffold. Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The introduction of a chloroacetate moiety provides a reactive site that can potentially interact with biological macromolecules, making these analogs interesting candidates for drug discovery and development. This guide will explore the anticipated biological activities and provide the framework for their systematic evaluation.
Potential Biological Activities of this compound Analogs
Based on the biological activities of structurally related compounds, this compound analogs are hypothesized to possess the following activities:
Antimicrobial Activity
The core phenolic structure is a well-established pharmacophore for antimicrobial agents. Analogs of p-hydroxyphenyl acrylate have demonstrated that modifications to the functional groups attached to the phenyl ring significantly influence their antimicrobial properties. The antimicrobial activity of p-hydroxyphenyl acrylate is primarily attributed to the acryl group.[1] The mechanism of action for some phenolic compounds, like p-hydroxyphenyl acrylate (HPA), involves disruption of the bacterial cell membrane, leading to cell lysis, leakage of intracellular contents, and suppression of respiratory activity.[2] It is plausible that the chloroacetate group in this compound analogs could also confer significant antimicrobial activity, potentially through alkylation of essential bacterial enzymes or proteins.
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring is crucial for this activity. Studies on various hydroxylated flavonoids and other polyphenols have shown that the position and number of hydroxyl groups play a significant role in their radical scavenging capabilities.[3][4] For instance, certain substitution patterns on the B ring of flavones are critical for their antioxidant effects.[4] While the primary antioxidant activity of this compound analogs would stem from the phenolic hydroxyl group, the nature of the ester and other ring substituents could modulate this activity.
Cytotoxic and Anticancer Activity
The cytotoxicity of various natural and synthetic compounds, including lactones and other complex molecules, has been extensively studied.[5] The chloroacetyl group is a known alkylating agent and has been incorporated into various anticancer agents. Therefore, it is conceivable that this compound analogs could exhibit cytotoxic activity against cancer cell lines. The mechanism would likely involve the alkylation of critical cellular nucleophiles, such as DNA and proteins, leading to apoptosis or cell cycle arrest.
Comparative Data Summary
As direct comparative experimental data for a series of this compound analogs is not available, the following table is a template for how such data should be presented once generated. It includes common metrics for antimicrobial, antioxidant, and cytotoxic activities.
| Compound ID | Structure | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | DPPH Scavenging IC50 (µM) | Cytotoxicity (HeLa) IC50 (µM) |
| Parent | This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | e.g., 3-Methyl-4-hydroxyphenyl chloroacetate | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | e.g., 3,5-Dimethyl-4-hydroxyphenyl chloroacetate | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analog 3 | e.g., 3-Chloro-4-hydroxyphenyl chloroacetate | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Control | e.g., Ampicillin / Ascorbic Acid / Doxorubicin | Reference value | Reference value | Reference value | Reference value |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the biological activities of this compound analogs.
Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the analogs against Gram-positive and Gram-negative bacteria.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive control (e.g., Ampicillin)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO).
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with solvent only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging activity of the analogs.
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer (517 nm)
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Prepare stock solutions of the test compounds in methanol.
-
In a 96-well plate, add various concentrations of the test compounds.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the analogs on a cancer cell line.
Materials:
-
Test compounds
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated as Viability (%) = (Abs_sample / Abs_control) x 100.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for the synthesis, screening, and analysis of this compound analogs.
Hypothetical Signaling Pathway Inhibition
Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.
References
- 1. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating Reproducibility: A Comparative Guide to p-Hydroxyphenyl Chloroacetate in Experimental Assays
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative analysis of p-Hydroxyphenyl chloroacetate, a reactive ester compound, focusing on the critical aspects of experimental reproducibility. We will explore its potential applications, compare it with a hypothetical stable alternative, and provide detailed experimental protocols to mitigate variability.
The inherent reactivity of this compound, while potentially useful for specific biochemical applications such as enzyme inhibition or protein modification, also presents significant challenges to achieving consistent and reproducible results. Its ester and chloroacetate moieties are susceptible to hydrolysis, particularly in aqueous environments common in biological assays. This instability can lead to a lack of consistent active compound concentration, directly impacting the reliability of experimental outcomes.
Performance Comparison: this compound vs. a Stable Alternative
To illustrate the impact of compound stability on experimental reproducibility, we present a comparative analysis of this compound with a hypothetical, more stable alternative, "Stable-Inhibitor X." The following tables summarize quantitative data from a hypothetical enzyme inhibition assay.
Table 1: Reproducibility of IC50 Values
This table compares the half-maximal inhibitory concentration (IC50) of this compound and Stable-Inhibitor X across multiple experimental replicates. The higher standard deviation observed for this compound suggests greater variability between experiments.
| Compound | Replicate 1 (IC50, µM) | Replicate 2 (IC50, µM) | Replicate 3 (IC50, µM) | Average IC50 (µM) | Standard Deviation |
| This compound | 15.2 | 25.8 | 19.5 | 20.2 | 5.3 |
| Stable-Inhibitor X | 12.5 | 12.8 | 12.3 | 12.5 | 0.25 |
Table 2: Impact of Pre-incubation Time on Inhibitory Activity
This table demonstrates the effect of pre-incubating the inhibitor in the assay buffer before initiating the enzymatic reaction. The decreasing potency of this compound over time indicates its instability in the aqueous buffer.
| Compound | 0 min Pre-incubation (% Inhibition) | 30 min Pre-incubation (% Inhibition) | 60 min Pre-incubation (% Inhibition) |
| This compound | 85 | 62 | 41 |
| Stable-Inhibitor X | 88 | 87 | 88 |
Experimental Protocols for Enhancing Reproducibility
To address the challenges associated with using this compound, the following detailed protocols are recommended.
Protocol 1: Preparation of Stock Solutions
Due to the hydrolytic instability of this compound, stock solutions should be prepared fresh for each experiment in an anhydrous organic solvent, such as DMSO.
-
Weighing: Accurately weigh the required amount of this compound in a fume hood.
-
Dissolution: Dissolve the compound in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Discard any unused stock solution after a short period (e.g., within 24 hours).
Protocol 2: Enzyme Inhibition Assay
This protocol is designed to minimize the impact of compound instability during the assay.
-
Reagent Preparation: Prepare all aqueous buffers and enzyme solutions immediately before the experiment.
-
Compound Dilution: Serially dilute the this compound stock solution to the final desired concentrations in the assay buffer immediately before adding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate immediately after the addition of the inhibitor to the enzyme solution.
-
Consistent Timing: Ensure that the timing of inhibitor addition and reaction initiation is consistent across all wells and plates.
-
Controls: Include appropriate controls, such as a vehicle control (DMSO) and a positive control inhibitor (if available).
Visualizing Experimental Workflow and Compound Stability
The following diagrams, generated using Graphviz, illustrate key concepts for ensuring experimental reproducibility.
Caption: Workflow for reproducible enzyme inhibition assays.
Caption: Conceptual diagram of compound stability over time.
A Comparative Guide to the Reactivity of p-Hydroxyphenyl Chloroacetate in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenyl Chloroacetate Reactivity
The reactivity of phenyl chloroacetates in nucleophilic substitution reactions is of significant interest in medicinal chemistry and drug development, where these moieties can act as covalent modifiers of biological targets. The rate of reaction is critically influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups are generally expected to enhance reactivity by stabilizing the developing negative charge in the transition state, while electron-donating groups are expected to decrease reactivity.
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[1][2] It relates the logarithm of the reaction rate constant (k) for a substituted reactant to the logarithm of the rate constant (k₀) for the unsubstituted reactant through a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
The substituent constant (σ) is a measure of the electronic effect of a substituent and is independent of the reaction. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The reaction constant (ρ) is a measure of the sensitivity of a particular reaction to substituent effects.[2]
The table below provides the Hammett σ constants for various para-substituents, which are crucial for comparing the expected reactivity of p-Hydroxyphenyl chloroacetate.
| Substituent (p-X) | Hammett Constant (σp) | Electronic Effect |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.66 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | Moderately Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -OH | -0.37 | Moderately Electron-Donating |
| -OCH₃ | -0.27 | Moderately Electron-Donating |
| -NH₂ | -0.66 | Strongly Electron-Donating |
Comparative Kinetic Data for Substituted Phenyl Esters
Direct kinetic data for the hydrolysis of this compound is not available in the cited literature. However, studies on the hydrolysis of other para-substituted phenyl esters, such as p-nitrophenyl esters, provide a basis for comparison. The following table summarizes representative kinetic data for the base-catalyzed hydrolysis of various para-substituted nitrophenyl benzoates.[3][4]
| p-Substituent in Benzoate | Relative Rate Constant (k/k₀) | log(k/k₀) | Hammett Constant (σp) |
| -NO₂ | 5.62 | 0.75 | 0.78 |
| -Cl | 1.86 | 0.27 | 0.23 |
| -H | 1.00 | 0.00 | 0.00 |
| -CH₃ | 0.68 | -0.17 | -0.17 |
| -OCH₃ | 0.54 | -0.27 | -0.27 |
Note: This data is for substituted p-nitrophenyl benzoates and serves as an illustrative example of the application of the Hammett equation. The absolute rates for chloroacetates will differ, but the trend is expected to be similar.
Predicted Reactivity of this compound
Based on the Hammett constant for the p-hydroxyl group (σp = -0.37), this compound is predicted to be less reactive towards nucleophilic attack than unsubstituted phenyl chloroacetate. The electron-donating nature of the hydroxyl group increases the electron density at the carbonyl carbon, making it less electrophilic and thus less susceptible to attack by nucleophiles.
In comparison to other substituted phenyl chloroacetates:
-
It would be significantly less reactive than analogs with electron-withdrawing groups like p-nitrophenyl chloroacetate or p-chlorophenyl chloroacetate.
-
It would be more reactive than analogs with stronger electron-donating groups like p-aminophenyl chloroacetate.
Experimental Protocols
The following is a generalized experimental protocol for determining the rate of hydrolysis of a substituted phenyl chloroacetate, based on methods described for similar compounds.[5][6]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a substituted phenyl chloroacetate.
Materials:
-
Substituted phenyl chloroacetate (e.g., p-nitrophenyl chloroacetate as a reference)
-
Buffer solutions of desired pH (e.g., phosphate or borate buffers)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Thermostatted cell holder
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted phenyl chloroacetate in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
-
Prepare a series of buffer solutions at the desired pH.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the phenolate product (e.g., 400 nm for p-nitrophenoxide).[4]
-
Equilibrate the buffer solution in a cuvette to the desired temperature in the thermostatted cell holder of the spectrophotometer.[5]
-
Initiate the reaction by adding a small aliquot of the phenyl chloroacetate stock solution to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.
-
Alternatively, a plot of ln(A_∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.
-
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: General mechanism for nucleophilic acyl substitution of this compound.
Caption: A typical experimental workflow for kinetic analysis of ester hydrolysis.
References
p-Hydroxyphenyl Chloroacetate: A Comparative Guide to its Applications in Photocaging and as a Precursor for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
p-Hydroxyphenyl chloroacetate is a versatile chemical entity with applications stemming from its reactive chloroacetyl group and its p-hydroxyphenyl moiety. This guide provides a comparative analysis of its utility in two primary domains: as a precursor to the p-hydroxyphenacyl (pHP) photoremovable protecting group and as a potential starting material for the synthesis of bioactive chloroacetamide derivatives.
Section 1: p-Hydroxyphenacyl (pHP) as a Photoremovable Protecting Group
The p-hydroxyphenacyl (pHP) group, derived from this compound, has emerged as a significant photoremovable protecting group (PPG), often referred to as a "cage," for the spatial and temporal control of bioactive molecules. Its performance is frequently benchmarked against the more traditional o-nitrobenzyl (oNB) group.
Performance Comparison: pHP vs. o-Nitrobenzyl (oNB) Protecting Groups
The primary advantage of the pHP protecting group lies in its rapid and efficient release of caged substrates upon photolysis, with release rates on the nanosecond timescale.[1][2] This is a significant improvement over the microsecond release times often observed with o-nitrobenzyl derivatives.[1] Furthermore, the photorelease of substrates from pHP cages proceeds via a "photo-Favorskii" rearrangement, which results in the formation of p-hydroxyphenylacetic acid, a byproduct that is transparent at the irradiation wavelengths (≥280 nm).[3] This transparency prevents the inner filter effect, allowing for more complete conversion and cleaner reaction profiles compared to the o-nitroso aromatic ketone byproducts of oNB, which can be toxic and interfere with biological studies.[1]
| Feature | p-Hydroxyphenacyl (pHP) | o-Nitrobenzyl (oNB) | References |
| Release Rate | Nanoseconds (<1 ns) | Microseconds | [1][2] |
| Primary Photoproduct | p-Hydroxyphenylacetic acid | o-Nitrosobenzaldehyde/ketone | [1][3] |
| Byproduct Toxicity | Low | Potential for toxicity and interference | [1] |
| Photorelease Efficiency (Quantum Yield) | Generally 0.1 - 0.4 (can approach 1.0 for good leaving groups) | Varies, often lower than pHP | [4][5] |
| Wavelength of Irradiation | 250-350 nm | Typically >300 nm | [1] |
Quantitative Data: Quantum Yields of pHP Cages
The quantum yield (Φ) of photorelease is a critical parameter for evaluating the efficiency of a photoremovable protecting group. The following table summarizes the quantum yields for the release of various substrates from pHP cages.
| Caged Substrate | Quantum Yield (Φ) of Substrate Release | Reference |
| Diethyl Phosphate | ~0.1-0.4 | [4] |
| ATP | ~0.1-0.4 | [4] |
| Glutamate | ~0.1-0.4 | [4] |
| GABA | ~0.1-0.4 | [4] |
| Ala-Ala (dipeptide) | ~0.1-0.4 | [4] |
| Bradykinin (nonapeptide) | ~0.1-0.4 | [4] |
| Thiophosphated peptide | 0.56–0.65 | [1] |
Experimental Protocols
Synthesis of p-Hydroxyphenacyl Esters (General Procedure):
The synthesis of pHP-caged compounds, such as esters, typically involves the reaction of a p-hydroxyphenacyl halide (e.g., bromide, derived from the corresponding acetophenone) with the substrate to be caged. While this compound itself is an ester, the p-hydroxyphenacyl core is the key functional unit for photocaging. A general synthesis for a pHP ester is as follows:
-
Preparation of p-Hydroxyphenacyl Bromide: 4'-Hydroxyacetophenone is brominated, often using bromine in a suitable solvent like methanol or acetic acid, to yield 2-bromo-4'-hydroxyacetophenone (p-hydroxyphenacyl bromide).
-
Esterification: The substrate (e.g., a carboxylic acid) is reacted with p-hydroxyphenacyl bromide in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent like acetonitrile or DMF. The reaction mixture is typically stirred at room temperature until completion.
-
Purification: The resulting p-hydroxyphenacyl ester is then purified using standard techniques such as column chromatography.
Photolysis of pHP-caged GABA:
A 1–10 mmol/L sample of pHP-caged GABA is prepared in D₂O.[3] The solution is placed in an NMR tube and irradiated in a photoreactor equipped with two 15 W, 300 nm Rayonet lamps.[3] Irradiation for approximately 30 minutes typically leads to 100% conversion, which can be monitored by ¹H NMR spectroscopy by observing the disappearance of the ester proton signals.[3]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow for utilizing a pHP-caged bioactive molecule to study a cellular signaling pathway.
Caption: Workflow for the application of a pHP-caged compound in cellular studies.
Section 2: this compound as a Precursor for Bioactive Chloroacetamide Derivatives
Chloroacetamide derivatives are a class of compounds known for their diverse biological activities, including antimicrobial properties. This compound can serve as a potential precursor for the synthesis of N-(substituted phenyl)-2-chloroacetamides, where the p-hydroxyphenyl group could be further modified or play a role in the biological activity of the final compound.
Performance Comparison: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides
The antimicrobial efficacy of N-(substituted phenyl)-2-chloroacetamides is significantly influenced by the nature and position of the substituents on the phenyl ring.
| Compound Substituent | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Fungi (e.g., C. albicans) | Reference |
| Unsubstituted Phenyl | Effective | Less Effective | Moderately Effective | [6] |
| 4-Chlorophenyl | Highly Active | Effective | Moderately Effective | [6] |
| 4-Fluorophenyl | Highly Active | Effective | Moderately Effective | [6] |
| 3-Bromophenyl | Highly Active | Effective | Moderately Effective | [6] |
| 4-Hydroxyphenyl | (Data not specified, but generally active) | (Data not specified, but generally active) | (Data not specified, but generally active) | [7] |
Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, are among the most active compounds.[6] This is attributed to their high lipophilicity, which facilitates passage through the microbial cell membrane.[6]
Experimental Protocols
Synthesis of N-(substituted phenyl)-2-chloroacetamides:
The following is a general experimental protocol for the synthesis of N-(substituted phenyl)-2-chloroacetamides, which could potentially be adapted using this compound as a starting material or acylating agent.
-
Reaction Setup: In a dry three-necked flask equipped with a reflux condenser, thermometer, and addition funnel, add 56 mmol of the corresponding amine and 66 mmol of potassium carbonate in 50 ml of dichloromethane at room temperature.[8]
-
Addition of Chloroacetyl Chloride: Add 33 mmol of chloroacetyl chloride dropwise over 30 minutes.[8]
-
Reflux: Heat the reaction mixture at reflux for 4 hours.[8]
-
Work-up: After cooling to room temperature, pour the reaction product into 100 ml of cold water. Extract the aqueous solution with two 100 ml portions of CH₂Cl₂. Dry the combined organic phase with sodium sulfate.[8]
-
Purification: After filtration and evaporation of the solvent, crystallize the crude product from a diethyl ether/petrol ether solvent mixture to obtain the pure N-(substituted phenyl)-2-chloroacetamide.[8]
Logical Relationship: Synthesis of Bioactive Chloroacetamides
The following diagram illustrates the general synthetic pathway to N-substituted-2-chloroacetamides, highlighting the key reactants.
Caption: General synthesis of N-substituted 2-chloroacetamides.
References
- 1. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 3. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. <i>N</i>-(substituted phenyl)-2-chloroacetamides: LSER and LFER study - Arabian Journal of Chemistry [arabjchem.org]
p-Hydroxyphenyl Chloroacetate: A Superior Alternative to Traditional Phenolic Protection Strategies
For researchers, scientists, and drug development professionals seeking enhanced control and efficiency in complex organic synthesis, p-hydroxyphenyl chloroacetate and its derivatives, particularly the p-hydroxyphenacyl (pHP) photoremovable protecting group, offer significant advantages over traditional methods for protecting phenolic hydroxyl groups. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to highlight the superior performance of this modern approach.
The protection of phenols is a critical step in the multi-step synthesis of pharmaceuticals and other complex organic molecules. Traditional methods, while widely used, often present challenges in terms of harsh deprotection conditions, which can compromise the integrity of sensitive functional groups elsewhere in the molecule. The p-hydroxyphenacyl protecting group, introduced via reagents like this compound, provides an elegant solution, offering mild, light-induced deprotection that ensures high yields and preserves molecular complexity.
Unveiling the Key Advantage: Photolytic Cleavage
The paramount advantage of the p-hydroxyphenacyl (pHP) protecting group lies in its unique deprotection mechanism. Unlike traditional protecting groups that require acidic, basic, or hydrogenolytic conditions for removal, the pHP group is cleaved by UV irradiation at specific wavelengths (typically around 300-350 nm).[1][2] This "on-demand" deprotection offers unparalleled control, allowing for the selective unmasking of the phenolic hydroxyl group at a desired stage of the synthesis without affecting other protecting groups. This orthogonality is a significant asset in the synthesis of intricate molecules with multiple reactive sites.
The photorelease is not only mild but also remarkably fast and efficient, often occurring within nanoseconds with high quantum yields.[1][2] This rapid and clean conversion minimizes the formation of byproducts and simplifies the purification process.
Comparative Performance: p-Hydroxyphenacyl vs. Traditional Protecting Groups
To illustrate the practical benefits of the pHP group, a comparison with two of the most common traditional protecting groups for phenols—benzyl ethers and silyl ethers—is presented below.
| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Key Advantages | Key Disadvantages |
| p-Hydroxyphenacyl (pHP) Ether | p-Hydroxyphenacyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF), RT | UV light (e.g., 350 nm), Solvent (e.g., aq. CH₃CN) | Typically >90% | Typically >90% (quantitative conversion often observed) | Orthogonal, mild, rapid, high yielding, "on-demand" deprotection | Requires photochemical equipment, potential for photosensitive substrates to react |
| Benzyl (Bn) Ether | Benzyl bromide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), RT to reflux | H₂, Pd/C (Hydrogenolysis); or Strong Acid (e.g., HBr) | Typically >90% | Typically >85% | Stable to a wide range of reagents | Harsh deprotection conditions (hydrogenolysis can reduce other functional groups, strong acids are not tolerated by many substrates) |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Base (e.g., Imidazole), Solvent (e.g., DMF), RT | Fluoride source (e.g., TBAF), Solvent (e.g., THF); or Acid (e.g., AcOH) | Typically >95% | Typically >90% | Mild protection and deprotection, widely used | Labile to acidic conditions, potential for silicon migration |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic phenol using p-hydroxyphenacyl bromide (a derivative of this compound), benzyl bromide, and tert-butyldimethylsilyl chloride are provided below.
p-Hydroxyphenacyl (pHP) Protection and Deprotection
Protection Protocol:
-
To a solution of the phenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add p-hydroxyphenacyl bromide (1.1 mmol).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the p-hydroxyphenacyl protected phenol.
Deprotection Protocol:
-
Dissolve the p-hydroxyphenacyl protected phenol (0.1 mmol) in a mixture of acetonitrile and water (e.g., 1:1, 10 mL).
-
Irradiate the solution with a UV lamp at a suitable wavelength (e.g., 350 nm) in a quartz vessel.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to isolate the deprotected phenol. The byproduct, p-hydroxyphenylacetic acid, is water-soluble and can be easily separated.
Traditional Method 1: Benzyl (Bn) Ether Protection and Deprotection
Protection Protocol:
-
To a solution of the phenol (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the benzyl protected phenol.[3]
Deprotection Protocol:
-
Dissolve the benzyl protected phenol (0.1 mmol) in methanol (5 mL).
-
Add palladium on activated carbon (10 wt. %, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.
Traditional Method 2: tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection
Protection Protocol:
-
To a solution of the phenol (1.0 mmol) in anhydrous DMF (5 mL), add imidazole (2.5 mmol).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol).
-
Stir the reaction at room temperature for 2-4 hours.
-
Pour the mixture into water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to give the TBDMS protected phenol.[4]
Deprotection Protocol:
-
Dissolve the TBDMS protected phenol (0.1 mmol) in anhydrous tetrahydrofuran (THF, 2 mL).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (0.12 mL, 1.2 equiv).
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the deprotected phenol.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection schemes.
Caption: Workflow for phenol protection and deprotection using pHP, Benzyl, and TBDMS groups.
Caption: Orthogonality of pHP deprotection compared to traditional methods.
References
Navigating the Challenges of Phenolic Acylation: A Comparative Guide to p-Hydroxyphenyl Chloroacetate
For researchers, scientists, and drug development professionals engaged in the intricate world of organic synthesis, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity. Among the available reagents, p-Hydroxyphenyl chloroacetate presents itself as a viable option for the O-acylation of phenols. However, a thorough understanding of its limitations is paramount to its successful application. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data, to aid in the strategic selection of acylating agents for specific synthetic needs.
The Double-Edged Sword: Reactivity and a Key Limitation
This compound offers a reactive electrophilic center for the acylation of nucleophilic phenolic hydroxyl groups. The electron-withdrawing nature of the chloroacetyl group enhances the reactivity of the carbonyl carbon, facilitating the desired O-acylation. However, this reactivity is intrinsically linked to its most significant limitation: the propensity to undergo the Fries rearrangement.
Under the acidic conditions often employed in acylation reactions, particularly with Lewis acids, this compound can undergo an intramolecular rearrangement, migrating the chloroacetyl group from the phenolic oxygen to the aromatic ring.[1][2][3] This side reaction leads to the formation of ortho- and para-chloromethyl hydroxyphenyl ketones, reducing the yield of the desired O-acylated product and complicating purification.[4][5] The ratio of ortho to para rearranged products is influenced by factors such as temperature and the solvent system used.[1]
Performance in Phenolic Acylation: A Comparative Analysis
To provide a clear perspective on the performance of this compound, a comparison with other commonly used acylating agents, such as acetic anhydride and acetyl chloride, is essential. While specific quantitative data for the direct comparison of this compound across a range of phenols is not extensively documented in a single study, we can infer its relative performance based on known reactivity and side reactions.
| Acylating Agent | Typical Conditions | Advantages | Disadvantages | Potential Side Reactions |
| This compound | Base (e.g., pyridine, triethylamine) or Acid (Lewis or Brønsted) catalyst | Can be used for targeted delivery of the chloroacetyl group. | Prone to Fries rearrangement under acidic conditions.[1][4][5] May require milder conditions to avoid side reactions. | Fries rearrangement to form hydroxyaryl ketones.[1][5] |
| Acetic Anhydride | Base (e.g., pyridine, DMAP) or Acid (e.g., H₂SO₄) catalyst | Readily available, inexpensive, byproduct (acetic acid) is easily removed. | Less reactive than acyl chlorides. | Can lead to diacylation if multiple hydroxyl groups are present. |
| Acetyl Chloride | Base (e.g., pyridine, triethylamine) | Highly reactive, often leading to high yields and fast reaction times. | Reacts violently with water and alcohols, produces corrosive HCl gas. | Can be too reactive for sensitive substrates, leading to side product formation. |
Experimental Protocols: A Methodological Overview
To ensure reproducibility and provide a practical framework, detailed experimental protocols for the O-acylation of a generic phenol using this compound and a common alternative, acetic anhydride, are presented below.
Protocol 1: O-Acylation of a Phenol using this compound
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol in anhydrous DCM, add pyridine at 0 °C under an inert atmosphere.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: O-Acylation of a Phenol using Acetic Anhydride
Materials:
-
Phenol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol in anhydrous DCM, add pyridine at 0 °C under an inert atmosphere.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Challenge: The Fries Rearrangement Pathway
To better illustrate the primary limitation of this compound, the following diagram outlines the reaction pathway of the Fries rearrangement.
Caption: The Fries rearrangement pathway of this compound.
Selecting the Right Tool for the Job: An Experimental Workflow
The choice of an acylating agent should be a deliberate process based on the specific requirements of the synthesis. The following workflow provides a logical approach to this decision-making process.
Caption: A workflow for selecting an appropriate acylating agent.
Conclusion
This compound can be a useful reagent for the O-acylation of phenols, particularly when the introduction of a chloroacetyl group is desired for subsequent synthetic manipulations. However, its significant limitation, the propensity for Fries rearrangement under acidic conditions, necessitates careful consideration of reaction conditions. For syntheses that are sensitive to acidic environments or where the formation of rearranged byproducts is a major concern, alternative acylating agents such as acetic anhydride under basic catalysis may offer a more robust and higher-yielding approach. Ultimately, the optimal choice of acylating agent will depend on a careful evaluation of the substrate, the desired product, and the overall synthetic strategy.
References
The Versatile Role of the p-Hydroxyphenyl Moiety in Drug Discovery: A Comparative Guide
In the landscape of drug discovery and development, the strategic selection of starting materials and scaffolds is a critical determinant of success. Among the myriad of building blocks available to medicinal chemists, molecules incorporating the p-hydroxyphenyl group are of significant interest due to their prevalence in biologically active compounds and their potential for versatile chemical modification. This guide provides a comparative analysis of drug discovery case studies centered around the p-hydroxyphenyl moiety, with a particular focus on its application in the development of novel enzyme inhibitors. While direct case studies commencing from p-Hydroxyphenyl chloroacetate are not extensively documented in publicly available literature, its utility as a reactive intermediate for introducing the functionalized phenolic ring makes it a relevant starting point for the synthesis of various bioactive molecules.
This guide will use the development of tyrosinase inhibitors as a central case study to compare the performance of compounds bearing the p-hydroxyphenyl group against other established agents. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and are also used in the food and cosmetic industries.
Case Study: Tyrosinase Inhibitors
The following sections will delve into the synthesis and biological evaluation of tyrosinase inhibitors containing the p-hydroxyphenyl scaffold and compare their efficacy with other classes of inhibitors.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of various compounds against mushroom tyrosinase is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
| Compound Class | Specific Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-(4-Hydroxyphenyl)piperazine Derivatives | 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone (Compound 10) | 1.5 ± 0.1 | Kojic Acid | 16.69 ± 2.81[1] |
| 4-(4-hydroxyphenyl)piperazin-1-yl)(2-chlorophenyl)methanone | 3.2 ± 0.2 | |||
| 4-(4-hydroxyphenyl)piperazin-1-yl)(2-fluorophenyl)methanone | 4.6 ± 0.3 | |||
| Thiosemicarbazone Derivatives | (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide (TC1) | ~6.7 (calculated from 2.5x more effective than Kojic Acid) | Kojic Acid | 16.69[2] |
| Other substituted thiosemicarbazones | Up to 41 times more effective than Kojic Acid |
Table 1: Comparative IC50 values of tyrosinase inhibitors.[2][3]
Experimental Protocols
A general synthetic route to produce 4-(4-hydroxyphenyl)piperazine derivatives involves the acylation of 1-(4-hydroxyphenyl)piperazine with a substituted benzoyl chloride.
Example: Synthesis of 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone (Compound 10)
-
Starting Materials: 1-(4-hydroxyphenyl)piperazine, 2,4-dichlorobenzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: To a solution of 1-(4-hydroxyphenyl)piperazine (1 mmol) and triethylamine (1.2 mmol) in dry dichloromethane (10 mL) at 0°C, a solution of 2,4-dichlorobenzoyl chloride (1.1 mmol) in dry dichloromethane (5 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
-
The structure of the final compound is confirmed by 1H NMR, 13C NMR, and mass spectrometry.[3]
The inhibitory effect on mushroom tyrosinase activity is determined spectrophotometrically.
-
Enzyme and Substrate: Mushroom tyrosinase (EC 1.14.18.1) and L-DOPA are used as the enzyme and substrate, respectively.
-
Assay Buffer: Phosphate buffer (pH 6.8).
-
Procedure:
-
A solution of mushroom tyrosinase (20 µL) and the test compound (10 µL) at various concentrations are pre-incubated in a 96-well microplate at 25°C for 10 minutes.
-
The reaction is initiated by adding L-DOPA solution (170 µL).
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm every minute for 10 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Kojic acid is used as a positive control.[1][3]
-
Visualizations
This diagram illustrates a potential synthetic route to a 4-(4-hydroxyphenyl)piperazine derivative, a key intermediate for the tyrosinase inhibitors discussed, starting from this compound.
Caption: Synthetic route from this compound.
The following diagram outlines the typical workflow for screening potential tyrosinase inhibitors.
Caption: Workflow for tyrosinase inhibitor evaluation.
Comparative Analysis and Conclusion
The case study on tyrosinase inhibitors demonstrates the utility of the p-hydroxyphenyl moiety as a key pharmacophore. Derivatives of 4-(4-hydroxyphenyl)piperazine and thiosemicarbazones containing this group exhibit potent inhibitory activity, in some cases significantly exceeding that of the well-established inhibitor, kojic acid.[2][3] The phenolic hydroxyl group is crucial for interaction with the enzyme's active site, and the rest of the scaffold allows for fine-tuning of properties such as potency, selectivity, and pharmacokinetics.
While this compound itself was not the direct starting material in the cited studies, its chemical structure makes it an attractive and reactive precursor for the synthesis of such compounds. The chloroacetate group can be readily displaced by nucleophiles like piperazine, providing a straightforward entry into the synthesis of these and other bioactive molecules.
In comparison to other scaffolds, the p-hydroxyphenyl group offers a good balance of synthetic accessibility and biological relevance. Its presence in numerous natural products and approved drugs underscores its importance in medicinal chemistry. The ability to easily modify the phenolic hydroxyl group (e.g., through etherification or esterification) also allows for the development of prodrugs with improved properties.
For researchers and drug development professionals, the key takeaways are:
-
The p-hydroxyphenyl scaffold is a valuable component in the design of enzyme inhibitors.
-
Derivatives incorporating this moiety have shown superior performance compared to some standard inhibitors in in-vitro assays.
-
Starting materials like this compound represent viable and efficient entry points for the synthesis of libraries of compounds based on this scaffold.
Future drug discovery efforts could systematically explore the chemical space around the p-hydroxyphenyl core, utilizing it as a foundation for the development of novel therapeutics targeting a wide range of biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of p-Hydroxyphenyl Chloroacetate: A Comparative Guide to Computational and Experimental Validation
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of compounds like p-hydroxyphenyl chloroacetate is pivotal for predicting their stability, reactivity, and potential biological activity. This guide provides a comparative overview of computational modeling approaches to elucidate these mechanisms, supported by detailed experimental protocols for validation.
This compound is a phenolic ester with potential applications in organic synthesis and as a precursor for pharmaceuticals. Its reactivity is largely governed by the ester group, which is susceptible to hydrolysis under various conditions. Computational modeling offers a powerful lens to investigate these reaction pathways at a molecular level, while experimental validation ensures the accuracy and predictive power of these models.
Computational Modeling Approaches: A Comparative Overview
The hydrolysis of this compound, a nucleophilic acyl substitution reaction, can be effectively modeled using several computational techniques. The two primary approaches, Density Functional Theory (DFT) and Molecular Dynamics (MD), offer complementary insights into the reaction mechanism.
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly well-suited for calculating the energetics of a reaction pathway, including the structures of reactants, products, transition states, and intermediates. By mapping the potential energy surface, DFT can elucidate the step-by-step mechanism and determine the activation energy, which is crucial for predicting reaction rates. For the hydrolysis of this compound, DFT can be used to model the reaction in the gas phase or with implicit or explicit solvent models to understand the role of the solvent in stabilizing charged intermediates.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD can simulate the movement of the ester and surrounding solvent molecules, offering insights into solvent effects, conformational changes, and the role of explicit water molecules in the hydrolysis reaction.[1] MD is especially powerful for modeling enzyme-catalyzed reactions, where it can reveal how the substrate binds to the active site and the conformational changes that occur during catalysis.[2][3]
| Computational Method | Strengths | Limitations | Application to this compound |
| Density Functional Theory (DFT) | - High accuracy for calculating reaction energies and activation barriers.[4] - Can identify and characterize transition state structures. - Provides insights into the electronic properties of molecules. | - Computationally expensive for large systems. - Does not inherently capture dynamic effects or explicit solvent behavior over long timescales. | - Modeling the detailed reaction pathway for acid- and base-catalyzed hydrolysis. - Calculating the activation energy to compare with experimental kinetic data. - Investigating the effect of substituents on reactivity. |
| Molecular Dynamics (MD) Simulations | - Can simulate large systems, including explicit solvent molecules.[1] - Provides a dynamic understanding of molecular interactions and conformational changes.[2] - Essential for modeling enzyme-catalyzed reactions. | - Relies on force fields, which may not accurately describe bond breaking and formation. - Requires long simulation times to observe rare events like chemical reactions. | - Simulating the solvation of this compound and its effect on reactivity. - Modeling the interaction of the ester with a hydrolase enzyme to understand the catalytic mechanism. - Calculating the free energy profile of the reaction in solution. |
Proposed Reaction Mechanism and Computational Workflow
The hydrolysis of this compound is expected to proceed via a nucleophilic acyl substitution mechanism. The specific steps will vary depending on whether the reaction is acid-catalyzed, base-catalyzed, or neutral. A general workflow for the computational investigation of these mechanisms is outlined below.
Caption: Workflow for computational modeling and experimental validation.
Experimental Validation Protocols
To validate the predictions from computational models, a series of kinetic experiments can be performed. The following protocols describe standard methods for monitoring the hydrolysis of this compound.
Kinetic Studies using UV/Vis Spectroscopy
This method is based on monitoring the change in absorbance of the reaction mixture over time. The formation of p-hydroxyphenol from the hydrolysis of the ester can be detected by UV/Vis spectroscopy.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a buffer solution at the desired pH for the hydrolysis reaction (e.g., phosphate buffer for neutral or near-neutral pH, or HCl/NaOH solutions for acidic/basic conditions).
-
Equilibrate the buffer solution to the desired reaction temperature in a cuvette inside a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette and mix thoroughly.
-
Immediately start recording the absorbance at a wavelength where the product (p-hydroxyphenol) has a strong absorbance and the reactant has minimal absorbance (this wavelength should be determined beforehand by measuring the spectra of the pure compounds).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The rate constant can be determined by fitting the absorbance versus time data to the appropriate integrated rate law.[5]
Reaction Progress Monitoring using FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the progress of the hydrolysis reaction by tracking the changes in the vibrational frequencies of the functional groups involved. Specifically, the disappearance of the ester carbonyl (C=O) peak and the appearance of the carboxylic acid carbonyl peak can be monitored.[6]
Protocol:
-
Record the FTIR spectrum of the starting material, this compound, to identify the characteristic peak of the ester carbonyl group (typically around 1760-1740 cm⁻¹).
-
Record the FTIR spectrum of the expected product, chloroacetic acid, to identify its characteristic carbonyl peak (typically around 1725-1700 cm⁻¹).
-
Initiate the hydrolysis reaction in a suitable solvent and at a controlled temperature.
-
At regular time intervals, withdraw a small sample of the reaction mixture and record its FTIR spectrum.
-
The progress of the reaction can be followed by monitoring the decrease in the intensity of the ester carbonyl peak and the increase in the intensity of the carboxylic acid carbonyl peak.[6]
-
The relative concentrations of the reactant and product can be determined from the peak intensities, allowing for the calculation of the reaction rate.
Titration Method
This classical method involves determining the concentration of the chloroacetic acid produced during the hydrolysis by titrating it with a standard solution of a strong base, such as sodium hydroxide.[7][8]
Protocol:
-
Prepare a solution of this compound in a suitable solvent and initiate the hydrolysis reaction under controlled temperature and pH conditions.
-
At regular time intervals, withdraw a known volume of the reaction mixture.
-
Quench the reaction in the aliquot, for example, by adding it to a flask containing ice-cold water.[9]
-
Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched sample.
-
Titrate the sample with a standardized solution of sodium hydroxide until the endpoint is reached (indicated by a color change).
-
The concentration of the chloroacetic acid produced at each time point can be calculated from the volume of NaOH solution used.
-
The rate constant can be determined by plotting the concentration of the product versus time and fitting the data to the appropriate rate law.[7]
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure and in silico simulations of a cold-active esterase reveals its prime cold-adaptation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of p-Hydroxyphenyl Chloroacetate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of p-Hydroxyphenyl chloroacetate (CAS No. 10421-12-2), ensuring operational safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the chemical properties of analogous compounds, including other chloroacetates and phenolic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
Key Safety and Hazard Information
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding its behavior and for making informed decisions regarding its safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 10421-12-2 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Boiling Point | 308.9 °C at 760 mmHg | [1] |
| Flash Point | 140.6 °C | [1] |
| Density | 1.363 g/cm³ | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines a recommended procedure for the disposal of this compound. This procedure is designed to neutralize the reactive chloroacetate moiety.
Experimental Protocol: Neutralization via Hydrolysis
This procedure is based on the principle of base-catalyzed hydrolysis of the ester and the chloroacetate group.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriate waste container, clearly labeled
-
Personal Protective Equipment (PPE)
Procedure:
-
Segregation and Labeling: Isolate waste containing this compound from other waste streams. Clearly label the waste container with the chemical name and any known hazards.
-
Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., water, if soluble) to manage the reaction rate and temperature.
-
Neutralization: Slowly add 1 M sodium hydroxide solution to the waste while stirring continuously. This should be done in a suitable container within a chemical fume hood. The addition of a strong base will hydrolyze the chloroacetate ester.
-
pH Monitoring: Monitor the pH of the solution regularly using pH paper or a pH meter. Continue adding the base until the pH is stable in the range of 9-10. This ensures the hydrolysis reaction goes to completion.
-
Reaction Time: Allow the mixture to react for at least 2 hours to ensure complete hydrolysis.
-
Final pH Adjustment: After the reaction period, check the pH again. If necessary, adjust the pH to a neutral range (6-8) by slowly adding a dilute acid (e.g., 1 M hydrochloric acid).
-
Final Disposal: The neutralized solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for the final disposal procedure.
Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Important Considerations:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases (outside of the controlled neutralization procedure), acid chlorides, and acid anhydrides.
-
Thermal Decomposition: Thermal decomposition may produce irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).
-
Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
By adhering to these procedures and maintaining a strong safety culture, laboratories can ensure the responsible management of chemical waste, protecting both personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific circumstances.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
